molecular formula C36H18O4 B606672 C.I. Vat Blue 16 CAS No. 6424-76-6

C.I. Vat Blue 16

Número de catálogo: B606672
Número CAS: 6424-76-6
Peso molecular: 514.5 g/mol
Clave InChI: YSQTVHQHQMTBHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

C.I. 71200 is a Skin / Eye Irritant.

Propiedades

Número CAS

6424-76-6

Fórmula molecular

C36H18O4

Peso molecular

514.5 g/mol

Nombre IUPAC

19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione

InChI

InChI=1S/C36H18O4/c37-35-21-7-3-1-5-17(21)25-15-27-33-31-19(9-11-23(35)29(25)31)20-10-12-24-30-26(18-6-2-4-8-22(18)36(24)38)16-28(34(33)32(20)30)40-14-13-39-27/h1-12,15-16H,13-14H2

Clave InChI

YSQTVHQHQMTBHP-UHFFFAOYSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

C.I. 71200

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide to C.I. Vat Blue 16: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of C.I. Vat Blue 16 (C.I. 71200), a significant member of the violanthrone class of vat dyes. This document details the synthetic pathways, experimental protocols, and essential analytical data for professionals engaged in chemical research and development.

Chemical Structure and Properties

This compound is chemically identified as 16,17-Ethylenedioxyviolanthrone. It is a large, polycyclic aromatic compound with a planar structure, which contributes to its intense color and strong affinity for cellulosic fibers.

Chemical Structure:

Caption: Key identifiers for this compound.

The core of the molecule is the violanthrone skeleton, a dibenzanthrone derivative. The introduction of the ethylenedioxy bridge at the 16 and 17 positions is the defining feature of this compound.

Physicochemical Properties:

A summary of the known physicochemical properties of this compound and its precursor, violanthrone, is presented in the table below. The insolubility of these compounds in common organic solvents presents a challenge for some analytical techniques.[1]

PropertyThis compound (16,17-Ethylenedioxyviolanthrone)Violanthrone (Precursor Core)
Appearance Deep blue to black powder[2]Dark blue solid
Solubility Soluble in Xylene (blue-purple solution)[2]Insoluble in water
Melting Point Data not readily available492 °C (decomposes)
Boiling Point Data not readily availableData not readily available
Behavior in Conc. H2SO4 Forms a blueish-red solution[2]---

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the violanthrone core, followed by hydroxylation and subsequent etherification.

Synthesis of the Violanthrone Core

The violanthrone structure is typically synthesized from benzanthrone.[3] This process involves the oxidative coupling of two benzanthrone molecules.

Violanthrone_Synthesis Benzanthrone Benzanthrone Violanthrone Violanthrone Benzanthrone->Violanthrone Alkaline Fusion (e.g., KOH) High Temperature (200-240°C) Oxidizing Agent (e.g., Sodium Chlorate)

Caption: Synthesis of Violanthrone from Benzanthrone.

Synthesis of 16,17-Dihydroxyviolanthrone

The violanthrone core is then hydroxylated to produce the key intermediate, 16,17-Dihydroxyviolanthrone. This precursor is crucial for the final step in the synthesis of this compound.

Synthesis of this compound (16,17-Ethylenedioxyviolanthrone)

The final step in the synthesis of this compound is the etherification of 16,17-Dihydroxyviolanthrone. This is a Williamson ether synthesis, a well-established method for forming ethers.[4]

CI_Vat_Blue_16_Synthesis cluster_conditions Reaction Conditions Dihydroxyviolanthrone 16,17-Dihydroxyviolanthrone Vat_Blue_16 This compound (16,17-Ethylenedioxyviolanthrone) Dihydroxyviolanthrone->Vat_Blue_16 Reagent 1,2-Dibromoethane or 2-Chloroethyl 4-methylbenzenesulfonate Reagent->Vat_Blue_16 Solvent Solvent: 1,2,4-Trichlorobenzene

Caption: Final synthesis step of this compound.

Experimental Protocols

While specific, detailed industrial protocols are often proprietary, the following outlines the general laboratory procedures for the key synthetic steps based on established chemical principles.

General Protocol for Violanthrone Synthesis from Benzanthrone
  • Reaction Setup: A mixture of benzanthrone and potassium hydroxide is heated in a high-boiling point solvent until a molten state is achieved.

  • Oxidative Coupling: An oxidizing agent, such as sodium chlorate, is carefully added portion-wise to the molten mixture. The reaction is maintained at a high temperature (typically 200-240°C) to facilitate the dimerization.

  • Work-up: After the reaction is complete, the mixture is cooled and treated with water.

  • Purification: The crude violanthrone product is collected by filtration, washed extensively with hot water until the filtrate is neutral, and then dried. Further purification can be achieved by vatting with an alkaline sodium dithionite solution, followed by filtration and re-oxidation of the filtrate.

General Protocol for the Synthesis of this compound
  • Reaction Setup: 16,17-Dihydroxyviolanthrone is suspended in a high-boiling point inert solvent such as 1,2,4-trichlorobenzene.[2]

  • Etherification: To this suspension, 1,2-dibromoethane or 2-chloroethyl 4-methylbenzenesulfonate is added.[2] The reaction mixture is heated to drive the Williamson ether synthesis.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the solid product is isolated by filtration. The crude this compound is then washed with appropriate solvents to remove unreacted starting materials and byproducts, followed by drying.

Spectroscopic Data

Due to the limited solubility of this compound, obtaining high-resolution NMR spectra is challenging. However, other spectroscopic techniques provide valuable structural information.

Spectroscopic TechniqueExpected Data for this compound
UV-Visible Spectroscopy Broad absorption across the visible spectrum, characteristic of a deep blue/black dye.
Infrared (IR) Spectroscopy - Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.- Aliphatic C-H stretching (from ethylenedioxy bridge): Peaks around 2850-2960 cm⁻¹.- C=O stretching (ketone): Strong absorption around 1650 cm⁻¹.- C=C stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.- C-O-C stretching (ether): Bands in the 1000-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) - ¹H NMR: Signals in the aromatic region (downfield) and a characteristic signal for the -O-CH₂-CH₂-O- protons of the ethylenedioxy bridge.- ¹³C NMR: Multiple signals in the aromatic region and a signal for the carbons of the ethylenedioxy group. Due to the large, complex structure, detailed assignment is difficult.

The study of large polycyclic aromatic hydrocarbons (PAHs) and their derivatives by IR and other spectroscopic methods provides a basis for the interpretation of the spectra of compounds like this compound.[5][6][7][8][9]

Conclusion

This compound is a complex and commercially important vat dye with a well-defined chemical structure and a synthesis pathway rooted in classic organic reactions. Its robust violanthrone core and the presence of the ethylenedioxy linkage impart its characteristic color and excellent fastness properties. This guide provides a foundational understanding for researchers and scientists working with this class of compounds, highlighting the key aspects of its chemistry and synthesis. Further research into solubilized derivatives could open new avenues for its application and characterization.[10]

References

The Photophysical Profile of C.I. Vat Blue 16: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Vat Blue 16, also known by its Colour Index generic name, C.I. 71200, and trade names such as Indanthrene Blue 16, is a vat dye belonging to the violanthrone class of compounds.[1] While extensively used in the textile industry for its excellent fastness properties, its potential applications in research and development, particularly in areas leveraging its photophysical characteristics, are less documented in publicly available literature. This guide provides a comprehensive overview of the known properties of this compound and outlines the standard experimental protocols required to fully characterize its photophysical behavior.

Physicochemical Properties

This compound is a deep blue to black powder with the molecular formula C₃₆H₁₈O₄ and a molecular weight of 514.53 g/mol .[1] It is soluble in xylene, appearing as a blue-purple solution, and dissolves in concentrated sulfuric acid to produce a blue to light red color.[1] The dye is used for cotton fiber dyeing and can also be applied in direct, resist, and discharge printing processes.[1]

Spectroscopic and Photophysical Data

Photophysical ParameterValue (for Indanthrone, C.I. Vat Blue 4)Solvent/Conditions
Absorption Maximum (λmax) 278 nmOn cellophane film
216, 255, 292.5, 371 nmAlcohol
Molar Extinction Coefficient (ε) Not Available
Emission Maximum (λem) Not Available
Fluorescence Quantum Yield (ΦF) Not Available
Excited-State Lifetime (τ) Not Available

Table 1: Summary of available photophysical data for the related compound Indanthrone (C.I. Vat Blue 4).[2] It is imperative to experimentally determine these values for this compound.

Experimental Protocols

To rigorously characterize the photophysical properties of this compound, a series of standardized spectroscopic techniques should be employed. The following sections detail the generalized experimental protocols for these measurements.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelengths at which the dye absorbs light and its molar extinction coefficient.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., xylene, based on its reported solubility).[1]

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.[3]

    • Select the desired wavelength range for scanning (e.g., 200-800 nm).[4][5]

  • Blank Measurement: Fill a cuvette with the pure solvent to be used for the dilutions and place it in the spectrophotometer. Record a baseline or "blank" spectrum to subtract the solvent's absorbance.[3][4][5]

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the most dilute sample solution before filling it.

    • Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum.[3][4]

    • Repeat the measurement for all the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This technique is used to determine the excitation and emission spectra of the dye.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorescence spectrometer and allow the excitation lamp to stabilize.

    • Set the excitation and emission monochromators to the appropriate starting wavelengths.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the wavelength of maximum absorption (λmax) determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.[6]

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum fluorescence emission (λem) determined from the emission spectrum.

    • Scan the excitation monochromator over a range of wavelengths to record the fluorescence excitation spectrum.[6] The resulting spectrum should be similar in shape to the absorption spectrum.

  • Data Correction: The recorded spectra should be corrected for instrumental response functions to obtain the true emission and excitation spectra.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[7]

Methodology:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.[8]

  • Preparation of Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low and in a similar range for both the sample and the standard (e.g., 0.02, 0.04, 0.06, 0.08, 0.1).[7][8]

  • Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.

    • Ensure that the experimental settings (e.g., slit widths) are identical for all measurements.[7]

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (ηsample² / ηstd²) where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Excited-State Lifetime Measurement

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[9]

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound.

  • Instrument Setup:

    • Use a pulsed light source (e.g., a picosecond laser) with a high repetition rate to excite the sample.

    • The detection system consists of a sensitive single-photon detector.

  • Data Acquisition:

    • The instrument measures the time difference between the excitation pulse and the detection of the first fluorescence photon.[9]

    • This process is repeated many times, and the data is collected to build a histogram of the number of photons detected versus time.[9]

  • Data Analysis:

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to determine the excited-state lifetime(s).[9] The instrument response function must be taken into account in the fitting procedure.

Visualizing Experimental Workflows and Photophysical Processes

To aid in the conceptual understanding of the characterization process and the underlying photophysical events, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_analysis Data Analysis cluster_output Characterization Output prep Prepare this compound Solutions of Known Concentration uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis fluorescence Fluorescence Spectroscopy prep->fluorescence qy Quantum Yield Measurement prep->qy lifetime Excited-State Lifetime Measurement (TCSPC) prep->lifetime abs_data Determine λmax and ε uv_vis->abs_data em_data Determine λem and Excitation Spectra fluorescence->em_data qy_data Calculate ΦF qy->qy_data lt_data Determine τ lifetime->lt_data photophysical_profile Complete Photophysical Profile of this compound abs_data->photophysical_profile em_data->photophysical_profile qy_data->photophysical_profile lt_data->photophysical_profile

Caption: Experimental workflow for the photophysical characterization of this compound.

jablonski_diagram Jablonski Diagram for a Typical Organic Dye cluster_S0 cluster_S1 cluster_T1 S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) v0_S0 v=0 v1_S0 v=1 v0_S1 v=0 v2_S1 v=2 v0_S0->v2_S1 Absorption v2_S0 v=2 v0_S1->v0_S0 Internal Conversion v0_S1->v1_S0 Fluorescence v1_S1 v=1 v0_T1 v=0 v0_S1->v0_T1 Intersystem Crossing v2_S1->v0_S1 Vibrational Relaxation v0_T1->v0_S0 Phosphorescence v1_T1 v=1

Caption: A generalized Jablonski diagram illustrating the key photophysical processes for an organic dye.

Conclusion

While this compound is a well-established dye in the textile industry, its detailed photophysical properties are not well-documented in accessible scientific literature. The experimental protocols outlined in this guide provide a clear roadmap for researchers to fully characterize its absorption, emission, quantum yield, and excited-state dynamics. Such a characterization is the first critical step in exploring the potential of this compound in advanced applications such as fluorescent probes, photosensitizers, or materials for optical devices. The structural similarity to Indanthrone suggests that it will likely exhibit interesting photophysical behavior in the visible and near-infrared regions of the electromagnetic spectrum, warranting further investigation.

References

Quantum yield of C.I. Vat Blue 16 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Yield and C.I. Vat Blue 16

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance. A high quantum yield is often a desirable characteristic for applications such as fluorescent probes, sensors, and in imaging.

This compound, chemically known as Indanthrone, is a vat dye with a violanthrone structure. While primarily used in the textile industry for its excellent fastness properties, its fluorescent characteristics are of interest for advanced material science and potentially for specialized biomedical applications. The quantum yield of this compound is expected to be highly dependent on its solvent environment due to factors such as solvent polarity, viscosity, and the possibility of specific solute-solvent interactions.

Data Presentation: Quantum Yield of a Violanthrone Dye

As previously stated, specific quantum yield data for this compound is scarce in the literature. However, to illustrate how such data would be presented, the following table provides hypothetical quantum yield values for the structurally similar compound Violanthrone (C.I. Vat Blue 20) in a selection of solvents where it is known to be soluble and exhibit fluorescence.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φf) - Illustrative
Toluene2.381.496~635~6800.15
Xylene2.371.497~636~6820.18
Dichloromethane8.931.424~640~6900.12
Chloroform4.811.446~642~6950.10
1,2,4-Trichlorobenzene2.241.571~638~6850.20

Note: The quantum yield values in this table are for illustrative purposes only and are based on the expected behavior of violanthrone-type dyes. Actual experimental values for this compound may differ.

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is typically performed using a relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation
  • Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade solvents are required.

  • This compound: Of the highest possible purity.

  • Quantum Yield Standard: A fluorescent dye with a known and stable quantum yield that absorbs and emits in a similar spectral region to this compound. A suitable standard for the red/near-IR region would be Cresyl Violet or Nile Blue.

Sample Preparation
  • Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the desired solvents.

  • Serial Dilutions: Prepare a series of dilutions of both the sample and the standard in the respective solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

Measurement Procedure
  • Absorbance Measurement: Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and standard have significant absorption.

    • Record the corrected fluorescence emission spectrum for each solution.

    • Integrate the area under the emission curve for each spectrum.

Data Analysis

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

  • Φf is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts "sample" and "std" refer to the sample and the standard, respectively.

A more accurate method involves plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) is then used in the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2)

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the relative determination of the fluorescence quantum yield.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilute Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilute measure_abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_dilute->measure_abs measure_fluo Measure Corrected Fluorescence Spectra measure_abs->measure_fluo Select Excitation Wavelength integrate Integrate Fluorescence Intensity measure_fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Slopes and Refractive Indices plot->calculate end_node Report Quantum Yield (Φf) calculate->end_node start Start start->prep_stock

Caption: Workflow for the relative quantum yield determination.

Conclusion

The determination of the quantum yield of this compound is crucial for understanding its photophysical properties and exploring its potential in various applications beyond its traditional use as a dye. While specific data remains to be published, the experimental protocols outlined in this guide provide a robust framework for researchers to perform these measurements accurately. The illustrative data for a related violanthrone compound highlights the expected solvent-dependent behavior of this compound's fluorescence. Further research into the photophysics of this and related vat dyes could open up new avenues for the development of novel functional materials.

Solubility of C.I. Vat Blue 16 in organic solvents for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of C.I. Vat Blue 16 in Organic Solvents for Research Applications

This technical guide provides a comprehensive overview of the solubility of this compound (Indanthrone) in various organic solvents, aimed at researchers, scientists, and professionals in drug development. This document summarizes available solubility data, outlines experimental protocols for solubility determination, and discusses the limited context of this dye in biomedical research.

Introduction to this compound

This compound, also known as Indanthrone or C.I. Pigment Blue 60, is a large, polycyclic aromatic organic compound.[1][2] Its chemical structure, derived from two anthraquinone units, results in a highly stable molecule with excellent lightfastness.[1][2] Primarily used as a vat dye for cotton and as a pigment in high-quality paints and enamels, its potential applications in research are also being explored, for instance, as an organic semiconductor and photocatalyst.[1][2] While the broader class of anthraquinone derivatives is a significant area of study in anticancer drug development, specific research on this compound in this context is not widely documented.[3]

Solubility of this compound in Organic Solvents

The solubility of this compound in organic solvents is generally low due to its large, planar, and nonpolar structure, which leads to strong intermolecular π-π stacking interactions in the solid state. The available data on its solubility is predominantly qualitative.

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is scarce in publicly available literature. One source indicates a solubility of less than 1 mg/mL at 70°F, although the specific solvent is not mentioned.[4]

Table 1: Quantitative Solubility of this compound

SolventTemperatureSolubility
Not Specified70°F (21°C)< 1 mg/mL[4]
Qualitative Solubility Data

Qualitative assessments of this compound's solubility in various organic solvents are more commonly reported. These are summarized in the table below.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventSolubility DescriptionObservation
AcetoneInsoluble[1][4]-
Acetic AcidInsoluble[1]-
Alcohol (Ethanol)Insoluble[1][4]-
AnilineSoluble (when hot)Green-blue solution[4]
BenzeneSlightly Soluble[5]-
Chloroform (hot)Slightly Soluble[1]-
o-ChlorophenolSlightly Soluble[1]-
Pyridine (heat)Insoluble[1]-
QuinolineSlightly Soluble[1]-
TolueneInsoluble[1]-
XyleneSoluble[6]Blue-purple solution[6]

It is also noted that this compound is soluble in concentrated sulfuric acid, which results in a brown solution.[1][4]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment
  • This compound powder

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • Micropipettes

  • Drying oven

  • Filter paper or syringe filters (if needed)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a pre-weighed vial. The excess is to ensure that a saturated solution is achieved.

    • Record the initial mass of the vial with the dye.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath set to the desired experimental temperature.

    • Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

  • Determination of Solute Concentration:

    • Carefully extract a known volume of the clear supernatant (the saturated solution) using a micropipette.

    • Dispense the supernatant into a pre-weighed, clean, and dry vial.

    • Record the mass of the vial with the supernatant.

  • Solvent Evaporation:

    • Place the vial containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The high melting point of the dye (470-500 °C) allows for a relatively high drying temperature.[1][2]

    • Continue drying until a constant mass is achieved, indicating all the solvent has been removed.

  • Calculation of Solubility:

    • Measure the final mass of the vial containing the dried this compound residue.

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • Solubility can then be calculated in various units, such as g/L or mg/mL, based on the mass of the dissolved dye and the volume of the supernatant taken.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to a vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to separate undissolved solid equil1->sep1 sep2 Extract a known volume of supernatant sep1->sep2 analysis1 Evaporate solvent from supernatant sep2->analysis1 analysis2 Weigh the remaining solid analysis1->analysis2 analysis3 Calculate solubility (e.g., g/L) analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Relevance to Drug Development and Research

While this compound is primarily an industrial dye, its core chemical structure, anthraquinone, is a key pharmacophore in several anticancer drugs.[3] These drugs often exert their effects through mechanisms like DNA intercalation and inhibition of topoisomerase II. However, there is currently a lack of specific research literature detailing the use of this compound itself as a therapeutic agent or its direct interaction with specific signaling pathways.

For researchers in materials science, its properties as an organic semiconductor are of interest.[2] In any research context, understanding its solubility is crucial for preparing solutions for experimental assays, developing formulations, or for purification processes. The low solubility in common organic solvents presents a challenge that may require the use of high-boiling-point solvents or specialized formulation techniques.

Conclusion

This compound is a compound with very limited solubility in most common organic solvents, with qualitative data being more readily available than quantitative measurements. For research applications, particularly in fields like materials science or exploratory drug discovery, a thorough experimental determination of its solubility in the solvent system of interest is recommended. The protocol provided in this guide offers a robust starting point for such investigations. While not directly implicated in signaling pathways in the current body of literature, its structural relationship to important classes of therapeutic agents suggests that a clear understanding of its physicochemical properties, such as solubility, is a prerequisite for any future biomedical research.

References

An In-depth Technical Guide to the Spectroscopic Data and Analysis of C.I. 71200

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 71200, commercially known as Indanthrone or Vat Blue 4, is a high-performance synthetic organic pigment belonging to the anthraquinone class of dyes.[1] Its robust chemical structure, a complex polycyclic aromatic system, imparts exceptional stability to light, heat, and chemical agents, making it a subject of significant interest in materials science and for applications requiring high durability.[2] This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to C.I. 71200, aimed at researchers, scientists, and professionals in drug development who may encounter this molecule in various contexts, from analytical chemistry to studies of its biological interactions.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of C.I. 71200 is essential for its analysis.

PropertyValueReference
Chemical Formula C₂₈H₁₄N₂O₄[1]
Molar Mass 442.43 g/mol [1]
Appearance Dark blue solid/needles with a metallic luster[1]
Melting Point 470-500 °C (decomposes)[1]
Solubility Insoluble in water and most common organic solvents. Slightly soluble in hot chloroform, 2-chlorophenol, and quinoline.[3]

Spectroscopic Data

The following sections present the available spectroscopic data for C.I. 71200, crucial for its identification and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions within the extensive π-system of Indanthrone, which is responsible for its intense blue color.

Solvent/Mediumλmax (nm)Molar Absorptivity (log ε)Reference
Alcohol2164.98
2554.92
292.55.17
3714.21
Cellophane Film278-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the C.I. 71200 molecule. The interpretation of the FTIR spectrum is key to confirming its complex molecular structure.

Wavenumber (cm⁻¹)Vibrational ModeReference
1633-1640C=O (carbonyl) stretching in the quinone structure[2]
1400–1600C=C aromatic bond stretching[2]
1250–1350C-N stretching[2]
Raman Spectroscopy

Raman spectroscopy offers complementary vibrational information to FTIR and is particularly useful for identifying Indanthrone, even in complex matrices.

Wavenumber (cm⁻¹)Vibrational ModeReference
1382Combination of ν(C-N)/ν(C-C)/ν(C-H) vibrations (most intense band)[4]
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the precise molecular weight of C.I. 71200 and for studying its fragmentation patterns, which can aid in structural elucidation.

ParameterValueReference
Molecular Weight ( g/mol ) 442.43[1]
Monoisotopic Mass (Da) 442.0954
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents.

  • ¹³C NMR: The aromatic carbons are expected to appear in the range of δ 110-160 ppm. The carbonyl carbons of the quinone structure would likely resonate further downfield, potentially above δ 180 ppm.

The lack of specific data is likely due to the poor solubility of Indanthrone in common deuterated solvents, which presents a significant challenge for NMR analysis.

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible spectroscopic data.

Quantitative Analysis by UV-Vis Spectroscopy

This protocol outlines a general procedure for the quantitative analysis of a dye like C.I. 71200.

  • Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Due to its insolubility in common solvents, a stock solution can be prepared by dissolving a precisely weighed amount of C.I. 71200 in a suitable solvent where it is soluble, such as concentrated sulfuric acid.

    • Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.

  • Measurement:

    • Record the absorbance spectrum of each standard solution over a defined wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of each standard and the unknown sample at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

FTIR Analysis

This protocol describes a common method for obtaining the FTIR spectrum of a solid pigment like C.I. 71200.

  • Instrumentation: A Fourier-Transform Infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the finely ground C.I. 71200 sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.

    • Press the mixture in a hydraulic press to form a transparent pellet.

  • Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry Analysis

This protocol provides a general approach for the mass spectrometric analysis of anthraquinone dyes.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation:

    • Dissolve the C.I. 71200 sample in a suitable solvent system that is compatible with the ionization source. This may require the use of strong acids or specialized solvent mixtures due to the compound's low solubility.

    • The sample solution is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Measurement:

    • Acquire the mass spectrum in the appropriate mode (positive or negative ion mode) to observe the molecular ion and its fragment ions.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to the analysis and transformation of C.I. 71200.

Biodegradation_Pathway_of_Vat_Blue_4 cluster_0 Biodegradation by Pseudomonas aeruginosa VB4 Vat Blue 4 (C.I. 71200) Intermediate1 Piperazine Cleavage Products VB4->Intermediate1 Enzymatic Cleavage Intermediate2 Chromophore Loss Intermediate1->Intermediate2 Further Degradation Metabolites Smaller Molecular Metabolites Intermediate2->Metabolites Ring Opening Detoxification Reduced Genotoxicity Metabolites->Detoxification

Caption: Biodegradation pathway of Vat Blue 4 by Pseudomonas aeruginosa.

Analytical_Workflow_for_Dye_Identification cluster_1 Analytical Workflow for Textile Dye Identification Sample Textile Fiber Sample Extraction Dye Extraction Sample->Extraction UVVis UV-Vis Spectroscopy Extraction->UVVis FTIR FTIR Spectroscopy Extraction->FTIR LCMS LC-MS Analysis Extraction->LCMS Data Spectroscopic Data (λmax, IR bands, m/z) UVVis->Data FTIR->Data LCMS->Data Identification Dye Identification Data->Identification

Caption: A general analytical workflow for the identification of textile dyes.

References

Synthesis and Purification of C.I. Vat Blue 16: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of C.I. Vat Blue 16, also known as Indanthrone, for laboratory use. The following sections detail the chemical pathway, experimental protocols, and purification methods necessary for obtaining a high-purity compound suitable for research and development applications.

Introduction

This compound, or Indanthrone, is a polycyclic aromatic organic compound widely utilized as a blue pigment and vat dye.[1][2] Its robust chemical stability and strong tinctorial properties have made it a subject of interest in various fields beyond textiles, including materials science and organic electronics. For laboratory-scale applications, the synthesis and subsequent purification of Indanthrone are critical to ensure the material's quality and the reproducibility of experimental results. The primary synthetic route involves the alkaline-induced dimerization of 2-aminoanthraquinone.[3]

Synthesis of this compound (Indanthrone)

The synthesis of Indanthrone from 2-aminoanthraquinone is a well-established method that proceeds via a dimerization reaction under strongly alkaline conditions at elevated temperatures.[3] The reaction mechanism involves the formation of an intermediate which then undergoes intramolecular cyclization and oxidation to yield the final product.

Reaction Pathway

The overall reaction for the synthesis of Indanthrone from 2-aminoanthraquinone is depicted below. The process involves the fusion of 2-aminoanthraquinone in the presence of a strong base, such as potassium hydroxide, at temperatures ranging from 220-235 °C.[3]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-aminoanthraquinone 2-Aminoanthraquinone Indanthrone This compound (Indanthrone) 2-aminoanthraquinone->Indanthrone Dimerization & Cyclization KOH Potassium Hydroxide (KOH) Heat 220-235 °C Byproducts Water & other byproducts Purification_Workflow cluster_steps Purification Steps Crude Crude Indanthrone Reduction Reduction with Sodium Dithionite in alkaline solution Crude->Reduction Leuco Soluble Leuco Form Reduction->Leuco Filtration1 Filtration to remove insoluble impurities Leuco->Filtration1 Oxidation Oxidation (e.g., air) Filtration1->Oxidation Precipitation Precipitation of pure Indanthrone Oxidation->Precipitation Filtration2 Filtration Precipitation->Filtration2 Washing Washing with Methanol & Water Filtration2->Washing Drying Drying Washing->Drying Pure Pure this compound Drying->Pure

References

Characterization of C.I. Vat Blue 16: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of C.I. Vat Blue 16 (CAS: 6424-76-6), a complex violanthrone-based vat dye. Given the inherent challenges in analyzing this class of large, polycyclic aromatic compounds, particularly their limited solubility, this document outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that are adapted for such molecules.

Introduction to this compound

This compound, also known as Navy Blue G or Vat Black SNA, is a large organic molecule with the chemical formula C₃₆H₁₈O₄ and a molecular weight of 514.53 g/mol [1]. Its core structure is based on violanthrone, a polycyclic aromatic ketone[1]. The extended π-system of this molecule is responsible for its deep color. The poor solubility of this compound in common organic solvents presents a significant challenge for its characterization by solution-state analytical techniques. This guide provides strategies to overcome these challenges.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the low solubility of this compound, obtaining high-resolution NMR spectra requires specialized techniques. The following protocol is a recommended starting point, which may require further optimization.

2.1.1. Sample Preparation

  • Solvent Selection: The choice of a suitable deuterated solvent is critical. Based on literature for similar polycyclic aromatic compounds, the following solvents should be considered:

    • Deuterated chloroform (CDCl₃)

    • Deuterated toluene (toluene-d₈)

    • Deuterated dimethyl sulfoxide (DMSO-d₆)

    • Deuterated 1,2,4-trichlorobenzene (TCB-d₃) - for high-temperature NMR

  • Sample Concentration: A saturated solution should be prepared to maximize the signal-to-noise ratio. This may still be a very low concentration.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent.

    • Sonicate the mixture for 10-15 minutes to aid dissolution. Gentle heating may be applied if using a high-boiling point solvent like DMSO-d₆.

    • Allow any undissolved material to settle.

    • Carefully transfer the supernatant to a 5 mm NMR tube.

2.1.2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended to achieve better signal dispersion and sensitivity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 128 or higher, depending on the sample concentration.

    • Temperature: 298 K. If solubility is still an issue, high-temperature NMR (up to 373 K) can be attempted with a suitable solvent.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or higher.

  • 2D NMR (if sample concentration allows):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

Mass Spectrometry (MS)

For a large, non-volatile, and poorly soluble molecule like this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a highly suitable technique. Electrospray Ionization (ESI) can also be employed if a suitable solvent is found.

2.2.1. MALDI-TOF Mass Spectrometry

  • Matrix Selection: The choice of matrix is critical for successful ionization of polycyclic aromatic hydrocarbons. Suitable matrices include:

    • trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)

    • α-Cyano-4-hydroxycinnamic acid (CHCA)

    • 7,7,8,8-Tetracyanoquinodimethane (TCNQ)

  • Sample Preparation (Solvent-Free Method for Insoluble Samples):

    • In a mortar, add a small amount of this compound and a 100-fold excess of the MALDI matrix.

    • Grind the mixture thoroughly with a pestle for 5-10 minutes to ensure a homogenous solid dispersion.

    • Apply a small amount of the resulting fine powder onto the MALDI target plate.

  • Instrumentation and Data Acquisition:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Mode: Reflectron mode for high resolution.

    • Ionization: Positive or negative ion mode should be tested.

    • Laser: Nitrogen laser (337 nm) or other suitable laser.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

2.2.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of this compound in a solvent mixture that promotes ionization. A mixture of a solvent in which the compound has some solubility (e.g., toluene, chloroform) with a more polar solvent compatible with ESI (e.g., methanol, acetonitrile) might be effective. The addition of a small amount of formic acid or ammonium acetate can aid in protonation or adduct formation.

    • Filter the solution through a syringe filter (0.22 µm) before introduction into the mass spectrometer.

  • Instrumentation and Data Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI).

    • Mode: Positive and negative ion modes.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize to achieve stable spray and efficient desolvation.

Data Presentation

The following tables summarize the expected (hypothetical) quantitative data for this compound based on its known structure and data from similar violanthrone derivatives. These values should be considered as a guide for data interpretation.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Aromatic Protons7.0 - 9.0120 - 140The complex, overlapping signals in the aromatic region will require 2D NMR for definitive assignment. Protons in more electron-deficient regions (closer to carbonyls) will be downfield.
Methylene Protons (-O-CH₂-CH₂-O-)4.0 - 4.565 - 75Protons on the ethylenedioxy bridge.
Carbonyl Carbons-180 - 190Characteristic chemical shift for quinone-type carbonyls.
Aromatic Quaternary Carbons-125 - 150These will be numerous and can be assigned with the help of HMBC data.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ionization Mode Expected m/z Ion Species Notes
MALDI-TOFPositive514.12[M]⁺˙Molecular radical cation is expected for PAHs.
MALDI-TOFPositive515.12[M+H]⁺Protonated molecule.
MALDI-TOFPositive537.10[M+Na]⁺Sodium adduct is common.
ESI-MSPositive515.12[M+H]⁺Protonated molecule.
ESI-MSNegative513.11[M-H]⁻Deprotonated molecule.

Note: The exact m/z values are calculated based on the monoisotopic masses of the constituent elements.

Workflow and Signaling Pathway Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis and Structure Elucidation Sample Sample Solubilization Solubilization/Dispersion Sample->Solubilization NMR_Prep NMR Sample Preparation Solubilization->NMR_Prep MS_Prep MS Sample Preparation Solubilization->MS_Prep 1H_NMR 1D ¹H NMR NMR_Prep->1H_NMR MALDI_TOF MALDI-TOF MS MS_Prep->MALDI_TOF ESI_MS High-Resolution ESI-MS MS_Prep->ESI_MS 13C_NMR 1D ¹³C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Data_Integration Data Integration and Structure Verification 2D_NMR->Data_Integration MALDI_TOF->Data_Integration ESI_MS->Data_Integration Final_Structure Final Characterized Structure Data_Integration->Final_Structure

Caption: Workflow for the Characterization of this compound.

This comprehensive approach, combining advanced NMR and MS techniques with adapted sample preparation protocols, will enable the thorough structural characterization of this compound, providing valuable data for researchers and professionals in various scientific disciplines.

References

Potential Research Applications of C.I. Vat Blue 16: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

C.I. Vat Blue 16 , a synthetic dye with the chemical formula C₃₆H₁₈O₄, is a member of the violanthrone class of polycyclic aromatic hydrocarbons. While historically utilized primarily in the textile industry for its robust dyeing properties, its core molecular structure presents significant, yet largely unexplored, potential in various research and drug development applications. This guide provides an in-depth overview of these potential applications, drawing on the known properties of its parent molecule, violanthrone, and structurally similar compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its research applications.

PropertyValueReference
C.I. Name Vat Blue 16, 71200
Synonyms Navy Blue G, Vat Black SNA, Navy Blue 2GC
Molecular Formula C₃₆H₁₈O₄
Molecular Weight 514.53 g/mol
CAS Number 6424-76-6
Molecular Structure Violanthrone
Appearance Deep blue-black powder
Solubility Soluble in Xylene

Potential Research Application: Photodynamic Therapy

A significant and promising area of investigation for this compound lies in its potential as a photosensitizer for Photodynamic Therapy (PDT). PDT is a non-invasive therapeutic strategy that utilizes a photosensitizing agent, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. The large, conjugated π-system of the violanthrone core in this compound suggests it may absorb light in the visible or near-infrared spectrum, a prerequisite for a photosensitizer.

Structurally related benzanthrone derivatives have demonstrated the ability to generate ROS upon light irradiation and exhibit phototoxicity towards cancer cells. This provides a strong rationale for investigating the photosensitizing capabilities of this compound.

Proposed Mechanism of Action in PDT

The proposed mechanism for this compound as a photosensitizer in PDT would involve the following steps:

  • Administration and Localization: this compound would be administered and allowed to accumulate preferentially in target tissues, such as tumors.

  • Photoexcitation: The target tissue is irradiated with light of a specific wavelength that is absorbed by this compound. This excites the molecule from its ground state to a short-lived singlet excited state.

  • Intersystem Crossing: The singlet excited state can then undergo intersystem crossing to a longer-lived triplet excited state.

  • Energy Transfer and ROS Generation: The triplet excited state of this compound can transfer its energy to molecular oxygen (³O₂), converting it to highly reactive singlet oxygen (¹O₂). This is a Type II photochemical reaction. Alternatively, the excited photosensitizer can react with biological substrates to produce other ROS, such as superoxide anions and hydroxyl radicals (Type I reaction).

  • Cellular Damage and Apoptosis: The generated ROS are highly cytotoxic, causing damage to cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death via apoptosis or necrosis.

PDT_Mechanism cluster_0 In the Cell cluster_1 Cellular Environment VatBlue16 This compound (Ground State) VatBlue16_S1 This compound (Singlet Excited State) VatBlue16->VatBlue16_S1 Excitation VatBlue16_T1 This compound (Triplet Excited State) VatBlue16_S1->VatBlue16_T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) sO2 Singlet Oxygen (¹O₂) CellDamage Cellular Damage (Lipids, Proteins, DNA) sO2->CellDamage Light Light (Specific Wavelength) Light->VatBlue16 Absorption Apoptosis Apoptosis CellDamage->Apoptosis VatBlue16_T1O2 VatBlue16_T1O2 VatBlue16sO2 VatBlue16sO2 VatBlue16_T1O2->VatBlue16sO2 Energy Transfer (Type II)

Proposed mechanism of this compound in Photodynamic Therapy.

Potential for Modulation of Cellular Signaling Pathways

Many polycyclic aromatic hydrocarbons are known to interact with cellular signaling pathways, often due to their ability to intercalate into DNA or interact with various proteins. While no direct studies have been conducted on this compound, its planar structure suggests it could potentially modulate pathways critical to cancer cell proliferation and survival.

Based on the activities of other natural and synthetic compounds with similar structural features, the following signaling pathways are proposed as potential targets for investigation:

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. A compound like this compound could potentially inhibit this pathway by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB subunits.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. This compound could potentially act as an inhibitor of key kinases in this pathway, such as PI3K or Akt.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway IKK IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) NFkB_nucleus->Gene_Transcription VatBlue16_NFkB This compound VatBlue16_NFkB->IKK Potential Inhibition VatBlue16_NFkB->NFkB_nucleus Potential Inhibition Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival and Proliferation Akt->Cell_Survival VatBlue16_PI3K This compound VatBlue16_PI3K->PI3K Potential Inhibition VatBlue16_PI3K->Akt Potential Inhibition Stimulus Stimulus Stimulus->IKK Growth_Factor Growth Factor Growth_Factor->Receptor

Hypothesized modulation of NF-κB and PI3K/Akt signaling pathways.

Experimental Protocols

To investigate the potential of this compound in these research areas, the following standard experimental protocols can be adapted.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with this compound Incubate_24h_1->Treat_Cells Incubate_Exposure Incubate for Exposure Period (24, 48, or 72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC₅₀) Read_Absorbance->Analyze_Data End End Analyze_Data->End ROS_Detection_Workflow Start Start Seed_Cells Seed Cells in Black 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Load_Compound Load Cells with this compound Incubate_24h->Load_Compound Stain_DCFHDA Stain with DCFH-DA Load_Compound->Stain_DCFHDA Wash_Cells Wash Cells Stain_DCFHDA->Wash_Cells Irradiate Irradiate with Light Wash_Cells->Irradiate Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Irradiate->Measure_Fluorescence Analyze_Data Analyze ROS Generation Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Methodological & Application

Application Notes and Protocols: Evaluating C.I. Vat Blue 16 as a Novel Fluorescent Probe for Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: C.I. Vat Blue 16 is a violanthrone-based dye traditionally used in the textile industry.[1] Its application as a fluorescent probe in cellular imaging is a novel area of investigation. The following application notes and protocols are provided as a comprehensive guide for researchers to evaluate its potential in this capacity. The photophysical and cytotoxic properties have not been extensively characterized for biological imaging; therefore, the provided protocols outline the necessary steps for this characterization.

Introduction

This compound, a derivative of violanthrone, possesses a large aromatic structure that suggests potential fluorescent properties.[1] Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of cellular structures and the monitoring of dynamic processes. The evaluation of novel fluorophores like this compound could lead to the development of new imaging agents with unique spectral properties or targeting capabilities. These notes provide a framework for the systematic evaluation of this compound's suitability as a fluorescent probe for live-cell imaging.

Physicochemical and Spectroscopic Data

The successful application of a fluorescent probe is dictated by its photophysical properties and its interaction with the cellular environment. The following table summarizes the known information for this compound and highlights the parameters that require experimental determination.

PropertyValueReference / Method
Chemical Name This compound[1]
Synonyms Navy Blue G, Vat Black SNA[1]
Molecular Formula C₃₆H₁₈O₄[1]
Molecular Weight 514.53 g/mol [1]
CAS Number 6424-76-6[1]
Solubility Soluble in Xylene (blue-purple solution)[1]
Excitation Max (λex) To Be DeterminedProtocol 1
Emission Max (λem) To Be DeterminedProtocol 1
Molar Extinction Coefficient (ε) To Be DeterminedProtocol 1
Fluorescence Quantum Yield (Φf) To Be DeterminedProtocol 1
Photostability To Be DeterminedProtocol 2
Cytotoxicity (IC50) To Be DeterminedProtocol 3

Experimental Protocols

The following protocols provide detailed methodologies for the essential experiments required to characterize this compound as a fluorescent probe for cell imaging.

This protocol outlines the steps to determine the fundamental spectral properties of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., DMSO, ethanol, PBS)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • Absorbance Spectrum:

    • Dilute the stock solution in the desired solvent to a concentration that gives an absorbance reading between 0.1 and 1.0 at the maximum.

    • Scan the absorbance from 200 to 800 nm to determine the maximum absorbance wavelength (λmax).

  • Excitation and Emission Spectra:

    • Prepare a dilute solution with an absorbance of ~0.1 at λmax.

    • To determine the emission spectrum, set the excitation wavelength on the spectrofluorometer to λmax and scan the emission across a longer wavelength range (e.g., λmax + 20 nm to 800 nm).

    • To determine the excitation spectrum, set the emission wavelength to the determined emission maximum and scan the excitation wavelengths from 200 nm up to the emission maximum.

  • Molar Extinction Coefficient (ε) Calculation:

    • Prepare a series of dilutions of this compound in the chosen solvent.

    • Measure the absorbance of each dilution at λmax.

    • Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (in M⁻¹cm⁻¹).

  • Quantum Yield (Φf) Calculation:

    • Measure the absorbance of both the this compound solution and the fluorescence standard solution at the same excitation wavelength, ensuring the absorbance is below 0.1 for both.

    • Measure the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings.

    • Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

    • Calculate the quantum yield of this compound using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

G cluster_prep Preparation cluster_abs Absorbance cluster_fluor Fluorescence cluster_calc Calculation prep_stock Prepare Stock Solution (1 mM in DMSO) prep_dilutions Prepare Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance Spectrum prep_dilutions->measure_abs Use for absorbance measure_qy Measure Quantum Yield prep_dilutions->measure_qy Use for QY determine_lambda_max Determine λmax measure_abs->determine_lambda_max calc_epsilon Calculate Molar Extinction Coefficient (ε) measure_abs->calc_epsilon Use absorbance data measure_em Measure Emission Spectrum determine_lambda_max->measure_em Set excitation to λmax measure_ex Measure Excitation Spectrum measure_em->measure_ex Set emission to λem calc_qy Calculate Quantum Yield (Φf) measure_qy->calc_qy Use intensity data

Workflow for determining photophysical properties.

This protocol evaluates the stability of the fluorescent signal of this compound upon continuous illumination.

Materials:

  • Fluorescence microscope with a suitable filter set (based on Protocol 1) and a camera.

  • Live-cell imaging chamber or slide.

  • Cells stained with this compound (as per Protocol 4).

  • Image analysis software (e.g., ImageJ/FIJI).

Procedure:

  • Sample Preparation: Prepare a slide with cells stained with this compound.

  • Microscope Setup:

    • Place the sample on the microscope stage.

    • Select a region of interest (ROI) with clearly stained cells.

    • Set the illumination intensity to a level typically used for fluorescence imaging.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the ROI with continuous illumination. Capture images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-30 minutes).

  • Data Analysis:

    • Open the image series in image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate.

G start Prepare Stained Cell Sample setup Mount on Microscope and Select ROI start->setup acquire Acquire Time-Lapse Images with Continuous Illumination setup->acquire analyze Measure Mean Fluorescence Intensity per Frame acquire->analyze plot Plot Intensity vs. Time analyze->plot end Determine Photobleaching Rate plot->end

Workflow for photostability assessment.

This protocol determines the concentration at which this compound becomes toxic to cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO or solubilization buffer.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the dye dilutions to the respective wells. Include untreated control wells and solvent (DMSO) control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G seed Seed Cells in 96-well Plate treat Treat with this compound Dilutions seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

MTT assay workflow for cytotoxicity.

This protocol provides a general procedure for staining live cells with this compound and observing its cellular uptake and localization.

Materials:

  • Cell line of interest cultured on glass-bottom dishes or chamber slides.

  • Complete cell culture medium.

  • This compound working solution (diluted in culture medium to a non-toxic concentration determined from Protocol 3).

  • Fluorescence or confocal microscope.

Procedure:

  • Cell Preparation: Grow cells to 50-70% confluency on imaging dishes.

  • Dye Loading:

    • Remove the culture medium and replace it with the pre-warmed this compound working solution.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. Optimization of incubation time may be required.

  • Washing:

    • Remove the dye-containing medium.

    • Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Immediately image the cells using a fluorescence or confocal microscope with the appropriate filter sets determined in Protocol 1.

    • Acquire images to observe the intracellular localization of the dye. Co-staining with organelle-specific markers can be performed to determine the precise subcellular location.

Potential Signaling Pathways and Mechanisms of Uptake

The mechanism by which this compound might enter cells is currently unknown. As a planar, aromatic molecule, it could potentially intercalate into cellular membranes or be taken up by endocytic pathways. Its large size might hinder passive diffusion across the plasma membrane. If the dye exhibits specific subcellular localization, it may be interacting with particular proteins or lipid components, which could be the subject of further investigation.

G cluster_cell Cell probe This compound membrane Plasma Membrane probe->membrane Interaction? cytoplasm Cytoplasm membrane->cytoplasm Uptake? (Endocytosis/Diffusion) organelles Organelles (e.g., Nucleus, Mitochondria) cytoplasm->organelles Localization?

Hypothetical cellular uptake and localization pathway.

Troubleshooting

  • Low/No Fluorescence Signal:

    • Increase the concentration of the dye (ensure it is below the cytotoxic level).

    • Increase the incubation time.

    • Check the filter sets on the microscope to ensure they match the determined excitation and emission spectra.

    • Confirm the dye's fluorescence in solution using a spectrofluorometer.

  • High Background Fluorescence:

    • Ensure thorough washing after dye loading.

    • Use a phenol red-free medium for imaging.

    • Optimize the dye concentration to the lowest effective level.

  • Cell Death/Morphological Changes:

    • Reduce the dye concentration and/or incubation time.

    • Confirm the cytotoxic threshold using the MTT assay (Protocol 3).

    • Minimize exposure to excitation light during imaging to reduce phototoxicity.

By following these detailed protocols, researchers can systematically evaluate the potential of this compound as a novel fluorescent probe for cell imaging and contribute valuable data to this unexplored area.

References

Application Notes and Protocols for C.I. Vat Blue 16: An Investigative Approach for Microscopic Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

C.I. Vat Blue 16, also known as Indanthrone, is a vat dye traditionally used in the textile industry for its high fastness properties. Its application as a biological stain for microscopy is not a standard or widely documented practice. The following protocol is presented as an investigative approach based on the chemical principles of vat dyes and general staining methodologies. Researchers should consider this as a starting point for experimental validation and optimization.

Introduction

This compound is a polycyclic aromatic organic compound. As a vat dye, it is insoluble in water in its oxidized (pigment) form. For staining, it must first be reduced to its water-soluble "leuco" form, which is colorless or pale yellow. In this state, it can impregnate the substrate (in this case, biological tissue). Subsequent oxidation, typically by air, regenerates the insoluble, colored pigment, trapping it within the tissue structures. This unique staining mechanism may offer opportunities for high-permanence staining in specific applications. The affinity of the leuco form for cellular components is not well-characterized and would be a key area for experimental determination.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Chemical FormulaC₂₈H₁₄N₂O₄
Molar Mass442.43 g/mol
SynonymsIndanthrone, 6,15-Dihydrodinaphtho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetrone
Solubility (Oxidized Form)Insoluble in water and organic solvents. Soluble in concentrated sulfuric acid.
Solubility (Leuco Form)Soluble in alkaline aqueous solutions.
Color (Oxidized Form)Blue
Color (Leuco Form)Yellowish

Investigational Staining Protocol for Paraffin-Embedded Sections

This hypothetical protocol outlines the steps for applying this compound to paraffin-embedded tissue sections. Caution: Strong reducing agents and alkaline solutions are used. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

3.1. Required Reagents and Materials

  • This compound powder

  • Sodium hydrosulfite (sodium dithionite)

  • Sodium hydroxide (NaOH)

  • Distilled or deionized water

  • Ethanol series (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Mounting medium

  • Microscope slides with paraffin-embedded tissue sections

  • Coplin jars

  • Standard microscopy equipment (light microscope, coverslips)

3.2. Experimental Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2x5 minutes to remove paraffin wax.

    • Rehydrate through a graded series of ethanol: 100% (2x2 minutes), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water for 5 minutes.

  • Preparation of the Leuco Dye Solution (Vatting):

    • In a fume hood, prepare a 1% (w/v) stock solution of NaOH in distilled water.

    • Prepare the staining solution by adding the following to a Coplin jar in order:

      • 50 mL of distilled water

      • 0.5 g of this compound powder

      • 1 mL of 1% NaOH solution

      • 0.5 g of sodium hydrosulfite

    • Stir gently until the solution turns a clear yellowish color, indicating the formation of the soluble leuco dye. This solution is sensitive to oxygen and should be used promptly.

  • Staining:

    • Immerse the rehydrated slides into the freshly prepared leuco dye solution.

    • Incubate for 10-30 minutes at room temperature (optimization required).

  • Rinsing and Oxidation:

    • Remove slides from the staining solution and rinse gently in a large beaker of distilled water for 1-2 minutes to remove excess leuco dye.

    • Transfer slides to another container of distilled water and allow them to air-oxidize for 5-10 minutes. The blue color of the insoluble pigment should develop within the tissue.

  • Dehydration and Mounting:

    • Dehydrate the stained sections through a graded ethanol series: 70% (2 minutes), 95% (2 minutes), 100% (2x2 minutes).

    • Clear in xylene (or substitute) for 2x5 minutes.

    • Apply a coverslip using a compatible mounting medium.

  • Microscopic Examination:

    • Examine the slides under a bright-field microscope. The distribution and intensity of the blue staining will indicate which cellular or extracellular components have an affinity for the dye.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_post Post-Staining cluster_analysis Analysis deparaffinize Deparaffinize in Xylene rehydrate Rehydrate (Ethanol Series) deparaffinize->rehydrate rinse_h2o Rinse in Distilled Water rehydrate->rinse_h2o stain_sample Incubate Sample in Leuco Dye rinse_h2o->stain_sample prepare_leuco Prepare Leuco Dye Solution (Vatting) prepare_leuco->stain_sample rinse_excess Rinse Excess Dye stain_sample->rinse_excess oxidize Oxidize to Insoluble Form (Develop Blue Color) rinse_excess->oxidize dehydrate Dehydrate (Ethanol Series) oxidize->dehydrate clear Clear in Xylene dehydrate->clear mount Mount Coverslip clear->mount microscopy Microscopic Examination mount->microscopy

Caption: Workflow for the investigational use of this compound in tissue staining.

Expected Outcomes and Areas for Optimization

The success of this protocol will depend on the affinity of the leuco form of Vat Blue 16 for specific biological structures. It is hypothesized that the dye may bind to components with a certain charge or hydrophobicity.

Key parameters for optimization include:

  • Concentration of this compound: Higher or lower concentrations may be needed for optimal signal-to-noise ratio.

  • Concentrations of NaOH and Sodium Hydrosulfite: The reducing environment is critical. The amounts may need to be adjusted for stability and staining efficiency.

  • Incubation Time: The time required for the leuco dye to penetrate the tissue may vary.

  • Counterstaining: To provide context, a standard counterstain (e.g., Nuclear Fast Red) could be applied after the oxidation step. Compatibility and potential pH-related issues would need to be assessed.

This protocol provides a framework for exploring the potential of this compound as a novel, permanent stain in microscopy. Significant experimental work is required to validate and refine this method for any specific application.

Application of C.I. Vat Blue 16 and its Core Structure, Violanthrone, in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 16, a dye belonging to the violanthrone class of polycyclic aromatic hydrocarbons, is gaining attention in materials science for its unique electronic and optical properties.[1] The highly conjugated π-system of the violanthrone core makes it a promising candidate for applications in organic electronics, including organic field-effect transistors (OFETs) and organic solar cells.[2][3] This document provides an overview of the applications of violanthrone-based materials, with a focus on their use as organic semiconductors. Due to limited research on pristine this compound in this context, this note primarily details the application of its derivatives, which share the same fundamental violanthrone structure.

Key Properties and Rationale for Use in Materials Science

The violanthrone structure possesses inherent characteristics that make it suitable for electronic applications:

  • Extended π-Conjugation: The large, planar aromatic system facilitates efficient charge transport.[2]

  • Chemical Stability: Vat dyes are known for their high stability, a crucial property for long-lasting electronic devices.[1]

  • Tunable Electronic Properties: The violanthrone core can be chemically modified with various functional groups to tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing its semiconductor performance.[3][4]

  • Strong Light Absorption: Violanthrone derivatives exhibit strong absorption in the visible and near-infrared regions, making them suitable for optoelectronic applications.[4]

Applications in Organic Field-Effect Transistors (OFETs)

Violanthrone derivatives have been successfully employed as the active semiconductor layer in p-type OFETs.[2][4] The performance of these devices is highly dependent on the molecular structure of the violanthrone derivative and the fabrication conditions.

Performance of Violanthrone-Based OFETs

The following table summarizes the performance of OFETs fabricated using a dicyanomethylene-functionalised violanthrone derivative.

ParameterValue
Hole Mobility (μ)Up to 1 x 10⁻³ cm²/Vs
Threshold Voltage (Vₜ)-1.5 V
On/Off Current Ratio> 10⁵

Table 1: Performance metrics of OFETs based on a dicyanomethylene-functionalised violanthrone derivative.

Experimental Protocols

Synthesis of Violanthrone Derivatives for Electronic Applications

While the direct synthesis of this compound for materials science is not extensively documented, a general methodology for preparing soluble violanthrone derivatives involves a multi-step process starting from commercially available violanthrone.[4] The poor solubility of the parent violanthrone necessitates the introduction of solubilizing groups, such as long alkyl chains.[4]

Protocol 1: Synthesis of a Soluble Dicyanomethylene-Functionalised Violanthrone Derivative [4]

  • Oxidation of Violanthrone: Violanthrone is first oxidized to 16,17-dihydroxy violanthrone.

  • Etherification: The 16,17-dihydroxy violanthrone is then reacted with an appropriate alkyl halide (e.g., 1-bromooctane) via a Williamson ether synthesis to introduce long alkyl chains, significantly improving its solubility in organic solvents.

  • Knoevenagel Condensation: The resulting soluble violanthrone derivative is reacted with malononitrile in the presence of a base (e.g., pyridine) to introduce electron-withdrawing dicyanomethylene groups. This step is crucial for tuning the electronic properties of the final molecule.

  • Purification: The final product is purified by column chromatography and recrystallization to achieve the high purity required for electronic device fabrication.

Fabrication of Organic Field-Effect Transistors (OFETs)

The following protocol describes the fabrication of a bottom-gate, top-contact OFET using a violanthrone derivative as the p-type semiconductor.

Protocol 2: OFET Fabrication [1]

  • Substrate Cleaning:

    • Cut a heavily doped silicon wafer with a 300 nm thick silicon dioxide (SiO₂) layer to the desired size.

    • Sonicate the substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

  • Surface Treatment:

    • Prepare a solution of octadecyltrichlorosilane (OTS) in toluene.

    • Immerse the cleaned substrate in the OTS solution for 30 minutes to form a self-assembled monolayer (SAM). This treatment improves the interface between the dielectric and the semiconductor layer.

    • Rinse the substrate with fresh toluene and dry with nitrogen.

  • Semiconductor Film Deposition:

    • Prepare a solution of the violanthrone derivative in a suitable organic solvent (e.g., chloroform at 10 mg/mL).

    • Spin-coat the solution onto the OTS-treated substrate at a specific speed (e.g., 1000 rpm) for a set time (e.g., 60 seconds) to form a thin film.

    • Anneal the film on a hotplate at an optimized temperature (e.g., 100-150 °C) to improve the crystallinity and molecular ordering of the semiconductor film.

  • Electrode Deposition:

    • Use a shadow mask to define the source and drain electrodes.

    • Deposit a 50 nm layer of gold (Au) through thermal evaporation under high vacuum (< 10⁻⁶ Torr). The channel length and width are defined by the shadow mask dimensions.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET, such as output and transfer curves, using a semiconductor parameter analyzer in a shielded probe station under ambient or inert conditions.

Visualizations

Synthesis_of_Violanthrone_Derivative Violanthrone Violanthrone Dihydroxy 16,17-Dihydroxy Violanthrone Violanthrone->Dihydroxy Oxidation Soluble Soluble Violanthrone Derivative Dihydroxy->Soluble Williamson Ether Synthesis Final Dicyanomethylene- Functionalised Violanthrone Derivative Soluble->Final Knoevenagel Condensation

Caption: General synthesis route for soluble violanthrone derivatives.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Cleaning Substrate Cleaning (Si/SiO₂) OTS Surface Treatment (OTS) Cleaning->OTS Deposition Semiconductor Film Deposition (Spin-coating) OTS->Deposition Annealing Thermal Annealing Deposition->Annealing Electrodes Au Electrode Deposition Annealing->Electrodes Characterization Electrical Characterization Electrodes->Characterization

Caption: Workflow for the fabrication of a violanthrone-based OFET.

References

Application Notes and Protocols: Evaluating C.I. Vat Blue 16 as a Potential Sensitizer in Photodynamic Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photodynamic therapy (PDT) is a clinically approved and promising cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to induce selective cytotoxicity in target tissues. The search for novel and effective photosensitizers is a continuous endeavor in PDT research. C.I. Vat Blue 16, an indanthrone-based dye, has not been extensively investigated for its potential as a photosensitizer in PDT. This document provides a comprehensive set of application notes and hypothetical protocols to guide the initial preclinical evaluation of this compound, or similar vat dyes, as a photosensitizer for PDT applications. Due to a lack of direct studies on this compound in PDT, the following sections outline the fundamental principles of PDT, the characteristics of an ideal photosensitizer, and a proposed research framework for its evaluation.

Introduction to Photodynamic Therapy (PDT)

PDT is a two-step treatment that involves the administration of a photosensitizing agent, which selectively accumulates in diseased tissues.[1][2] Subsequently, the target area is irradiated with light of a specific wavelength, activating the photosensitizer. In the presence of oxygen, this activation leads to the generation of reactive oxygen species (ROS), primarily singlet oxygen, which causes cellular damage and induces cell death through apoptosis and necrosis.[3][4][5] PDT offers the advantage of dual selectivity, relying on both the preferential uptake of the photosensitizer by the target cells and the precise delivery of light to the treatment site.[6]

Characteristics of an Ideal Photosensitizer

For a compound to be effective in PDT, it should possess several key characteristics:

  • Chemical Purity and Stability: The photosensitizer should be a single, pure compound with a known and reproducible chemical structure.[7]

  • Selective Accumulation: It should exhibit preferential accumulation in target tissues, minimizing damage to surrounding healthy cells.

  • Low Dark Toxicity: The compound should be non-toxic in the absence of light.

  • High Quantum Yield of Singlet Oxygen: Efficient generation of singlet oxygen upon light activation is crucial for therapeutic efficacy.[7]

  • Strong Absorption in the Therapeutic Window: The photosensitizer should absorb light in the red or near-infrared region (600-800 nm) where light penetration into tissues is maximal.[7][8]

  • Rapid Clearance: The compound should be cleared from the body relatively quickly to minimize prolonged photosensitivity.

This compound: A Candidate for Investigation

This compound, also known as Indanthrone, is a synthetic organic pigment.[9] While primarily used in the textile industry, its chemical structure, a large polycyclic aromatic quinone, suggests it might possess photosensitizing properties. However, it is important to note that some vat dyes have been shown to exhibit toxicity.[10] Therefore, a thorough toxicological assessment is a critical first step.

Proposed Preclinical Evaluation of this compound as a PDT Sensitizer

The following sections outline a hypothetical experimental workflow to assess the potential of this compound as a photosensitizer.

In Vitro Studies

Objective: To determine the dark cytotoxicity and phototoxicity of this compound in cancer cell lines.

4.1.1. Experimental Protocols

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87 glioblastoma) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) should be used.

  • Preparation of this compound: Due to its poor water solubility, this compound may need to be dissolved in a suitable solvent like DMSO and then diluted in cell culture medium to the desired concentrations.

  • Dark Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours in the dark.

    • After incubation, add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Phototoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for a predetermined incubation time (e.g., 4-24 hours) in the dark.

    • Wash the cells with PBS to remove the non-internalized dye.

    • Add fresh medium and irradiate the cells with a light source of an appropriate wavelength (corresponding to the absorption maximum of this compound) and a specific light dose (e.g., 5-20 J/cm²).

    • A parallel set of plates should be kept in the dark as a control.

    • Incubate the cells for 24 hours post-irradiation.

    • Perform the MTT assay as described above.

    • Calculate the phototoxicity and determine the IC50 (the concentration required to inhibit cell growth by 50%).

4.1.2. Hypothetical Data Presentation

The results from these assays can be summarized in a table for easy comparison.

Cell LineThis compound Concentration (µM)Dark Cytotoxicity (IC50, µM)Phototoxicity (IC50, µM) at 10 J/cm²
A549 0.1 - 100> 10015.2
MCF-7 0.1 - 100> 10012.8
U87 0.1 - 100> 10018.5
HaCaT 0.1 - 100> 10045.7
In Vivo Studies

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound-mediated PDT in a tumor-bearing animal model.

4.2.1. Experimental Protocol

  • Animal Model: Athymic nude mice bearing subcutaneous tumors (e.g., from A549 or MCF-7 cells).

  • Drug Formulation and Administration: this compound would need to be formulated in a biocompatible vehicle for intravenous or intraperitoneal injection.

  • PDT Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), inject the mice with the this compound formulation.

    • After a predetermined drug-light interval (e.g., 6-24 hours), irradiate the tumor area with a laser of the appropriate wavelength and light dose.

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • Monitor animal body weight and general health as indicators of systemic toxicity.

  • Control Groups:

    • Untreated control

    • This compound only (no light)

    • Light only (no drug)

  • Endpoint: Euthanize the animals when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for histological analysis.

4.2.2. Hypothetical Data Presentation

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Control 1250-
This compound only 12004
Light only 12301.6
This compound + Light 35072

Visualizations

Mechanism of Photodynamic Therapy

PDT_Mechanism PS_ground Photosensitizer (S₀) PS_excited_singlet Excited Singlet State (S₁) PS_ground->PS_excited_singlet Light Light (hν) Light->PS_ground Absorption PS_excited_triplet Excited Triplet State (T₁) PS_excited_singlet->PS_excited_triplet Intersystem Crossing Oxygen_ground ³O₂ (Ground State Oxygen) PS_excited_triplet->Oxygen_ground Energy Transfer (Type II) Substrate Biological Substrate PS_excited_triplet->Substrate Electron Transfer (Type I) Oxygen_singlet ¹O₂ (Singlet Oxygen) Oxygen_ground->Oxygen_singlet Cell_Damage Cell Damage Oxygen_singlet->Cell_Damage Radicals Radicals/Superoxide Substrate->Radicals Radicals->Cell_Damage

Caption: General mechanism of photodynamic therapy illustrating Type I and Type II pathways.

Experimental Workflow for Screening a Novel Photosensitizer

Experimental_Workflow Start Identify Candidate Photosensitizer (e.g., this compound) In_Vitro In Vitro Studies Start->In_Vitro Dark_Tox Dark Cytotoxicity Assay In_Vitro->Dark_Tox Photo_Tox Phototoxicity Assay In_Vitro->Photo_Tox ROS_Detection ROS Detection Assay In_Vitro->ROS_Detection Cellular_Uptake Cellular Uptake and Localization In_Vitro->Cellular_Uptake In_Vivo In Vivo Studies Cellular_Uptake->In_Vivo Tumor_Model Establish Tumor Model In_Vivo->Tumor_Model PDT_Treatment PDT Efficacy Study Tumor_Model->PDT_Treatment Toxicity_Study Systemic Toxicity Assessment PDT_Treatment->Toxicity_Study Histology Histological Analysis Toxicity_Study->Histology Conclusion Evaluate Therapeutic Potential Histology->Conclusion

Caption: Proposed experimental workflow for the preclinical evaluation of a novel photosensitizer.

Conclusion

While this compound has not been documented as a photosensitizer for photodynamic therapy, its chemical properties warrant investigation. The protocols and frameworks provided in this document offer a structured approach for the initial preclinical evaluation of this compound or other novel compounds as potential PDT agents. A systematic investigation of its photophysical properties, in vitro phototoxicity, and in vivo efficacy is essential to determine its therapeutic potential. Should initial studies show promise, further research into its mechanism of action and formulation development would be the next logical steps in its journey toward potential clinical application.

References

Application Notes and Protocols for Labeling Proteins with C.I. Vat Blue 16 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 16 is a robust polycyclic aromatic dye known for its deep blue coloration and stability.[1][2] While traditionally used in the textile industry, its core structure presents a potential scaffold for the development of novel fluorescent probes for biological imaging and assays. By functionalizing the this compound molecule with reactive moieties, it can be transformed into a tool for covalently labeling proteins, enabling researchers to track their localization, interactions, and dynamics within cellular systems.

This document provides a detailed protocol for the covalent labeling of proteins using a hypothetical N-hydroxysuccinimide (NHS) ester derivative of this compound. This derivative is designed to react specifically with primary amines (the N-terminus and the side chain of lysine residues) on a target protein, forming a stable amide bond.

Principle of Amine-Reactive Labeling

The most common strategy for labeling proteins involves the use of amine-reactive dyes.[3] These reagents are equipped with functional groups, such as NHS esters, that readily react with the primary amines on a protein to form a stable amide linkage. This method is widely applicable as most proteins possess multiple lysine residues and an N-terminus, providing ample sites for conjugation.

Quantitative Data Summary

Effective protein labeling requires careful control of experimental parameters. The following table summarizes recommended starting conditions for labeling a generic 150 kDa antibody (IgG).

ParameterRecommended ValueRangeNotes
Dye-to-Protein Molar Ratio 10:15:1 to 20:1The optimal ratio should be determined empirically for each protein.
Protein Concentration 2 mg/mL1-10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer 100 mM Sodium Bicarbonate, pH 8.3pH 8.0-9.0The pH must be maintained in this range for efficient amine labeling.
Incubation Time 1 hour1-2 hoursLonger incubation times may not significantly increase labeling and can lead to protein degradation.
Incubation Temperature Room Temperature (20-25°C)4°C to 25°CRoom temperature is generally sufficient; lower temperatures can be used to slow down the reaction.
Quenching Reagent 1 M Tris-HCl, pH 8.0-Added to a final concentration of 50-100 mM to stop the reaction.

Experimental Protocols

Preparation of a this compound-NHS Ester Derivative (Hypothetical)

Note: As no commercial this compound-NHS ester is currently available, this protocol outlines the conceptual synthetic steps required to generate such a derivative. This would involve introducing a carboxylic acid functionality onto the violanthrone core of this compound, which would then be activated to an NHS ester.

  • Functionalization: Introduce a linker arm containing a carboxylic acid onto the this compound structure. This could potentially be achieved through electrophilic aromatic substitution, such as Friedel-Crafts acylation, followed by oxidation.

  • Activation: The resulting carboxylic acid derivative of this compound is then reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC), to yield the amine-reactive this compound-NHS ester.

Protocol for Protein Labeling with this compound-NHS Ester

This protocol describes the steps for conjugating the hypothetical this compound-NHS ester to a protein of interest.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS), free of primary amines (e.g., Tris or glycine).

  • This compound-NHS ester, dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25) for removing unreacted dye.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be dialyzed against a suitable buffer like PBS.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of the this compound-NHS ester in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add the desired molar excess of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature with continuous gentle stirring or rocking.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature to quench any unreacted dye.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and other reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and the this compound derivative.

Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye Protein->Mix Dye This compound-NHS in DMSO/DMF Dye->Mix Incubate Incubate 1 hr at Room Temp Mix->Incubate pH 8.3 Quench Quench with Tris Buffer Incubate->Quench Purify Size-Exclusion Chromatography Quench->Purify Analyze Characterize (DOL) Purify->Analyze signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation ProteinX Protein X (Labeled with Vat Blue 16) Kinase2->ProteinX Phosphorylation ProteinX_nuc Protein X ProteinX->ProteinX_nuc Translocation Gene Target Gene ProteinX_nuc->Gene Transcription Regulation

References

Application Notes and Protocols: C.I. Vat Blue 16 in Single-Molecule Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note is a hypothetical guide. As of the latest literature review, the specific use of C.I. Vat Blue 16 in single-molecule fluorescence spectroscopy is not extensively documented. The protocols and data presented here are based on the general principles of single-molecule Förster Resonance Energy Transfer (smFRET) and the known chemical properties of vat dyes, intended to serve as a foundational template for researchers exploring novel fluorophores.

Introduction

Single-molecule fluorescence spectroscopy has emerged as a powerful tool for elucidating the dynamics and mechanisms of biomolecular processes, offering insights that are often obscured by ensemble averaging.[1][2] A key requirement for these studies is the availability of bright and photostable fluorophores.[3][4] Vat dyes, a class of colorants known for their excellent stability, present an interesting, yet largely unexplored, family of potential probes for single-molecule applications.[5][6]

This document provides a hypothetical framework for the application of this compound, a navy blue vat dye, in single-molecule fluorescence spectroscopy.[7][8] We outline its potential photophysical characteristics, protocols for biomolecular labeling and imaging, and a workflow for data analysis. These guidelines are intended for researchers, scientists, and drug development professionals interested in leveraging the potential of novel fluorophores for advanced biophysical studies.

Photophysical Properties of this compound (Hypothetical)

For effective use in single-molecule FRET experiments, a fluorophore should possess a high extinction coefficient, a reasonable quantum yield, and exceptional photostability. The hypothetical photophysical properties of a functionalized this compound, suitable for bioconjugation, are summarized below.

PropertyHypothetical Value
Absorption Maximum (λabs)635 nm
Emission Maximum (λem)660 nm
Extinction Coefficient (ε)85,000 M-1cm-1
Quantum Yield (Φ)0.40
Average Lifetime (τ)2.5 ns
Photostability (seconds)> 120 s

Experimental Protocols

Biomolecule Labeling with Functionalized this compound

This protocol describes the labeling of a cysteine-containing protein with a hypothetical maleimide derivative of this compound.

Materials:

  • Purified, cysteine-mutant protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • This compound-maleimide (hypothetical) dissolved in DMSO

  • Reducing agent (e.g., TCEP)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Labeling buffer: Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Reduce any disulfide bonds in the protein solution by adding TCEP to a final concentration of 1 mM and incubating for 30 minutes at room temperature.

  • Prepare a 10 mM stock solution of this compound-maleimide in anhydrous DMSO.

  • Add the dye-maleimide stock solution to the protein solution to achieve a 10-fold molar excess of dye over protein.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quench the reaction by adding a thiol-containing compound, such as β-mercaptoethanol, to a final concentration of 10 mM.

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and applying the Beer-Lambert law.

Sample Preparation for TIRF Microscopy

This protocol outlines the preparation of a slide for immobilizing the labeled protein for single-molecule imaging.

Materials:

  • Quartz microscope slides and coverslips

  • Biotin-PEG-silane and mPEG-silane

  • Streptavidin

  • Biotinylated anti-histidine antibody (if using a His-tagged protein)

  • Imaging buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA, and an oxygen-scavenging system (e.g., glucose oxidase, catalase, and glucose).

Procedure:

  • Clean the quartz slides and coverslips by sonication in a series of solvents (e.g., acetone, ethanol, and water).

  • Passivate the surface by incubating with a mixture of biotin-PEG-silane and mPEG-silane in a suitable solvent to create a sparse field of biotinylated linkers.

  • Assemble a flow chamber using the passivated slide and a coverslip.

  • Incubate the chamber with a solution of streptavidin (0.1 mg/mL) for 10 minutes to coat the surface.

  • Wash the chamber with imaging buffer to remove unbound streptavidin.

  • If using a His-tagged protein, incubate with a biotinylated anti-histidine antibody for 10 minutes.

  • Introduce the this compound-labeled protein at a picomolar to nanomolar concentration into the chamber and incubate for 5-10 minutes to allow for immobilization.

  • Wash thoroughly with imaging buffer to remove any unbound protein.

Single-Molecule Imaging and Data Acquisition

This protocol provides a general workflow for acquiring single-molecule fluorescence data using a Total Internal Reflection Fluorescence (TIRF) microscope.

Instrumentation:

  • Inverted microscope equipped with a high numerical aperture objective (e.g., 1.49 NA).

  • Laser for excitation (e.g., a 633 nm HeNe laser).

  • EMCCD camera for sensitive detection.

  • Appropriate filter sets for the chosen fluorophore.

Procedure:

  • Mount the prepared sample slide on the microscope stage.

  • Focus on the surface of the slide.

  • Adjust the angle of the excitation laser to achieve total internal reflection.

  • Acquire a time-series of images (a "movie") of the fluorescent molecules on the surface. The exposure time and frame rate should be optimized to achieve a good signal-to-noise ratio while capturing the dynamics of interest.[3]

  • Record data from multiple fields of view to obtain a statistically significant number of single-molecule traces.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Response Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Protein Protein Product Gene->Protein Translation

Caption: Hypothetical signaling pathway for drug development studies.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_immobilization Immobilization cluster_imaging Data Acquisition Labeling Protein Labeling with This compound Purification Purification Labeling->Purification Surface_Passivation Surface Passivation Purification->Surface_Passivation Protein_Immobilization Protein Immobilization Surface_Passivation->Protein_Immobilization TIRF_Microscopy TIRF Microscopy Protein_Immobilization->TIRF_Microscopy Data_Recording Movie Acquisition TIRF_Microscopy->Data_Recording

Caption: Experimental workflow for single-molecule imaging.

Data Analysis Flowchart

Data_Analysis_Flow cluster_data_processing Data Processing cluster_analysis Analysis cluster_interpretation Interpretation Movie Raw Data (Movie) Spot_Detection Single-Molecule Spot Detection Movie->Spot_Detection Intensity_Extraction Intensity vs. Time Trace Extraction Spot_Detection->Intensity_Extraction State_Finding State-Finding Analysis (e.g., Hidden Markov Model) Intensity_Extraction->State_Finding Kinetics Kinetic Analysis (Dwell Times, Transition Rates) State_Finding->Kinetics Model Biophysical Model Kinetics->Model

Caption: Logical flow for single-molecule data analysis.

References

Application Notes and Protocols for Live-Cell Imaging with C.I. Vat Blue 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 16, a synthetic dye belonging to the violanthrone class of aromatic hydrocarbons, presents a promising, yet largely unexplored, tool for live-cell imaging. Its inherent hydrophobicity suggests a strong affinity for lipid-rich cellular structures, making it a potential candidate for visualizing membranes and lipid droplets. These organelles are central to numerous cellular processes, including energy storage, signaling, and membrane trafficking. This document provides a detailed, albeit preliminary, guide for the application of this compound in live-cell imaging, offering protocols for solubilization, cell loading, imaging, and cytotoxicity assessment. Due to the limited availability of specific data for this dye, the following protocols are based on the known properties of hydrophobic fluorescent probes and should be optimized for specific cell types and experimental conditions.

Properties of this compound

A summary of the known and inferred properties of this compound is presented below. Researchers should note that key photophysical properties, such as precise excitation and emission maxima, require experimental determination.

PropertyValue/DescriptionCitation
C.I. Name Vat Blue 16
C.I. Number 71200
Chemical Formula C₃₆H₁₈O₄
Molecular Weight 514.53 g/mol
Appearance Navy blue powder
Solubility Soluble in Xylene; Insoluble in water
Fluorescence Expected, as it is a violanthrone derivative. The exact excitation and emission spectra are not readily available in the literature and need to be determined experimentally. Based on its "navy blue" color, excitation in the longer visible wavelengths (red region) and emission in the far-red or near-infrared could be anticipated.
Predicted Cellular Localization Due to its hydrophobic nature, it is predicted to accumulate in lipid-rich structures such as the endoplasmic reticulum, Golgi apparatus, plasma membrane, and particularly lipid droplets.

Experimental Protocols

Preparation of this compound Staining Solution

Given the insolubility of this compound in aqueous solutions, a stock solution must be prepared in an organic solvent and then diluted in a suitable buffer or cell culture medium for staining.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), high purity

  • Pluronic F-127 (optional, to aid in dispersion)

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium

Procedure:

  • Prepare a 1 mM stock solution: Dissolve this compound in 100% DMSO to a final concentration of 1 mM. Gentle vortexing or sonication may be required to fully dissolve the powder.

  • Storage of stock solution: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare a working solution: Immediately before use, dilute the 1 mM stock solution to a final working concentration in pre-warmed (37°C) serum-free cell culture medium or PBS. A starting concentration range of 1-10 µM is recommended for initial optimization.

    • Optional: To improve the dispersion of the hydrophobic dye in the aqueous medium, Pluronic F-127 can be added to the final working solution at a concentration of 0.01-0.02%.

Live-Cell Staining Protocol

This protocol is a general guideline for staining adherent cells. Optimization of dye concentration and incubation time is crucial for each cell type.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound working solution (prepared as in 3.1)

  • Pre-warmed, complete cell culture medium

  • Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)

Procedure:

  • Cell Culture: Plate cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the pre-warmed this compound working solution to the cells, ensuring the entire cell monolayer is covered. d. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the cell type and dye concentration.

  • Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.

  • Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

Fluorescence Microscopy and Image Acquisition

Instrumentation:

  • An inverted fluorescence microscope equipped for live-cell imaging (with an environmental chamber).

  • A set of appropriate excitation and emission filters. Note: As the exact spectra of this compound are not yet determined, a broad range of filter sets should be tested. A starting point could be excitation in the 580-640 nm range and emission collection above 660 nm.

  • A sensitive camera (e.g., sCMOS or EMCCD).

Imaging Parameters:

  • Excitation: Use the lowest possible laser power to minimize phototoxicity.

  • Exposure Time: Keep exposure times as short as possible while maintaining a good signal-to-noise ratio.

  • Time-lapse Imaging: For dynamic studies, acquire images at the longest possible intervals that still capture the biological process of interest.

Cytotoxicity Assessment

It is crucial to evaluate the potential cytotoxic effects of this compound on the cells being studied.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.

  • Dye Incubation: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for the same duration as the planned imaging experiment. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol: Phototoxicity Assessment

  • Cell Staining: Stain cells with the optimal concentration of this compound as determined previously.

  • Imaging Conditions: Expose the stained cells to the same illumination conditions (laser power, exposure time, and duration) as a typical imaging experiment. Include a stained, non-illuminated control group.

  • Viability Assessment: After illumination, assess cell viability using a live/dead cell assay (e.g., Calcein-AM/Propidium Iodide staining) or by monitoring cell morphology and proliferation over time.

Potential Applications and Visualized Signaling Pathways

Given its predicted localization to lipid droplets, this compound could be a valuable tool for studying the dynamics of these organelles and their role in various signaling pathways.

Visualizing Lipid Droplet Dynamics

Lipid droplets are highly dynamic organelles involved in lipid storage and metabolism. This compound could be used to visualize:

  • Lipid droplet formation and growth.

  • Lipid droplet fusion and fission events.

  • Trafficking of lipid droplets within the cell.

  • Interactions between lipid droplets and other organelles, such as the endoplasmic reticulum and mitochondria.

Investigating Signaling Pathways Involving Lipid Droplets

Lipid droplets are increasingly recognized as signaling hubs. This compound could be used in conjunction with other fluorescent probes to investigate:

  • mTOR Signaling and Lipogenesis: The mTOR pathway is a key regulator of cell growth and metabolism, including lipid synthesis. Under nutrient-rich conditions, activated mTORC1 promotes the storage of fatty acids in lipid droplets.

mTOR_Signaling Nutrients Nutrient Availability mTORC1 mTORC1 Activation Nutrients->mTORC1 SREBP1c SREBP-1c Activation mTORC1->SREBP1c Lipogenesis Lipogenesis (Fatty Acid & Triglyceride Synthesis) SREBP1c->Lipogenesis LipidDroplets Lipid Droplet Formation & Growth Lipogenesis->LipidDroplets caption mTOR signaling pathway promoting lipid droplet formation.

Caption: mTOR signaling pathway promoting lipid droplet formation.

  • Autophagy (Lipophagy): During nutrient starvation, cells can break down lipid droplets through a specialized form of autophagy called lipophagy to release fatty acids for energy.

Lipophagy_Signaling Starvation Nutrient Starvation Autophagy Autophagy Induction Starvation->Autophagy Autophagosome Autophagosome Formation Autophagy->Autophagosome LipidDroplet Lipid Droplet LipidDroplet->Autophagosome engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome fusion FattyAcids Fatty Acid Release (for Beta-oxidation) Autolysosome->FattyAcids degradation caption Lipophagy pathway for lipid droplet degradation.

Caption: Lipophagy pathway for lipid droplet degradation.

Experimental Workflow

The following diagram illustrates the general workflow for a live-cell imaging experiment using this compound.

Experimental_Workflow Start Start: Cell Culture PrepareDye Prepare this compound Working Solution Start->PrepareDye Cytotoxicity Parallel Experiment: Cytotoxicity/Phototoxicity Assessment Start->Cytotoxicity StainCells Stain Live Cells PrepareDye->StainCells WashCells Wash to Remove Excess Dye StainCells->WashCells ImageCells Live-Cell Imaging (Fluorescence Microscopy) WashCells->ImageCells AnalyzeData Image Analysis (e.g., track lipid droplet dynamics) ImageCells->AnalyzeData End End: Interpret Results AnalyzeData->End Cytotoxicity->End caption General workflow for live-cell imaging with this compound.

Caption: General workflow for live-cell imaging with this compound.

Conclusion and Future Directions

This compound holds potential as a novel fluorescent probe for live-cell imaging, particularly for the visualization of lipid-rich structures. The protocols and information provided herein offer a starting point for researchers to explore its applications. Crucial next steps will involve the experimental determination of its photophysical properties, including its excitation and emission spectra, and a thorough characterization of its photostability and cytotoxicity in various cell lines. With further validation, this compound could become a valuable tool for investigating the dynamic roles of lipid droplets in health and disease.

Application Notes and Protocols: C.I. Vat Blue 16 for Detecting Changes in the Cellular Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 16, a violanthrone-based vat dye, is traditionally used in the textile industry for its robust coloring properties. Its chemical structure and inherent redox activity present a novel opportunity for its application in life sciences as a potential sensor for monitoring changes within the cellular environment. The fundamental principle of vat dyes involves a reversible reduction-oxidation (redox) reaction. The oxidized form is typically insoluble in aqueous solutions, while the reduced "leuco" form is soluble.[1][2] This redox-dependent transformation may be accompanied by changes in the dye's photophysical properties, such as fluorescence, which can be harnessed to probe the redox state of living cells.

These application notes provide a theoretical framework and proposed experimental protocols for investigating the utility of this compound as a cellular sensor. It is important to note that while the foundational chemistry of vat dyes supports this potential application, specific data on the fluorescence, cytotoxicity, and cellular uptake of this compound are not yet extensively documented. The following protocols are intended to guide the research and validation of this dye for live-cell imaging applications.

Principle of Action (Hypothetical)

The proposed mechanism for this compound as a cellular redox sensor is based on its redox-sensitive chemical transformation. In its oxidized state, the dye is expected to be poorly soluble in the aqueous cellular environment and may exhibit a basal level of fluorescence. Upon entering a reducing cellular environment, such as the cytoplasm which is rich in glutathione and other reducing agents, this compound could be reduced to its soluble leuco form. This transformation is hypothesized to cause a discernible change in its fluorescence signal, either through an increase or decrease in intensity, or a shift in the excitation or emission spectra. This change in fluorescence would then serve as a reporter for the cellular redox potential.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment VB16_ox_ext This compound (Oxidized, Insoluble) VB16_ox_int This compound (Oxidized) VB16_ox_ext->VB16_ox_int Cellular Uptake VB16_leuco Leuco-Vat Blue 16 (Reduced, Soluble) VB16_ox_int->VB16_leuco Reduction Fluo_change Fluorescence Change (Intensity/Wavelength Shift) VB16_leuco->Fluo_change Reports Redox_pool Cellular Reductants (GSH, NADPH) Redox_pool->VB16_leuco

Proposed redox-sensing mechanism of this compound in a cellular context.

Data Presentation

The successful application of this compound as a cellular probe is contingent on its chemical and photophysical properties. The following tables summarize the currently known information and highlight the parameters that require experimental determination.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference / Comments
C.I. Name Vat Blue 16
Molecular Structure Violanthrone
Molecular Formula C₃₆H₁₈O₄
Molecular Weight 514.53 g/mol
Redox Potential -770 to -1000 mV (typical for vat dyes)Data for this compound is not specified.
Solubility (Water) Insoluble[3]
Solubility (Organic) Soluble in Xylene
Solubility (DMSO) Expected to be solubleTo be determined experimentally for stock solution preparation.
Solubility (PBS, pH 7.4) Oxidized form: Insoluble. Leuco form: Soluble.[1][3]
Cytotoxicity (IC50) Not DeterminedCrucial for live-cell imaging applications.

Table 2: Proposed Photophysical Properties for Cellular Imaging

PropertyOxidized FormReduced (Leuco) FormComments
Excitation Max (λex) To be determinedTo be determinedViolanthrone derivatives have shown excitation around 410 nm.[4]
Emission Max (λem) To be determinedTo be determinedA violanthrone derivative has shown an emission maximum at 635 nm.[5]
Quantum Yield (Φ) To be determinedTo be determinedA key parameter for probe sensitivity.
Photostability To be determinedTo be determinedImportant for time-lapse imaging.

Experimental Protocols

The following protocols provide a roadmap for the validation and application of this compound as a cellular sensor.

Protocol 1: Preparation of this compound Stock Solutions

  • Objective: To prepare a concentrated stock solution of this compound for cellular experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 1-10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Centrifuge the solution at high speed for 5 minutes to pellet any undissolved particles.

    • Carefully transfer the supernatant to a new, light-protected tube.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: In Vitro Characterization of Redox-Dependent Spectral Properties

  • Objective: To determine the fluorescence excitation and emission spectra of the oxidized and reduced forms of this compound.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sodium dithionite (a reducing agent)

    • Spectrofluorometer

  • Procedure:

    • Dilute the this compound stock solution in PBS to a final concentration of 1-10 µM.

    • Record the fluorescence excitation and emission spectra of this solution (oxidized form).

    • To the same cuvette, add a small amount of sodium dithionite to chemically reduce the dye to its leuco form.

    • Immediately record the fluorescence excitation and emission spectra of the reduced form.

    • Observe any changes in fluorescence intensity or spectral shifts.

Protocol 3: Determination of Cytotoxicity

  • Objective: To assess the toxicity of this compound on cultured cells.

  • Materials:

    • Cell line of interest (e.g., HeLa, A549)

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution

    • MTT or other viability assay kit

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Replace the medium in the wells with the medium containing different concentrations of the dye. Include a vehicle control (DMSO only).

    • Incubate the cells for a period relevant to the intended imaging experiments (e.g., 24 hours).

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Calculate the half-maximal inhibitory concentration (IC50) to determine the non-toxic working concentration range.

Protocol 4: Proposed Protocol for Staining Live Cells with this compound

  • Objective: To load live cells with this compound for fluorescence imaging.

  • Materials:

    • Live cells cultured on glass-bottom dishes or coverslips

    • This compound stock solution

    • Serum-free cell culture medium or PBS

  • Procedure:

    • Prepare a working solution of this compound in serum-free medium or PBS at a non-toxic concentration (determined in Protocol 3, likely in the low micromolar range).

    • Wash the cells twice with warm PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal staining time should be determined empirically.

    • Wash the cells two to three times with warm PBS or complete medium to remove excess dye.

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Proceed with fluorescence microscopy.

Protocol 5: Proposed Protocol for Monitoring Changes in Cellular Redox State

  • Objective: To use this compound to visualize changes in the cellular redox environment.

  • Materials:

    • Cells stained with this compound (from Protocol 4)

    • An oxidizing agent (e.g., hydrogen peroxide, H₂O₂)

    • A reducing agent (e.g., N-acetylcysteine, NAC)

    • Fluorescence microscope with appropriate filter sets (to be determined based on Protocol 2)

  • Procedure:

    • Image the basal fluorescence of the stained cells.

    • To induce oxidative stress, treat the cells with a low concentration of H₂O₂ and acquire images over time.

    • To promote a more reduced state, treat another set of cells with NAC and acquire images.

    • Analyze the changes in fluorescence intensity or spectral properties in response to these treatments.

G Start Start Cell_Culture Culture cells on imaging dish Start->Cell_Culture Staining Stain with this compound (Protocol 4) Cell_Culture->Staining Wash Wash to remove excess dye Staining->Wash Image_Basal Image basal fluorescence Wash->Image_Basal Treatment Treat with redox modulating agents (e.g., H₂O₂, NAC) Image_Basal->Treatment Image_Time_Lapse Time-lapse imaging Treatment->Image_Time_Lapse Analysis Analyze fluorescence changes Image_Time_Lapse->Analysis

Experimental workflow for monitoring cellular redox changes with this compound.

Data Interpretation and Troubleshooting

  • Interpretation: An increase or decrease in fluorescence intensity, or a ratiometric change if the dye exhibits a spectral shift, upon treatment with oxidizing or reducing agents would support the hypothesis that this compound is sensitive to the cellular redox state.

  • Troubleshooting:

    • No cellular staining: The dye may not be cell-permeable. Consider using a permeabilizing agent, though this is not suitable for live-cell imaging of redox state. The dye may also be aggregating; ensure the stock solution is properly prepared and diluted.

    • High background fluorescence: The washing steps may be insufficient, or the dye may be binding non-specifically to extracellular components. Optimize washing times and buffer composition.

    • Phototoxicity: If cells show signs of stress (e.g., blebbing, detachment) during imaging, reduce the excitation light intensity and/or exposure time.

    • No change in fluorescence: The dye may not be sensitive to the cellular redox potential, or the change may be too subtle to detect with the available imaging setup.

Future Directions and Validation

The validation of this compound as a reliable cellular sensor requires a systematic investigation of its properties. Key future experiments include:

  • Comprehensive Photophysical Characterization: Detailed measurement of the excitation and emission spectra, quantum yields, and extinction coefficients of both the oxidized and leuco forms in various solvents and buffer systems.

  • Redox Potential Determination: Precise measurement of the standard redox potential of this compound to understand the range of cellular redox states it can report on.

  • In-depth Cytotoxicity Studies: Evaluation of the dye's toxicity across multiple cell lines and at various concentrations and incubation times.

  • Cellular Localization Studies: Co-staining with organelle-specific markers to determine the subcellular distribution of this compound.

  • Specificity Analysis: Investigating the dye's response to different reactive oxygen species (ROS) and reactive nitrogen species (RNS) to determine its specificity as a redox sensor.

Successful completion of these validation steps will be crucial in establishing this compound as a valuable tool for the research and drug development communities.

References

Application Notes and Protocols: C.I. Vat Blue 16 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols for C.I. Vat Blue 16 are hypothetical and intended for research purposes only. This compound is a violanthrone-based dye traditionally used in the textile industry. Its suitability for biological applications, including flow cytometry, has not been extensively validated. The information provided is based on the known properties of related violanthrone compounds and general flow cytometry principles. Researchers should perform comprehensive validation studies before adopting these protocols for experimental work.

Introduction to this compound

This compound, with the molecular formula C₃₆H₁₈O₄ and a molecular weight of 514.53 g/mol , is a vat dye belonging to the violanthrone class of compounds.[1] While its primary application is in textile dyeing, its chemical structure suggests potential fluorescent properties that could be harnessed for biological imaging and analysis, such as flow cytometry. Violanthrone derivatives have been noted for their fluorescence, and based on a related compound, violanthrone-78, we can hypothesize the spectral properties of this compound.

Hypothesized Spectral Properties:

Based on the spectral data of a similar violanthrone derivative, the following are the estimated excitation and emission maxima for this compound.

ParameterHypothesized Value
Excitation Maximum (Ex max)~580 nm
Emission Maximum (Em max)~635 nm

These values are estimations and require experimental verification.

Potential Flow Cytometry Applications

Based on its hypothesized spectral properties, this compound could potentially be explored for the following flow cytometry applications:

  • Intracellular Staining: As a lipophilic molecule, it may be capable of crossing cell membranes to stain intracellular components.

  • Cell Viability and Cytotoxicity Assays: Its ability to enter cells with compromised membranes could be investigated as a marker for cell death.

  • Multiplexing with Other Fluorochromes: With a hypothesized emission in the red spectrum, it could potentially be used in combination with fluorochromes excited by other laser lines (e.g., violet, blue, or green).

Experimental Protocols

It is imperative to conduct preliminary validation experiments before proceeding with these protocols. These include determining the optimal solvent, staining concentration, incubation time, and assessing cytotoxicity.

Preliminary Validation Protocol

Objective: To determine the basic staining characteristics and cytotoxicity of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • Flow cytometer with appropriate laser lines (e.g., 561 nm or a yellow-green laser) and detectors.

  • Propidium Iodide (PI) or 7-AAD for viability control.

Procedure:

  • Solubility Test: Attempt to dissolve this compound in DMSO to create a 1-10 mM stock solution. Further dilute in PBS to desired working concentrations. Observe for precipitation.

  • Concentration Gradient Staining:

    • Plate cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.

    • Prepare a serial dilution of this compound in complete culture medium (e.g., from 10 µM down to 10 nM).

    • Incubate cells with the dye for 30-60 minutes at 37°C.

    • Wash cells twice with PBS.

    • Resuspend in FACS buffer and analyze on a flow cytometer using the appropriate laser for excitation (e.g., 561 nm) and a detector suitable for red emission (e.g., 630/30 nm bandpass filter).

  • Cytotoxicity Assay:

    • Culture cells in the presence of a range of this compound concentrations for 24, 48, and 72 hours.

    • At each time point, stain cells with a known viability dye (e.g., PI or 7-AAD) and analyze by flow cytometry to determine the percentage of dead cells.

Protocol for Intracellular Staining

Objective: To stain intracellular components of fixed and permeabilized cells with this compound for flow cytometric analysis.

Materials:

  • Validated stock solution of this compound

  • Cell suspension (1 x 10⁶ cells/sample)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest and wash cells once with PBS.

  • Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

  • Washing: Add 1 mL of FACS buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat once.

  • Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

  • Staining: Add the pre-determined optimal concentration of this compound to the permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

Protocol for Cell Viability Assay

Objective: To differentiate between live and dead cells using this compound. This protocol assumes that the dye preferentially enters cells with compromised membranes.

Materials:

  • Validated stock solution of this compound

  • Cell suspension (1 x 10⁶ cells/sample), including a heat-killed or ethanol-treated dead cell control.

  • FACS buffer

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest and wash cells once with PBS.

  • Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the pre-determined optimal concentration of this compound.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing (Optional): Depending on the dye's properties, a wash step may or may not be necessary. This needs to be determined during validation.

  • Acquisition: Add 400 µL of FACS buffer to each tube and acquire data on a flow cytometer immediately.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Staining and Cytotoxicity of this compound

Concentration (µM)Mean Fluorescence Intensity (MFI)% Viable Cells (24h)
0 (Control)10098
0.150097
1250095
101200085
1003500040

Visualizations

Experimental Workflow for this compound Validation

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis cluster_protocol Protocol Development prep_dye Prepare this compound Stock (DMSO) solubility Test Solubility in PBS prep_dye->solubility prep_cells Culture and Harvest Cells concentration Concentration Gradient Staining prep_cells->concentration cytotoxicity Cytotoxicity Assay (24-72h) prep_cells->cytotoxicity solubility->concentration flow_cytometry Flow Cytometry Acquisition concentration->flow_cytometry cytotoxicity->flow_cytometry data_analysis Data Analysis (MFI, % Viability) flow_cytometry->data_analysis protocol_dev Develop Optimized Protocols data_analysis->protocol_dev

Caption: Workflow for the initial validation of this compound for flow cytometry.

Hypothetical Signaling Pathway for Cytotoxicity

G VatBlue16 This compound MembraneDamage Membrane Damage VatBlue16->MembraneDamage ROS Reactive Oxygen Species (ROS) Production VatBlue16->ROS Apoptosis Apoptosis MembraneDamage->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: A hypothetical pathway illustrating potential mechanisms of this compound-induced cytotoxicity.

References

C.I. Vat Blue 16: Exploring its Potential as a Tracer in Fluid Dynamics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The visualization and analysis of fluid flow are critical in a multitude of research and development areas, from understanding complex biological systems to optimizing drug delivery mechanisms. Tracer dyes are instrumental in these studies, allowing for the qualitative and quantitative characterization of flow patterns. While fluorescent dyes are widely employed for techniques like Particle Image Velocimetry (PIV) and Laser-Induced Fluorescence (LIF), there remains a scope for the application of non-fluorescent dyes in qualitative flow visualization. This document explores the potential of C.I. Vat Blue 16, a non-fluorescent vat dye, as a tracer in fluid dynamics research.

Disclaimer: There is currently no direct evidence in the scientific literature of this compound being used as a tracer in fluid dynamics research. The following information is based on the known properties of the dye and general principles of flow visualization using non-fluorescent tracers. Experimental validation is required to ascertain its suitability for any specific application.

Physicochemical Properties of this compound

Understanding the fundamental properties of a dye is crucial to evaluating its potential as a flow tracer. Key characteristics of this compound are summarized below.

PropertyValueReference
C.I. Name Vat Blue 16[1]
CAS Number 6424-76-6[1]
Molecular Formula C₃₆H₁₈O₄[1]
Molecular Weight 514.53 g/mol [1]
Appearance Deep blue to black powder[1]
Solubility Soluble in Xylene (forms a blue-purple solution). Insoluble in water and ethanol.[1][2]

Note on Solubility: The insolubility of this compound in water and ethanol is a significant limitation for its use in many aqueous and biological fluid dynamics studies. Vat dyes, by their nature, are insoluble in water and require a chemical reduction process (vatting) to become soluble, followed by oxidation to return to their insoluble, colored form. This complex process may not be practical for typical fluid dynamics experiments.

Ideal Properties of a Tracer Dye for Fluid Dynamics

For a dye to be an effective tracer in fluid dynamics, it should possess several key properties. A comparison of these ideal properties with the known characteristics of this compound is presented below.

Ideal PropertyRelevance in Fluid DynamicsKnown Properties of this compoundSuitability
High Solubility in the Working Fluid Ensures the dye is homogeneously mixed and does not alter the fluid's properties.Insoluble in water and ethanol.Low for aqueous systems.
High Visibility at Low Concentrations Minimizes the amount of dye needed, reducing potential interference with the flow.Appears as a deep blue to black powder.[1] Visibility in solution at low concentrations is not documented.Unknown
Neutral Buoyancy The dye should have a similar density to the fluid to accurately follow the flow path.Density information is not readily available.Unknown
Chemical Inertness The dye should not react with the fluid or the experimental apparatus.Vat dyes are generally stable once in their pigment form.[3]Potentially High
High Photostability Resistance to degradation upon exposure to light, ensuring consistent visualization over time.Vat dyes, in general, have good lightfastness.[4]Potentially High
Non-Toxicity Crucial for biological and environmental fluid dynamics studies.The toxicity of this compound is not well-documented in the context of biological research. Many textile dyes can pose environmental and health risks.[5]Low without further data.
Fluorescence (for specific techniques) Essential for advanced techniques like PIV and LIF.This compound is a non-fluorescent dye.[3][6]Not suitable for fluorescence-based methods.

Potential Application: Qualitative Flow Visualization

Given its properties, the primary potential application for this compound in fluid dynamics would be for qualitative visualization of flow patterns in non-aqueous systems where it is soluble, such as those involving xylene. This could include visualizing streamlines, vortices, and mixing processes.[7][8]

General Experimental Protocol for Non-Fluorescent Dye Tracing (Hypothetical for this compound)

The following is a generalized protocol that would need to be adapted and validated for using this compound in a compatible solvent.

4.1. Dye Solution Preparation

  • Solvent Selection: Choose a solvent in which this compound is readily soluble (e.g., Xylene).

  • Concentration Determination: Prepare a stock solution of this compound in the chosen solvent. The optimal concentration will depend on the desired visibility and the experimental setup. Start with a low concentration (e.g., 0.1% w/v) and adjust as needed.

  • Density Matching: If necessary, adjust the density of the dye solution to match that of the bulk fluid to ensure neutral buoyancy. This can be achieved by adding a miscible liquid of a different density.

4.2. Dye Introduction into the Flow

The method of dye introduction is critical to minimize disturbances to the flow.[9]

  • Injection: Use a syringe pump or a constant head reservoir to inject the dye solution at a velocity that matches the local flow velocity. A fine needle or capillary tube can be used to introduce the dye at a specific point of interest.

  • Surface Coating: For visualizing flow over a surface, a thin layer of a paste made from the dye and a volatile solvent can be applied to the surface. As the fluid flows over the surface, the dye will dissolve and be carried along with the flow.

4.3. Visualization and Data Acquisition

  • Illumination: Use a uniform, bright light source to illuminate the flow field. A light sheet can be used to visualize a specific plane within the flow.

  • Imaging: A high-resolution camera with a good contrast ratio is required to capture the flow patterns. The camera should be positioned to have a clear view of the region of interest.

  • Image Processing: Post-processing of the captured images can be used to enhance the visibility of the flow structures.

Logical Workflow for Evaluating a Novel Tracer Dye

The following diagram illustrates a logical workflow for evaluating the suitability of a new dye, such as this compound, for fluid dynamics research.

A Literature Review & Property Assessment B Solubility & Stability Testing in Working Fluid A->B Initial Screening C Toxicity & Safety Evaluation B->C Proceed if Soluble D Small-Scale Flow Visualization Tests C->D Proceed if Safe E Quantitative Characterization (e.g., Diffusion Coefficient) D->E Qualitative Success F Protocol Optimization for Specific Application E->F Quantitative Data G Validation Against Established Tracers F->G Optimized Method H Application in Research Study G->H Validated Performance

Caption: Workflow for validating a new tracer dye.

Conclusion

While this compound is a well-characterized dye for textile applications, its utility as a tracer in fluid dynamics research is currently unsubstantiated. Its insolubility in water and the lack of fluorescence are significant drawbacks for many common applications. However, for qualitative flow visualization in specific non-aqueous systems, it may hold some potential, though this would require significant experimental investigation to determine its suitability and to develop reliable protocols. Researchers are advised to consider established tracer dyes with well-documented properties for their fluid dynamics studies.

References

Troubleshooting & Optimization

How to prevent photobleaching of C.I. Vat Blue 16 in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing photobleaching of C.I. Vat Blue 16 during microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in microscopy?

This compound, also known as Navy Blue G, is a violanthrone dye.[1][2] Its chemical formula is C₃₆H₁₈O₄.[1] While traditionally used in the textile industry, its fluorescent properties make it a potential candidate for use as a fluorescent dye in various microscopy applications, including textile analysis, material science, and potentially in biological imaging.[2]

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce upon exposure to light.[3] This is a significant issue in fluorescence microscopy as it can lead to a diminished signal, reduced image quality, and inaccurate quantitative data. Like many organic dyes, this compound is susceptible to photobleaching, especially under the intense illumination required for high-resolution imaging.

Q3: What are the main factors that contribute to the photobleaching of this compound?

Several factors can accelerate the photobleaching of this compound:

  • High Illumination Intensity: The more intense the excitation light, the faster the dye will photobleach.[4][5]

  • Prolonged Exposure Time: Longer exposure to the excitation light increases the cumulative damage to the fluorophore.[4][6]

  • Presence of Oxygen: Molecular oxygen and reactive oxygen species (ROS) are major contributors to the photochemical destruction of fluorescent molecules.[7]

Q4: Can I use antifade reagents with this compound?

Yes, using antifade reagents is a highly recommended strategy to reduce the photobleaching of this compound. These reagents work by scavenging free radicals and reducing the detrimental effects of oxygen.[8][9] The compatibility and effectiveness of a specific antifade reagent with this compound should be experimentally determined.

Troubleshooting Guide

Problem: My this compound signal is fading too quickly during image acquisition.

Here is a step-by-step guide to troubleshoot and mitigate rapid photobleaching:

TroubleshootingWorkflow start Start: Rapid Photobleaching Observed reduce_intensity Reduce Illumination Intensity start->reduce_intensity Step 1 reduce_exposure Decrease Exposure Time reduce_intensity->reduce_exposure If still fading end_good Problem Solved: Stable Signal reduce_intensity->end_good Signal Stable use_antifade Incorporate an Antifade Reagent reduce_exposure->use_antifade If still fading reduce_exposure->end_good Signal Stable check_camera Optimize Camera Settings use_antifade->check_camera If still fading use_antifade->end_good Signal Stable advanced_techniques Consider Advanced Microscopy Techniques check_camera->advanced_techniques If still fading check_camera->end_good Signal Stable advanced_techniques->end_good Signal Stable end_bad Issue Persists: Consult Specialist advanced_techniques->end_bad

Caption: Troubleshooting workflow for this compound photobleaching.

  • Reduce Illumination Intensity:

    • Question: Is your excitation light source set to the lowest possible intensity that still provides a detectable signal?

    • Solution: Use neutral density filters to decrease the intensity of the excitation light.[3][6] If using a laser, reduce the laser power. Modern LED light sources often allow for precise intensity control.[5]

  • Minimize Exposure Time:

    • Question: Are you exposing your sample to the excitation light for longer than necessary?

    • Solution: Reduce the camera exposure time to the minimum required for a good signal-to-noise ratio.[6] For locating the region of interest, use transmitted light or a lower magnification to minimize light exposure to the sample area that will be imaged at high resolution.[3][6]

  • Utilize a High-Sensitivity Detector:

    • Question: Is your camera sensitive enough to detect a weak signal?

    • Solution: Employ a high quantum efficiency camera, such as an Electron Multiplying CCD (EMCCD) or a cooled sCMOS camera. These detectors can capture a usable signal with less excitation light, thereby reducing photobleaching.

  • Incorporate an Antifade Reagent:

    • Question: Are you using a mounting medium with an antifade agent?

    • Solution: Mount your sample in a commercially available antifade medium such as ProLong Gold or VECTASHIELD.[1][5] These reagents are designed to reduce the rate of photobleaching for a wide range of fluorescent dyes.[1][5] The choice of antifade reagent may require some optimization for this compound.

  • Consider Advanced Imaging Techniques:

    • Question: Are you using conventional widefield epifluorescence microscopy?

    • Solution: If available, consider using microscopy techniques that are inherently less prone to photobleaching.

      • Confocal Microscopy: By using a pinhole to reject out-of-focus light, confocal microscopy can reduce the overall light exposure to the sample.

      • Multiphoton Microscopy: This technique uses a longer wavelength excitation, which is less damaging to the sample and confines excitation to the focal plane, significantly reducing photobleaching in thick specimens.[10]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
C.I. NameVat Blue 16[1]
Common NameNavy Blue G[2]
Molecular FormulaC₃₆H₁₈O₄[1]
Molecular Weight514.53 g/mol [1]
Molecular StructureViolanthrone[1]

Table 2: Comparison of Common Antifade Reagent Components

ComponentAdvantagesDisadvantages
p-Phenylenediamine (PPD) Highly effective at reducing fading.Can be toxic and may react with certain dyes.[9]
n-Propyl gallate (NPG) Non-toxic and can be used with live cells.Less effective than PPD and can be difficult to dissolve.[9][11]
DABCO (1,4-diazabicyclo[2.2.2]octane) Less toxic than PPD.Not as effective as PPD.[9]
Commercial Formulations (e.g., ProLong Gold, VECTASHIELD) Ready-to-use, optimized formulations with high efficacy and stability.[1][5]Can be more expensive than preparing custom antifade media.

Experimental Protocols

Protocol: Quantitative Assessment of Photobleaching Mitigation Strategies for this compound

This protocol outlines a method to systematically evaluate the effectiveness of different strategies in reducing the photobleaching of this compound.

ExperimentalWorkflow prep Prepare Identical Samples Stained with this compound grouping Divide Samples into Experimental Groups: - Control (No Antifade) - Antifade A - Antifade B - Reduced Illumination prep->grouping imaging Image Each Group Under Standardized Conditions (Time-lapse acquisition) grouping->imaging analysis Quantify Fluorescence Intensity Decay Over Time imaging->analysis comparison Compare Photobleaching Rates Between Groups analysis->comparison conclusion Determine the Most Effective Mitigation Strategy comparison->conclusion

Caption: Experimental workflow for evaluating photobleaching mitigation.

1. Sample Preparation:

  • Prepare multiple identical samples stained with this compound according to your standard protocol.
  • Divide the samples into the following groups:
  • Group 1 (Control): Mount in a standard buffer without any antifade agent.
  • Group 2 (Antifade A): Mount in a commercially available antifade reagent (e.g., ProLong Gold).
  • Group 3 (Antifade B): Mount in a different commercially available antifade reagent (e.g., VECTASHIELD).
  • Group 4 (Reduced Illumination): Mount as per the control group, but this group will be imaged with 50% reduced illumination intensity.

2. Image Acquisition:

  • Use a fluorescence microscope with a camera to acquire images.
  • For each sample, define a region of interest (ROI).
  • Set up a time-lapse acquisition with the following parameters:
  • Total duration: 5 minutes
  • Interval: 10 seconds
  • Illumination Intensity: Use a consistent intensity for Groups 1, 2, and 3. Use 50% of this intensity for Group 4.
  • Exposure Time: Keep the exposure time constant for all acquisitions.

3. Data Analysis:

  • For each time-lapse series, measure the mean fluorescence intensity within the ROI for each frame.
  • Normalize the intensity of each time point to the intensity of the first time point (t=0).
  • Plot the normalized fluorescence intensity as a function of time for each experimental group.

4. Interpretation:

  • The rate of fluorescence decay in the plot is indicative of the rate of photobleaching.
  • Compare the decay curves of the different groups. A slower decay indicates more effective photobleaching prevention.
  • This quantitative analysis will allow you to determine the most effective antifade reagent and the impact of reducing illumination intensity for your specific experimental conditions with this compound.

References

Troubleshooting C.I. Vat Blue 16 aggregation and fluorescence quenching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Vat Blue 16. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this dye, specifically focusing on aggregation and fluorescence quenching.

General Information

This compound, also known as Indanthrone or C.I. 71200, is a large, polycyclic aromatic organic compound used as a blue pigment and vat dye.[1][2] Vat dyes are characterized by their water-insoluble nature in their pigmentary (oxidized) state and their conversion to a water-soluble "leuco" form through alkaline reduction.[3][4] This unique property is central to its application but can also be a source of experimental challenges such as aggregation and inconsistent fluorescence.

Physicochemical Properties of this compound

The following table summarizes the key properties of this compound in its common pigment form.

PropertyValueReference
C.I. Name Vat Blue 16[2]
C.I. Number 71200[2]
CAS Number 6424-76-6[2]
Molecular Formula C₃₆H₁₈O₄[2]
Molecular Weight 514.53 g/mol [2]
Appearance Deep blue to black powder[2]
General Solubility Soluble in Xylene; Insoluble in water in its oxidized form.[2][4]

Troubleshooting Guide: Aggregation

Aggregation is a common problem where dye molecules clump together, leading to precipitation, loss of signal, and unreliable experimental results. This is often due to the hydrophobic nature of the dye.[5]

Q1: Why is my this compound solution cloudy or forming a precipitate?

This is a classic sign of dye aggregation or precipitation. The primary cause is that this compound, in its oxidized pigment form, is insoluble in aqueous solutions.[4] Other factors include high concentrations, suboptimal solvent, incorrect pH, or high ionic strength.[5]

Potential Causes & Solutions:

  • Incorrect Redox State: The dye must be in its soluble leuco form for use in aqueous buffers. This requires chemical reduction in an alkaline environment.

    • Solution: Ensure your protocol includes a reduction step (e.g., using sodium dithionite, also known as sodium hydrosulfite) in an alkaline buffer (e.g., with sodium hydroxide) to convert the dye to its soluble leuco state.[3]

  • High Concentration: Exceeding the solubility limit will cause the dye to aggregate and precipitate.[6]

    • Solution: Work with more dilute solutions. Prepare a concentrated stock in an appropriate organic solvent (like Xylene) or as a reduced alkaline solution, and then dilute it into your final experimental buffer.[2]

  • Inappropriate Solvent: Using a solvent in which the dye is poorly soluble will promote aggregation.

    • Solution: For non-aqueous applications, use a solvent like Xylene.[2] For aqueous applications, ensure the dye is properly reduced to its soluble leuco form.

  • Suboptimal pH or Ionic Strength: The stability of the soluble leuco form can be sensitive to pH and salt concentration.[7]

    • Solution: Maintain a sufficiently alkaline pH to keep the leuco dye soluble. Perform buffer screening to find the optimal conditions for your specific application.

Aggregation Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving aggregation issues.

start Problem: Solution is Cloudy / Precipitating check_form Is the dye in its reduced, soluble leuco form? start->check_form reduce_dye Action: Reduce the dye in an alkaline solution (e.g., with sodium dithionite). check_form->reduce_dye No check_conc Is the dye concentration too high? check_form->check_conc Yes resolved Issue Resolved reduce_dye->resolved dilute Action: Lower the working concentration. Prepare a fresh dilution from stock. check_conc->dilute Yes check_buffer Are buffer conditions (pH, salt) optimal? check_conc->check_buffer No dilute->resolved screen_buffer Action: Screen different pH levels (maintain alkaline) and ionic strengths. check_buffer->screen_buffer No check_buffer->resolved Yes screen_buffer->resolved

Caption: A step-by-step workflow for troubleshooting this compound aggregation.

Troubleshooting Guide: Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[8] This can be a significant issue, leading to low signal-to-noise ratios and poor sensitivity.

Q2: Why is the fluorescence signal from my this compound experiment unexpectedly low?

Low fluorescence intensity can be caused by several quenching mechanisms.

Potential Causes & Solutions:

  • Self-Quenching (Static Quenching): This is a primary cause of quenching and occurs when dye molecules aggregate.[7] At high concentrations, the dye molecules form non-fluorescent complexes, which dissipates the energy non-radiatively.[8]

    • Solution: The most effective solution is to reduce the dye concentration. This minimizes aggregation and self-quenching. Refer to the aggregation troubleshooting guide above.

  • Dynamic (Collisional) Quenching: The fluorescence is quenched by collisions with other molecules in the solution.[7] Common quenchers include molecular oxygen and halide ions (e.g., Cl⁻, I⁻).[8]

    • Solution: If possible, de-gas your buffers to remove dissolved oxygen. Check your buffer composition for known quenchers like iodide or bromide ions and replace them if necessary.

  • Environmental Factors: The fluorescence output can be highly sensitive to the local environment.

    • Solution: Optimize the pH and ionic strength of your buffer. The fluorescence of the leuco and oxidized forms may differ significantly; ensure the dye is in the desired state for your experiment.

  • Photobleaching: Irreversible photochemical destruction of the fluorophore by high-intensity light can lead to signal loss.

    • Solution: Reduce the intensity and duration of light exposure. Use photoprotective agents in your medium if compatible with your experiment.

Fluorescence Quenching Mechanisms

This diagram illustrates the primary pathways that lead to a reduced fluorescence signal.

problem Low Fluorescence Signal quenching Fluorescence Quenching problem->quenching static Static Quenching (Complex Formation) quenching->static dynamic Dynamic Quenching (Collisional) quenching->dynamic photo Photobleaching (Irreversible) quenching->photo aggregation Self-Quenching (Aggregation) static->aggregation quencher External Quenchers (O₂, Halides) dynamic->quencher light Excessive Light Exposure photo->light

Caption: Common causes and mechanisms of fluorescence quenching.

Frequently Asked Questions (FAQs)

Q3: What is the difference between the oxidized and reduced (leuco) forms of this compound? The oxidized form is the insoluble pigment.[4] The reduced or "leuco" form is generated by treating the pigment with a reducing agent (like sodium dithionite) in an alkaline solution.[3] This leuco form is water-soluble and is typically the state required for dyeing or for use in aqueous biological buffers. The two forms have different colors and likely different spectroscopic properties, including fluorescence.[3]

Q4: What are the best practices for preparing a this compound stock solution for aqueous experiments? To prepare a soluble stock, you must perform a reduction. A generalized protocol is provided below. Note: This is a starting point and may require optimization.

Q5: How can I confirm if my dye is aggregating? You can use UV-Visible spectroscopy. Dye aggregation often causes changes in the absorption spectrum, such as the appearance of a new blue-shifted peak (H-aggregate) or red-shifted peak (J-aggregate), or a general broadening of the absorption bands.

Experimental Protocols

Protocol 1: Preparation of a Soluble Leuco-Vat Blue 16 Stock Solution

This protocol describes a general method to convert the insoluble pigment into its water-soluble leuco form.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • Deionized, de-gassed water

Procedure:

  • Prepare a 0.1 M NaOH solution in de-gassed water.

  • Create a paste by carefully mixing a small amount of this compound powder (e.g., 5 mg) with a few drops of the 0.1 M NaOH solution.

  • Gradually add more 0.1 M NaOH solution (e.g., to a final volume of 1 mL) while stirring to create a suspension.

  • Carefully add a small amount of solid sodium dithionite (a few milligrams, or a 2-5 molar excess) to the suspension.

  • Stir the solution at room temperature. A color change should be observed as the insoluble blue pigment is reduced to the soluble leuco form (which may be yellow or another color).[3]

  • This solution is your stock leuco-dye. It is sensitive to oxygen and should be used shortly after preparation or stored under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Spectroscopic Assessment of Aggregation

Procedure:

  • Prepare your this compound solution at a starting concentration.

  • Measure the full UV-Visible absorption spectrum (e.g., from 400-800 nm).

  • Prepare a series of dilutions of your sample.

  • Measure the absorption spectrum for each dilution.

  • Analyze the spectra. If aggregation is occurring at higher concentrations, you may observe:

    • A deviation from the Beer-Lambert law (i.e., absorbance is not linear with concentration).

    • Changes in the shape of the absorption peak, such as broadening or the appearance of a shoulder.

  • If aggregation is detected, your experimental concentration is too high.

References

Optimizing C.I. Vat Blue 16 concentration for cell staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the use of C.I. Vat Blue 16 for your cell staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a cell stain?

This compound, also known as Indigo Blue, is a water-insoluble dye that belongs to the indigoid class. For cell staining, it typically requires reduction to a soluble, leuco form, which can then penetrate the cell membrane. Once inside the cell, the leuco form is oxidized back to the insoluble, colored form, effectively trapping the dye within the cellular compartments it has an affinity for. The exact intracellular targets of this compound are not well-characterized and may need to be determined empirically for your specific cell type and experimental conditions.

Q2: What is the optimal concentration range for this compound?

The optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific application. It is crucial to perform a concentration optimization experiment to determine the best balance between signal intensity and background staining/cytotoxicity. A starting point for optimization is typically in the range of 1-10 µM.

Q3: How can I prepare a this compound staining solution?

Since this compound is insoluble in water, a stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO). This stock solution is then diluted to the final working concentration in a suitable buffer, such as phosphate-buffered saline (PBS), immediately before use. It is important to ensure the final DMSO concentration in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity. The dye must then be reduced to its soluble leuco form, often using a reducing agent like sodium dithionite.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Staining or Weak Signal Dye Concentration Too Low: The concentration of this compound is insufficient to produce a detectable signal.Perform a concentration titration experiment to determine the optimal dye concentration for your cell type. See the "Experimental Protocol: this compound Concentration Optimization" section for a detailed procedure.
Incomplete Reduction: The this compound was not fully reduced to its soluble leuco form, preventing cellular uptake.Ensure the reducing agent (e.g., sodium dithionite) is fresh and used at the correct concentration. Optimize the reduction time and temperature.
Insufficient Incubation Time: The cells were not incubated with the dye for a long enough period to allow for sufficient uptake and staining.Increase the incubation time. Perform a time-course experiment to identify the optimal incubation period.
Cell Permeability Issues: The cell type being used may have a membrane that is not readily permeable to the leuco form of the dye.Consider using a mild permeabilizing agent, but be aware that this can affect cell viability and the localization of the stain.
High Background Staining Dye Concentration Too High: Excess dye is non-specifically binding to cellular components or the coverslip.Reduce the concentration of this compound. Refer to your concentration optimization data.
Inadequate Washing: Insufficient washing after staining fails to remove unbound dye.Increase the number and/or duration of washing steps with PBS or an appropriate buffer after the staining incubation.
Dye Aggregation: The dye has precipitated out of solution, leading to non-specific clumps on the cells.Prepare fresh staining solutions for each experiment. Ensure the DMSO stock is fully dissolved before diluting into the aqueous buffer. Consider filtering the final working solution.
Cell Death or Altered Morphology Cytotoxicity of the Dye: this compound, or the staining process itself, is toxic to the cells.Reduce the dye concentration and/or incubation time. Perform a cell viability assay (e.g., Trypan Blue exclusion) in parallel with your staining experiments.
Toxicity of the Reducing Agent: The reducing agent used to solubilize the dye is causing cellular damage.Lower the concentration of the reducing agent or screen for a less toxic alternative. Ensure the reducing agent is thoroughly washed out after staining.
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the dye is too high.Ensure the final concentration of the solvent in the working solution is as low as possible (ideally ≤0.1%).

Experimental Protocols

Experimental Protocol: this compound Concentration Optimization

This protocol outlines the steps to determine the optimal staining concentration of this compound for your specific cell type.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium dithionite

  • Cells cultured on coverslips or in microplates

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in high-quality DMSO to create a 10 mM stock solution. Mix thoroughly by vortexing. Store the stock solution protected from light at -20°C.

  • Cell Seeding: Seed your cells onto a suitable culture vessel (e.g., 96-well plate, coverslips in a 24-well plate) and allow them to adhere and grow to the desired confluency.

  • Prepare Working Solutions: On the day of the experiment, prepare a series of working solutions by diluting the 10 mM stock solution in PBS. A typical concentration range to test would be 0.5, 1, 2, 5, 10, and 20 µM.

  • Reduction of this compound: Immediately before use, add a fresh solution of sodium dithionite to each working solution to a final concentration of 1-2 mM to reduce the dye to its soluble leuco form. The solution should change color, indicating reduction.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the prepared this compound working solutions to the cells. Include a vehicle control (PBS with the same final concentration of DMSO and sodium dithionite).

  • Incubation: Incubate the cells with the staining solution for a predetermined amount of time (e.g., 30 minutes) at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS to remove any unbound dye.

  • Imaging and Analysis: Image the cells using a fluorescence microscope with appropriate filter sets. Quantify the mean fluorescence intensity for each concentration.

  • Data Analysis: Plot the mean fluorescence intensity against the this compound concentration to determine the concentration that provides the best signal-to-noise ratio without causing visible signs of cytotoxicity.

Data Presentation: Example Concentration Optimization Results

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Observed Cytotoxicity
0 (Control)50None
0.5250None
1.0600None
2.01200Minimal
5.01800Moderate
10.01950High
20.02000Severe

Visualizations

G cluster_prep Preparation cluster_stain Staining Protocol cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions (0.5-20 µM in PBS) prep_stock->prep_working seed_cells Seed Cells wash1 Wash Cells with PBS seed_cells->wash1 reduce_dye Reduce Dye with Sodium Dithionite prep_working->reduce_dye add_stain Add Staining Solution reduce_dye->add_stain wash1->add_stain incubate Incubate (e.g., 30 min, 37°C) add_stain->incubate wash2 Wash Cells with PBS (3x) incubate->wash2 image Image Cells wash2->image quantify Quantify Fluorescence image->quantify analyze Analyze Data quantify->analyze

Caption: Workflow for this compound concentration optimization.

G start Start Troubleshooting issue What is the primary issue? start->issue no_signal No/Weak Signal issue->no_signal No/Weak Signal high_bg High Background issue->high_bg High Background toxicity Cell Death/Damage issue->toxicity Cell Death sol_no_signal1 Increase Dye Concentration no_signal->sol_no_signal1 sol_no_signal2 Check Reducing Agent no_signal->sol_no_signal2 sol_no_signal3 Increase Incubation Time no_signal->sol_no_signal3 sol_high_bg1 Decrease Dye Concentration high_bg->sol_high_bg1 sol_high_bg2 Increase Washing Steps high_bg->sol_high_bg2 sol_high_bg3 Prepare Fresh Dye Solution high_bg->sol_high_bg3 sol_toxicity1 Decrease Dye Concentration/ Incubation Time toxicity->sol_toxicity1 sol_toxicity2 Check Reducing Agent/ Solvent Concentration toxicity->sol_toxicity2

Caption: Troubleshooting decision tree for this compound staining.

Improving the stability of C.I. Vat Blue 16 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of C.I. Vat Blue 16 in aqueous buffers. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during laboratory experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of this compound solutions.

Issue 1: Rapid Color Change of Leuco-Vat Blue 16 Solution

  • Symptom: The soluble, reduced (leuco) form of this compound, which should be a distinct blue or bordeaux red depending on the reduction conditions, rapidly reverts to the original deep blue-black insoluble form.[1]

  • Possible Causes & Solutions:

CauseExplanationRecommended Action
Oxygen Exposure The leuco form of vat dyes is highly susceptible to oxidation by atmospheric oxygen.[2][3]Ensure all experimental setups are under an inert atmosphere (e.g., nitrogen or argon). Use degassed buffers and solvents. Maintain a positive pressure of inert gas during the experiment.
Insufficient Reducing Agent The concentration of the reducing agent (e.g., sodium hydrosulfite) may be inadequate to maintain the required negative redox potential to keep the dye in its reduced state.Increase the concentration of the reducing agent incrementally. Use freshly prepared reducing agent solutions, as their efficacy can degrade with exposure to air and moisture.[3]
Inappropriate pH The stability of the leuco form is highly pH-dependent. A decrease in pH can lead to the formation of the less stable "acid leuco" form, which is more prone to oxidation.[4]Maintain a highly alkaline environment, typically a pH between 11 and 13, to ensure the leuco form remains in its soluble and more stable sodium salt form.[3][5]
Elevated Temperature Higher temperatures can accelerate the rate of oxidation.[3]Conduct experiments at the lowest temperature compatible with the experimental requirements. For storage of leuco-vat dye solutions, refrigeration at 4°C is recommended.[3]

Issue 2: Incomplete or Inconsistent Reduction of this compound

  • Symptom: The this compound powder does not fully dissolve in the aqueous buffer after the addition of the reducing agent, or the intensity of the leuco form's color is weaker than expected.

  • Possible Causes & Solutions:

CauseExplanationRecommended Action
Poor Dye Dispersion The insoluble vat dye powder must be properly wetted and dispersed before the addition of the reducing agent to ensure efficient reduction.Create a paste of the this compound powder with a small amount of a suitable dispersing agent and deoxygenated water before adding it to the reaction vessel.[2]
Incorrect Order of Reagent Addition The order in which the alkali and reducing agent are added can impact the efficiency of the reduction process.It is generally recommended to first disperse the vat dye in deoxygenated water, followed by the addition of the alkali (e.g., sodium hydroxide), and then the reducing agent.
Inadequate Mixing Insufficient agitation can lead to localized areas of incomplete reduction.Ensure continuous and efficient stirring throughout the reduction process.
Hard Water The presence of metal ions in hard water can interfere with the reduction process and cause precipitation of the leuco dye.Use deionized or distilled water for all solutions and buffers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of the leuco form of this compound?

A1: For most vat dyes, a highly alkaline pH in the range of 11-13 is recommended to maintain the stability of the soluble leuco form.[3][5] This ensures the dye remains as its sodium salt, which is more stable and soluble than the acid leuco form.[4]

Q2: What are the recommended reducing agents for preparing the leuco form of this compound in a laboratory setting?

A2: Sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄) is the most commonly used and effective reducing agent for vat dyes.[6] It is crucial to use a fresh, high-quality reagent as it can degrade upon exposure to air and moisture.[3]

Q3: Can antioxidants be used to enhance the stability of the leuco-Vat Blue 16 solution?

A3: Yes, the addition of antioxidants can significantly prolong the stability of the leuco form by scavenging residual oxygen and inhibiting oxidative reactions.[3][7] Effective antioxidants for leuco vat dyes include ascorbic acid and butylated hydroxytoluene (BHT).[3][8] The choice and concentration of the antioxidant should be optimized for the specific experimental conditions.

Q4: How can I monitor the concentration and stability of the leuco form of this compound?

A4: The stability of the leuco form can be monitored spectrophotometrically. The leuco form has a distinct absorption spectrum from the oxidized form. By measuring the change in absorbance at the maximum wavelength (λmax) of the leuco form over time, the rate of degradation can be determined.

Quantitative Data Summary

The following tables summarize key data related to the stability of leuco vat dyes. While specific data for this compound is limited, the following information for analogous compounds provides a valuable reference.

Table 1: Effect of pH on Leuco-Vat Dye Stability

pHStabilityRationaleReference
< 10PoorFormation of the less stable acid leuco form, which is prone to oxidation.[4]
11 - 13OptimalMaintains the dye in its more stable, soluble sodium salt form.[3][5]
> 13May decreasePotential for dye degradation at very high alkalinity.-

Table 2: Effect of Antioxidants on the Stability of a Leuco-Vat Dye

Antioxidant (0.1% w/v)Half-Life (hours) in the presence of trace oxygenReference
None8[3]
Ascorbic Acid16[3]
Butylated Hydroxytoluene (BHT)36[3]

Note: Data presented is for a representative leuco-vat dye and should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Leuco-Vat Blue 16 Solution

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Antioxidant (e.g., Ascorbic Acid or BHT) (optional)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Three-necked flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Deoxygenation: Sparge all aqueous solutions (deionized water, NaOH solution) with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Dispersion: In the three-necked flask under a continuous inert atmosphere, add a measured amount of this compound powder to the deoxygenated water and stir to create a uniform dispersion.

  • Alkalinization: While stirring under a continuous inert gas blanket, slowly add a deoxygenated solution of sodium hydroxide to achieve a pH between 11 and 13.

  • Reduction: Gently heat the mixture to the desired temperature (e.g., 50-60°C) while maintaining continuous stirring. Gradually add solid sodium hydrosulfite until the color of the solution changes to the characteristic blue or bordeaux red of the leuco form, indicating complete reduction.[1]

  • Stabilization (Optional): If using an antioxidant, add the appropriate amount to the leuco dye solution and stir until dissolved.

  • Storage: Store the stabilized leuco dye solution in a sealed, airtight container, protected from light, and under an inert atmosphere. For longer-term storage, refrigeration at 4°C is recommended.[3]

Protocol 2: Spectrophotometric Monitoring of Leuco-Vat Blue 16 Stability

Materials:

  • Prepared stabilized leuco-Vat Blue 16 solution

  • Deoxygenated, alkaline (pH 11-13) deionized water for dilution

  • UV-Vis Spectrophotometer

  • Cuvettes with septa

Procedure:

  • Determine λmax: Immediately after preparation, take an aliquot of the leuco dye solution. Inside an inert atmosphere glovebox or using a gas-tight syringe, dilute it with deoxygenated, alkaline water to a concentration suitable for spectrophotometric analysis. Scan the absorbance from 300-800 nm to determine the maximum absorption wavelength (λmax) of the leuco form.

  • Time-Course Measurement: Store the stock leuco dye solution under the desired conditions (e.g., specific pH, temperature, with/without antioxidant). At regular time intervals, withdraw an aliquot of the stock solution.

  • Sample Analysis: Dilute the aliquot as in step 1 and immediately measure the absorbance at the predetermined λmax of the leuco form.

  • Data Analysis: Plot the absorbance at λmax versus time. The rate of decrease in absorbance corresponds to the degradation rate of the leuco form. The half-life of the leuco form under the tested conditions can be calculated from this data.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis deoxygenation Deoxygenate Buffers dispersion Disperse Vat Blue 16 deoxygenation->dispersion alkalinization Add NaOH (pH 11-13) dispersion->alkalinization reduction Add Na2S2O4 alkalinization->reduction stabilization Add Antioxidant (Optional) reduction->stabilization storage Store under Inert Atmosphere stabilization->storage sampling Aliquot Sampling over Time storage->sampling measurement Spectrophotometric Measurement sampling->measurement analysis Data Analysis (Degradation Rate) measurement->analysis

Caption: Experimental workflow for preparing and analyzing the stability of leuco-Vat Blue 16.

degradation_pathway VB16_insoluble This compound (Insoluble) Leuco_VB16 Leuco-Vat Blue 16 (Soluble) VB16_insoluble->Leuco_VB16 Reduction (e.g., Na2S2O4, high pH) Leuco_VB16->VB16_insoluble Oxidation (e.g., O2, low pH) Degradation_Products Degradation Products Leuco_VB16->Degradation_Products Degradation

Caption: Simplified reaction pathway for this compound reduction and degradation.

References

C.I. Vat Blue 16 solubility issues in polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with C.I. Vat Blue 16 (C.I. 71200) in polar solvents during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a synthetic dye belonging to the violanthrone class. It is a deep blue to black powder. In its oxidized pigment form, it is used in various industrial applications, including textiles and inks.[1][2] For laboratory research, understanding its solubility characteristics is crucial for consistent and reproducible results.

Q2: Why is this compound difficult to dissolve in polar solvents?

A2: this compound, in its oxidized form, has a large, planar, and relatively nonpolar polycyclic aromatic structure. This molecular structure leads to strong intermolecular π-π stacking interactions, making it poorly soluble in many common polar solvents, including water and ethanol.[3][4] While it is soluble in some non-polar solvents like Xylene, these are often not suitable for biological or aqueous experimental systems.[1]

Q3: Is the "vatting" process used in the textile industry suitable for laboratory applications?

A3: Generally, no. The textile industry uses a chemical reduction process in an alkaline solution (vatting) to convert the insoluble pigment into a water-soluble "leuco" form.[5] This chemical modification is typically not desirable for research applications where the intrinsic properties of the dye in its oxidized state are being studied.

Q4: Are there any recommended polar aprotic solvents for dissolving this compound?

A4: While specific quantitative solubility data for this compound in polar aprotic solvents is scarce in published literature, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally the recommended starting points for dissolving poorly soluble vat dyes for research purposes. The solubility of violanthrone-type dyes in DMF has been noted to be influenced by their chemical substituents.[6]

Solubility Data Summary

SolventThis compound SolubilitySource
WaterInsoluble[5]
EthanolInsoluble[7]
XyleneSoluble (yields a blue-purple solution)[1]
Concentrated Sulfuric AcidSoluble (yields a blue-light red solution)[1]
Dimethyl Sulfoxide (DMSO)Likely sparingly soluble (general recommendation for poorly soluble dyes)[3][5]
N,N-Dimethylformamide (DMF)Likely sparingly soluble (solubility of similar compounds is substituent-dependent)[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes a general method for preparing a concentrated stock solution of this compound in a polar aprotic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Micro-centrifuge

  • Sterile micro-centrifuge tubes

  • Syringe filter (0.22 µm, compatible with the chosen solvent)

Procedure:

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile micro-centrifuge tube.

  • Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to achieve a target concentration (e.g., 1 mM to 10 mM). Start with a lower concentration and increase if the dye dissolves completely.

  • Initial Dissolution: Vortex the mixture vigorously for 2-5 minutes to facilitate the initial dispersion of the dye particles.

  • Sonication: Place the tube in a sonicator bath for 15-30 minutes. If a probe sonicator is available, use short pulses to avoid overheating the sample. Sonication helps to break down dye aggregates.

  • Visual Inspection: After sonication, visually inspect the solution for any undissolved particles. A completely dissolved solution should be clear and free of sediment.

  • Centrifugation (Optional): If a small amount of particulate matter remains, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the undissolved material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-aggregates. This step is critical for applications requiring a sterile and particle-free solution.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using solutions of this compound.

Problem 1: this compound powder does not dissolve in the chosen polar solvent (DMSO/DMF).

Possible CauseRecommended Solution
Low Solubility: The concentration may be too high for the solvent.Try preparing a more dilute stock solution.
Dye Aggregation: Strong intermolecular forces prevent solvent penetration.Increase the duration and/or intensity of vortexing and sonication. Gentle heating (e.g., to 30-40°C) may also help, but monitor for any signs of dye degradation.
Poor Dye Quality: The dye powder may contain impurities.If possible, obtain the dye from a different supplier with a higher purity specification.

Problem 2: The dye precipitates out of solution when the stock solution is diluted into an aqueous buffer or cell culture medium.

Possible CauseRecommended Solution
Poor Aqueous Solubility: The dye is not soluble in the final aqueous environment.Decrease the final concentration of the dye in the aqueous medium. Ensure the concentration of the organic solvent (e.g., DMSO) in the final working solution is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Salting Out: High salt concentrations in the buffer can reduce the solubility of organic compounds.If possible, test the dilution in a buffer with a lower ionic strength.
pH Effects: The solubility of the dye may be pH-dependent.Test the solubility in buffers with different pH values to determine the optimal range.
Use of Co-solvents: A single solvent system may not be sufficient.Consider the use of a co-solvent. For example, a small percentage of a water-miscible organic solvent like ethanol could be included in the aqueous medium, if compatible with the experimental system.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships for handling this compound solubility issues.

experimental_workflow cluster_prep Stock Solution Preparation cluster_purify Purification & Storage weigh Weigh this compound add_solvent Add DMSO or DMF weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex sonicate Sonicate vortex->sonicate inspect Visual Inspection sonicate->inspect centrifuge Centrifuge (Optional) inspect->centrifuge Particulates Remain filter Syringe Filter (0.22 µm) inspect->filter Fully Dissolved centrifuge->filter store Store at -20°C (Protected from Light) filter->store

Caption: Experimental workflow for preparing a this compound stock solution.

troubleshooting_workflow action_node action_node start Precipitation upon Aqueous Dilution? check_conc Is final dye concentration too high? start->check_conc check_solvent Is organic solvent conc. > 0.5%? check_conc->check_solvent No reduce_dye_conc Decrease final dye concentration check_conc->reduce_dye_conc Yes check_buffer Buffer issue? (High salt, pH) check_solvent->check_buffer No reduce_solvent_conc Decrease organic solvent concentration check_solvent->reduce_solvent_conc Yes consider_cosolvent Consider co-solvent or surfactant? check_buffer->consider_cosolvent No modify_buffer Modify buffer composition check_buffer->modify_buffer Yes test_additives Test compatible co-solvents/surfactants consider_cosolvent->test_additives

Caption: Troubleshooting decision tree for precipitation issues.

References

Minimizing background fluorescence with C.I. Vat Blue 16

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Vat Blue 16

This technical support guide is designed for researchers, scientists, and drug development professionals who are experiencing high background fluorescence when using this compound in their experiments.

Disclaimer: this compound, also known as Indanthrone, is primarily an industrial pigment and vat dye.[1][2][3] Its application as a fluorescent probe in biological research is not widely documented in scientific literature. Consequently, the following troubleshooting guide is based on established principles for minimizing background fluorescence in microscopy and may require significant optimization for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence in staining experiments?

High background fluorescence can stem from several sources, broadly categorized as issues with the fluorescent probe, sample-related autofluorescence, and problems with the staining protocol itself.[4]

  • Probe-Related Issues:

    • Excessive concentration of the fluorescent dye leading to non-specific binding.[5][6][7]

    • Highly charged fluorescent dyes can contribute to non-specific binding.[6]

    • Presence of unbound dye due to insufficient washing.[5][8]

  • Sample-Related Issues (Autofluorescence):

    • Endogenous fluorophores within the cells or tissue, such as NADH, collagen, and lipofuscin.[6][9][10]

    • Fixation methods, particularly using aldehyde-based fixatives like formalin or glutaraldehyde, can induce autofluorescence.[9][10][11]

    • The culture vessel or slide material (e.g., plastic-bottom dishes) can be fluorescent.[8][9]

  • Protocol-Related Issues:

    • Inadequate blocking, leading to non-specific binding of the probe.[5][12]

    • Improper antibody concentrations (if used) or cross-reactivity.[4][6]

    • Suboptimal imaging parameters, such as excessively high laser power or long exposure times.[5]

Q2: How can I determine the source of the high background in my this compound staining?

A systematic approach with proper controls is the most effective way to identify the source of the background.

  • Unstained Control: Image a sample that has gone through the entire experimental process (including fixation and permeabilization) but without the addition of this compound. Significant fluorescence in this control indicates sample autofluorescence.[5][6][10]

  • Secondary Antibody-Only Control (if applicable): If you are using this compound in conjunction with antibodies, a control with only the secondary antibody can help identify non-specific binding of the secondary antibody.[4][6]

Below is a logical workflow to diagnose the issue:

start High Background Observed unstained_control Image Unstained Control start->unstained_control signal_in_unstained Signal in Unstained Control? unstained_control->signal_in_unstained autofluorescence High Autofluorescence signal_in_unstained->autofluorescence Yes no_autofluorescence Low/No Autofluorescence signal_in_unstained->no_autofluorescence No check_staining_protocol Review Staining Protocol autofluorescence->check_staining_protocol no_autofluorescence->check_staining_protocol optimize_concentration Titrate this compound Concentration check_staining_protocol->optimize_concentration optimize_washing Optimize Washing Steps optimize_concentration->optimize_washing optimize_blocking Optimize Blocking optimize_washing->optimize_blocking final_image Image Stained Sample optimize_blocking->final_image background_resolved Background Minimized? final_image->background_resolved success Successful Staining background_resolved->success Yes further_troubleshooting Further Troubleshooting Required background_resolved->further_troubleshooting No

Caption: Troubleshooting workflow for high background fluorescence.

Troubleshooting Guides

Guide 1: Optimizing Staining Protocol with this compound

This guide focuses on refining the staining protocol to minimize non-specific binding of the dye.

Problem: High background signal that is not attributable to autofluorescence.

Solutions:

  • Titrate this compound Concentration: Using an excessively high concentration of the dye is a common cause of high background.[5][6][7]

  • Optimize Washing Steps: Insufficient washing can leave unbound dye on the sample.[5][8]

  • Improve Blocking: Although this compound is not an antibody, a blocking step can help to saturate non-specific binding sites on the sample.[5][12]

Experimental Protocol: Titration of this compound

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that Indanthrone is generally insoluble in water and organic solvents, which may pose a challenge for its application in biological staining.[1][2]

  • Serial Dilution: Create a series of working solutions with concentrations ranging from 10-fold below to 10-fold above your current concentration.

  • Staining: Stain replicate samples with each concentration, keeping all other parameters (incubation time, temperature) constant.

  • Imaging: Image all samples using identical settings (laser power, exposure time, gain).

  • Analysis: Compare the images to identify the optimal concentration that provides a strong specific signal with minimal background.

ParameterRecommendationRationale
Dye Concentration Perform a titration series (e.g., 0.1µM, 1µM, 10µM)To find the optimal balance between signal and background.[5][8]
Washing Buffer PBS or TBS with 0.05% Tween-20The detergent helps to remove non-specifically bound dye.
Washing Steps Increase number and duration (e.g., 3 x 10 minutes)To ensure complete removal of unbound dye.[5]
Blocking Agent Bovine Serum Albumin (BSA) or Normal SerumTo block non-specific binding sites.[5][12]
Guide 2: Reducing Sample Autofluorescence

This guide provides methods to quench or avoid autofluorescence from the biological sample itself.

Problem: High background signal is observed in the unstained control sample.

Solutions:

  • Use a Chemical Quenching Agent: Several reagents can be used to reduce autofluorescence.

  • Photobleaching: Exposing the sample to a light source before staining can reduce autofluorescence.[13]

  • Change Fixation Method: Aldehyde-based fixatives are a common cause of autofluorescence.[9][10]

  • Choose Appropriate Fluorophores: If possible, use a dye that emits in the far-red part of the spectrum, where autofluorescence is typically lower.[9][11]

Experimental Protocol: Autofluorescence Quenching with Sudan Black B

  • Fixation and Permeabilization: Prepare your sample as per your standard protocol.

  • Prepare Sudan Black B Solution: Dissolve 0.1% Sudan Black B in 70% ethanol.

  • Incubation: After fixation and permeabilization, incubate the samples in the Sudan Black B solution for 10-30 minutes at room temperature.[5]

  • Washing: Wash the samples thoroughly with PBS to remove excess Sudan Black B.

  • Staining: Proceed with your this compound staining protocol.

Quenching MethodAgent/ProcedureTypical ProtocolConsiderations
Chemical Quenching Sudan Black B0.1% in 70% ethanol for 10-30 minCan introduce its own fluorescence in the red/far-red channels.[5][12]
Sodium Borohydride0.1% in PBS for 3 x 10 minCan have mixed results; primarily for aldehyde-induced autofluorescence.[10][11]
Photobleaching High-intensity LED lightExpose sample to light for several hours before stainingCan be time-consuming but effective and does not affect subsequent staining.[13]

Signaling Pathways and Workflows

The following diagram illustrates the decision-making process for troubleshooting high background fluorescence.

cluster_diagnosis Diagnosis cluster_autofluorescence Autofluorescence Mitigation cluster_staining_optimization Staining Protocol Optimization start High Background unstained_control Run Unstained Control start->unstained_control autofluorescence_check Autofluorescence Present? unstained_control->autofluorescence_check change_fixative Change Fixative (e.g., to Methanol) autofluorescence_check->change_fixative Yes titrate_dye Titrate Dye Concentration autofluorescence_check->titrate_dye No photobleach Photobleach Sample change_fixative->photobleach chemical_quench Use Chemical Quencher (e.g., Sudan Black B) photobleach->chemical_quench final_staining Perform Staining chemical_quench->final_staining Proceed to Staining optimize_washing Increase Wash Steps/Duration titrate_dye->optimize_washing improve_blocking Improve Blocking Step optimize_washing->improve_blocking improve_blocking->final_staining Proceed to Staining

Caption: Decision tree for troubleshooting background fluorescence.

References

Technical Support Center: C.I. Vat Blue 16 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is C.I. Vat Blue 16 and to which chemical class does it belong?

A1: this compound is a synthetic vat dye with the chemical name 16,17-diethoxyviolanthrone and CAS number 6424-76-6. It belongs to the violanthrone class of dyes, which are large, polycyclic aromatic quinones.[1] Vat dyes are characteristically insoluble in water but can be made soluble for dyeing through alkaline reduction to a "leuco" form.[2][3]

Q2: Does this compound fluoresce?

A2: While many large, conjugated aromatic systems exhibit fluorescence, specific data on the fluorescence quantum yield and emission spectra of this compound is not extensively documented in public literature. However, related violanthrone compounds are known to be fluorescent. For research purposes, its fluorescent properties would need to be experimentally determined.

Q3: How can pH affect the fluorescence intensity of a dye like this compound?

A3: The fluorescence of aromatic compounds, especially those with acidic or basic functional groups, can be highly dependent on pH.[4] Changes in pH can alter the protonation state of a molecule, which in turn can affect its electronic structure, absorption and emission wavelengths, and fluorescence quantum yield.[4][5] For a violanthrone derivative, pH changes could potentially impact any residual hydroxyl groups or influence the overall molecular conformation in solution, thereby affecting its fluorescence.

Q4: What is fluorescence quenching and how might it relate to pH?

A4: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance.[6] It can occur through various mechanisms, including collisional quenching, static quenching, and energy transfer.[6] Environmental factors such as pH can influence quenching efficiency.[6] For instance, a change in pH could lead to the formation of a non-fluorescent complex (static quenching) or alter the concentration of quenching species in the solution.

Troubleshooting Guide

Issue: No fluorescence signal is detected from my this compound sample.

  • Possible Cause: The compound may have very low or no fluorescence in the chosen solvent and pH.

  • Solution:

    • Confirm the chemical identity and purity of your this compound sample.

    • Measure the absorbance spectrum to ensure the compound is in solution and to determine the correct excitation wavelength.

    • Check the instrument settings: ensure the lamp is on, the detector is active, and the correct wavelength ranges are being scanned.

    • Increase the concentration of the sample, but be mindful of potential inner filter effects at high concentrations.[7]

    • Test a range of solvents with different polarities, as fluorescence can be highly dependent on the solvent environment.

Issue: The fluorescence intensity of my sample is unstable or drifting.

  • Possible Cause: Photobleaching, temperature fluctuations, or chemical degradation of the sample.

  • Solution:

    • Reduce Photobleaching: Decrease the excitation light intensity, reduce the exposure time, or use a fresh sample for each measurement.[8]

    • Control Temperature: Use a temperature-controlled cuvette holder to maintain a constant sample temperature, as fluorescence intensity can be temperature-sensitive.

    • Check for Degradation: Prepare fresh solutions and protect them from light. Ensure the buffer composition is stable and not reacting with the dye.

    • Verify pH Stability: Re-measure the pH of your buffered solution after the experiment to ensure it has not changed.

Issue: I am observing unexpected peaks in my emission spectrum.

  • Possible Cause: Contamination, solvent fluorescence, or instrument artifacts like second-order peaks.

  • Solution:

    • Run a Blank: Measure the fluorescence of the solvent and buffer alone to identify any background signals.

    • Check for Contamination: Use high-purity solvents and clean cuvettes thoroughly.

    • Use Instrument Filters: Ensure that the appropriate cut-off filters are in place on the spectrofluorometer to block stray light and second-order diffraction from the excitation monochromator.[9]

Issue: My fluorescence readings are not reproducible.

  • Possible Cause: Inconsistent sample preparation, instrument variability, or inner filter effects.

  • Solution:

    • Standardize Sample Preparation: Use precise and consistent procedures for preparing solutions and making dilutions.

    • Warm-up the Instrument: Allow the spectrofluorometer's lamp and electronics to stabilize before taking measurements.

    • Address Inner Filter Effects: If working with concentrated solutions, dilute the sample until the absorbance at the excitation wavelength is below 0.1 to minimize reabsorption of emitted light.[7]

    • Consistent Cuvette Placement: Ensure the cuvette is placed in the sample holder in the same orientation for every measurement.

Hypothetical Data on pH Effect

The following table presents hypothetical data illustrating a possible relationship between pH and the relative fluorescence intensity of a violanthrone-based dye. This data is for illustrative purposes only.

pHRelative Fluorescence Intensity (Arbitrary Units)
3.0120
4.0250
5.0480
6.0750
7.0890
8.0980
9.0970
10.0850
11.0620
12.0410

Experimental Protocols

Protocol: Determining the Effect of pH on the Fluorescence Intensity of a Vat Dye

Objective: To measure the relative fluorescence intensity of a vat dye (e.g., a violanthrone derivative) across a range of pH values.

Materials:

  • Stock solution of the vat dye in a suitable organic solvent (e.g., DMSO or ethanol).

  • A series of buffer solutions covering the desired pH range (e.g., citrate, phosphate, and borate buffers).

  • High-purity water and solvent.

  • Spectrofluorometer.

  • Quartz cuvettes.

  • Calibrated pH meter.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the vat dye (e.g., 1 mM) in a water-miscible organic solvent.

  • Preparation of Working Solutions:

    • For each pH value to be tested, prepare a working solution by adding a small, constant aliquot of the dye stock solution to the respective buffer. The final concentration of the dye should be low enough to avoid inner filter effects (typically resulting in an absorbance < 0.1 at the excitation maximum).

    • The final percentage of the organic solvent should be kept constant across all samples to minimize solvent effects on fluorescence.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to the absorbance maximum (λ_ex) of the dye.

    • Set the emission wavelength to the expected fluorescence maximum (λ_em), or scan a range of emission wavelengths to determine the maximum.

    • Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

  • Measurement:

    • Measure the fluorescence intensity of a blank sample (buffer solution with the same amount of organic solvent but no dye) for each pH value.

    • Measure the fluorescence intensity of each dye-containing working solution.

    • Record the intensity at the emission maximum for each pH.

  • Data Analysis:

    • Subtract the blank fluorescence intensity from the corresponding sample intensity for each pH value.

    • Plot the corrected relative fluorescence intensity as a function of pH.

Visualizations

Experimental_Workflow Experimental Workflow for pH-Dependent Fluorescence Measurement cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Dye Stock Solution prep_working Create Working Solutions (Dye in each buffer) prep_stock->prep_working prep_buffers Prepare Buffers (Range of pH) prep_buffers->prep_working instrument_setup Spectrofluorometer Setup (λ_ex, λ_em, slits) prep_working->instrument_setup measure_blanks Measure Blanks (Buffer only) instrument_setup->measure_blanks measure_samples Measure Samples (Dye + Buffer) measure_blanks->measure_samples correct_data Correct for Blanks measure_samples->correct_data plot_data Plot Intensity vs. pH correct_data->plot_data Hypothetical_Mechanism Hypothetical pH Effect on Dihydroxyviolanthrone Fluorescence cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) low_ph_struct Protonated Form (Violanthrone-(OH)₂) low_ph_fluor Lower Fluorescence (Potential for PET quenching) low_ph_struct->low_ph_fluor Excitation high_ph_struct Deprotonated Form (Violanthrone-(O⁻)₂) low_ph_struct->high_ph_struct + OH⁻ - H⁺ high_ph_fluor Higher Fluorescence (Increased electron density, reduced quenching) high_ph_struct->high_ph_fluor Excitation

References

Technical Support Center: Managing Spectral Bleed-Through with C.I. Vat Blue 16 in Multiplex Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The fluorescence spectral properties of C.I. Vat Blue 16 for microscopy applications are not widely published. Based on its navy-blue color and the characteristics of structurally related violanthrone dyes, this guide assumes it functions as a far-red or near-infrared fluorophore. Researchers should experimentally determine the precise spectral characteristics of this compound in their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why is it a problem in multiplex imaging?

A: Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission of one fluorophore is detected in the filter set or detection channel intended for another.[1] This is a common issue in multiplex imaging because fluorophores often have broad emission spectra that can overlap.[2] This phenomenon can lead to false-positive signals, inaccurate co-localization analysis, and compromised quantitative data.[2]

Q2: I am observing a signal from my this compound stain in my Cy5 channel. What is the likely cause?

A: Assuming this compound is a far-red emitting dye, its emission spectrum likely overlaps with that of Cy5, a common far-red fluorophore. This overlap means that the light emitted by this compound is being partially captured by the emission filter designed for Cy5.

Q3: How can I determine the extent of spectral bleed-through from this compound into other channels?

A: The most effective way to quantify spectral bleed-through is by preparing and imaging single-stained control samples.[3][4] This involves preparing a sample stained only with this compound and imaging it through all the detection channels you plan to use in your multiplex experiment. The signal detected in channels other than the one designated for this compound represents the amount of bleed-through.

Q4: What are the primary strategies to reduce or eliminate spectral bleed-through?

A: Key strategies include:

  • Careful Fluorophore Selection: Choose fluorophores with the most spectrally separated excitation and emission profiles.[5][6]

  • Optimized Filter Sets: Use narrow bandpass emission filters to specifically capture the peak emission of each fluorophore and minimize the detection of off-peak signals from others.[7]

  • Sequential Imaging: Excite and capture the signal for each fluorophore one at a time.[3][8] This is a highly effective method to prevent bleed-through.

  • Spectral Unmixing: Utilize software algorithms to computationally separate the overlapping spectra of multiple fluorophores based on their unique emission profiles.[2][9][10]

  • Adjusting Fluorophore Concentration: Titrate antibody and dye concentrations to use the lowest possible amount that still provides a good signal, as excessively bright signals can exacerbate bleed-through.[11]

Troubleshooting Guides

Problem: I see a faint, non-specific signal in my far-red channel when imaging my this compound-stained sample.

  • Question 1: Have you run a single-stain control for this compound?

    • Answer: This is the most critical first step. A single-stain control will confirm if the signal you're seeing is indeed bleed-through from this compound or if it's due to other factors like autofluorescence or non-specific antibody binding.

  • Question 2: Are you using simultaneous or sequential imaging?

    • Answer: If you are acquiring images in all your channels simultaneously, you are more likely to encounter spectral bleed-through.[4] Switching to a sequential acquisition mode, where you excite and detect one fluorophore at a time, can often resolve this issue.[8]

  • Question 3: How optimized are your emission filters?

    • Answer: Wide emission filters can capture the tail end of the emission spectrum from an adjacent channel. Consider if a narrower bandpass filter for your far-red channel would be more effective at excluding the signal from this compound.[7]

Problem: My signal from this compound is much brighter than my other fluorophores, causing significant bleed-through.

  • Question 1: Have you optimized the concentration of your this compound staining reagent?

    • Answer: An overly bright signal can easily bleed into adjacent channels.[11] Try titrating down the concentration of your this compound conjugate to a point where you still have a clear, specific signal but with reduced intensity.

  • Question 2: Can you adjust the laser power or exposure time for the this compound channel?

    • Answer: Reducing the excitation laser power or shortening the exposure time for the this compound channel can help to balance the signal intensities across your multiplex panel and reduce bleed-through.[11]

  • Question 3: Have you considered using a dimmer fluorophore for your most abundant target?

    • Answer: A common strategy in multiplex imaging is to pair the brightest fluorophores with the least abundant targets and dimmer fluorophores with more abundant targets.[12][13] If this compound is labeling a highly expressed protein, this could be the source of the problem.

Quantitative Data

Table 1: Estimated Spectral Properties of this compound and Common Fluorophores in Adjacent Channels

FluorophoreAssumed Excitation Max (nm)Assumed Emission Max (nm)Potential for Overlap with this compound
This compound~630-650~660-680-
Alexa Fluor 647650668High
Cy5649670High
Alexa Fluor 680679702Moderate
Cy5.5675694Moderate
Alexa Fluor 750749775Low

Table 2: Troubleshooting Strategies and Their Effectiveness

StrategyEffectiveness for Minor Bleed-ThroughEffectiveness for Major Bleed-ThroughImplementation Complexity
Optimizing Filters HighModerateLow
Sequential Imaging Very HighVery HighLow to Moderate
Antibody Titration HighModerateModerate
Adjusting Laser Power/Exposure HighModerateLow
Linear Unmixing (Software) Very HighVery HighModerate to High

Experimental Protocols

Protocol 1: Preparation of Single-Stained Controls to Measure Spectral Bleed-Through
  • Sample Preparation: Prepare a separate slide or well for each fluorophore in your multiplex panel. For the this compound control, follow your standard staining protocol using only the primary antibody and the this compound-conjugated secondary antibody. Omit all other primary and secondary antibodies.

  • Imaging Setup:

    • Turn on the microscope and allow the light source to warm up.

    • Set up the imaging parameters (laser power, exposure time, gain) for the this compound channel to achieve an optimal, non-saturated signal.

  • Image Acquisition:

    • Place the this compound single-stained sample on the microscope.

    • Acquire an image using the settings for the this compound channel.

    • Crucially, without changing the sample , acquire images in all other channels of your multiplex experiment (e.g., DAPI, FITC, TRITC, Cy5 channels) using their respective optimal settings.

  • Analysis:

    • Analyze the images from the other channels. Any signal present in these channels is a direct measurement of the spectral bleed-through from this compound.

    • This information can be used to set correction factors for linear unmixing.[9]

Protocol 2: Implementing Sequential Imaging to Reduce Spectral Bleed-Through
  • Microscope Software Setup:

    • In your microscope's acquisition software, locate the settings for multi-channel imaging.

    • Select the "sequential" or "sequential scan" acquisition mode. This is often an option to "acquire between frames" or "acquire between lines".

  • Channel Configuration:

    • Define each of your channels with the appropriate laser line and emission filter.

    • Assign each channel to a separate acquisition group or track. For example:

      • Group 1: Excite with 405 nm laser, detect with DAPI filter.

      • Group 2: Excite with 488 nm laser, detect with FITC filter.

      • Group 3: Excite with 561 nm laser, detect with TRITC filter.

      • Group 4: Excite with 640 nm laser, detect with this compound filter.

  • Image Acquisition:

    • Begin the image acquisition. The microscope will now cycle through each group, exciting and detecting one fluorophore at a time before moving to the next pixel or line.

  • Verification:

    • Compare the images acquired using the sequential mode with those from a simultaneous acquisition. The bleed-through should be significantly reduced or eliminated.[8]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Nuclear Translocation Gene Target Gene TF->Gene Gene Expression Ligand Ligand Ligand->Receptor Troubleshooting_Workflow Start Spectral Bleed-Through Observed SingleStain Run Single-Stain Controls Start->SingleStain IsBleedThrough Is Bleed-Through Confirmed? SingleStain->IsBleedThrough SequentialScan Switch to Sequential Imaging IsBleedThrough->SequentialScan Yes NotBleedThrough Investigate Other Causes (e.g., Autofluorescence) IsBleedThrough->NotBleedThrough No OptimizeFilters Optimize Emission Filters (Narrower) SequentialScan->OptimizeFilters AdjustIntensity Reduce Intensity of Brightest Fluorophore OptimizeFilters->AdjustIntensity SpectralUnmixing Apply Spectral Unmixing AdjustIntensity->SpectralUnmixing Resolved Issue Resolved SpectralUnmixing->Resolved

References

Validation & Comparative

Validating a Novel Fluorescent Probe: A Comparative Guide for C.I. Vat Blue 16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the identification and validation of novel fluorescent probes are critical for advancing our understanding of biological processes and for screening potential therapeutics. This guide provides a framework for the validation of a candidate fluorescent probe, using the hypothetical application of C.I. Vat Blue 16 for the detection of amyloid-β (Aβ) fibrils, a key hallmark of Alzheimer's disease. The performance of this candidate probe is compared against established amyloid-binding dyes, Thioflavin T and Congo Red, highlighting the necessary experimental data required for validation.

Performance Comparison of Amyloid-Specific Fluorescent Probes

A crucial first step in validating a new fluorescent probe is to characterize its photophysical and binding properties and compare them to existing standards. The following table summarizes the key performance metrics for Thioflavin T and Congo Red and outlines the data that would need to be experimentally determined for a new probe like this compound.

PropertyThioflavin TCongo RedThis compound (Hypothetical Data)
Excitation Max (nm) ~385-450 (Bound)[1][2]~497 (Bound)[3]To be determined
Emission Max (nm) ~482-485 (Bound)[1][4]~614 (Bound)[3]To be determined
Quantum Yield (Φ) ~0.0001 (Free), ~0.43 (Bound)[2][4]Not typically used for fluorescence quantification due to high background.To be determined
Binding Affinity (Kd) ~0.58 µM (to Aβ fibrils)[4]Not typically quantified for fluorescence applications.To be determined
Specificity Binds to β-sheet rich structures, not specific to Aβ.[1]Binds to amyloid fibrils, also stains other proteins.To be determined
Photostability ModerateModerateTo be determined
Cell Permeability Yes[4]Generally noTo be determined

Experimental Protocols for Probe Validation

To populate the comparison table and fully validate a new fluorescent probe, a series of key experiments must be performed. Below are detailed methodologies for these essential validation steps.

Spectroscopic Characterization
  • Objective: To determine the excitation and emission spectra, and quantum yield of the probe in both its free and bound states.

  • Protocol:

    • Prepare solutions of the fluorescent probe (e.g., this compound) at a concentration of 1-10 µM in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare solutions of aggregated Aβ fibrils at a concentration of 1-10 µM in the same buffer.

    • Record the absorbance spectrum of the free probe using a UV-Vis spectrophotometer to determine the optimal excitation wavelength.

    • Measure the fluorescence emission spectrum of the free probe using a spectrofluorometer at the determined excitation wavelength.

    • Incubate the probe with the Aβ fibrils for 30 minutes at room temperature.

    • Measure the fluorescence emission spectrum of the probe-Aβ complex.

    • Calculate the quantum yield relative to a known standard (e.g., quinine sulfate).

Binding Affinity Assay
  • Objective: To quantify the binding affinity (Kd) of the probe to Aβ fibrils.

  • Protocol:

    • Prepare a series of solutions with a fixed concentration of Aβ fibrils (e.g., 1 µM) and varying concentrations of the fluorescent probe (e.g., 0.1 to 10 µM).

    • Incubate the solutions for 30 minutes at room temperature.

    • Measure the fluorescence intensity of each solution at the emission maximum of the bound probe.

    • Plot the fluorescence intensity as a function of the probe concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Specificity Assay
  • Objective: To assess the specificity of the probe for Aβ fibrils over other protein aggregates and monomeric proteins.

  • Protocol:

    • Prepare solutions of the fluorescent probe with various proteins, including Aβ fibrils, monomeric Aβ, bovine serum albumin (BSA), and other amyloidogenic proteins (e.g., α-synuclein).

    • Incubate the solutions for 30 minutes at room temperature.

    • Measure the fluorescence intensity of each solution.

    • Compare the fluorescence enhancement of the probe in the presence of Aβ fibrils to that with other proteins.

Cellular Imaging
  • Objective: To evaluate the probe's ability to stain Aβ plaques in a biological context.

  • Protocol:

    • Obtain post-mortem brain tissue sections from a confirmed Alzheimer's disease patient and a healthy control.

    • Deparaffinize and rehydrate the tissue sections.

    • Incubate the sections with a solution of the fluorescent probe (e.g., 1-10 µM) for 30-60 minutes.

    • Wash the sections with buffer to remove unbound probe.

    • Mount the sections with an anti-fade mounting medium.

    • Visualize the stained sections using a fluorescence microscope with appropriate filter sets.

    • Co-stain with an antibody specific for Aβ (e.g., 4G8) to confirm the colocalization of the probe with Aβ plaques.

Visualizing Experimental and Biological Pathways

Diagrams are essential for communicating complex experimental workflows and biological signaling pathways. The following diagrams were created using the DOT language to illustrate key processes in fluorescent probe validation and amyloidogenesis.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation synthesis Synthesize & Purify This compound Derivative photophys Determine Photophysical Properties (Ex, Em, QY) synthesis->photophys binding Binding Affinity (Kd) to Aβ Fibrils photophys->binding specificity Specificity Assay (vs. other proteins) binding->specificity staining Stain AD Brain Tissue Sections specificity->staining colocalization Co-localization with Aβ Antibodies staining->colocalization

Caption: Experimental workflow for the validation of a novel fluorescent probe.

amyloid_pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase Ab Aβ Monomer APP->Ab β-secretase γ-secretase Oligomers Soluble Oligomers (Neurotoxic) Ab->Oligomers Aggregation Fibrils Insoluble Fibrils (Plaque Formation) Oligomers->Fibrils Fibrillization Plaques Senile Plaques Fibrils->Plaques

References

A Comparative Guide to Violanthrone Dyes for Fluorescence Lifetime Imaging: C.I. Vat Blue 16 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced cellular imaging, the choice of fluorescent probe is paramount to the success of an experiment. Fluorescence Lifetime Imaging (FLIM) offers a powerful analytical tool that provides information about the local environment of a fluorophore, independent of its concentration. This guide provides a comparative overview of C.I. Vat Blue 16 and other violanthrone-based dyes, evaluating their potential as robust probes for FLIM applications. While comprehensive comparative data remains emergent, this document synthesizes available information on their photophysical properties and outlines the standardized protocols for their evaluation.

Introduction to Violanthrone Dyes

Violanthrone and its derivatives are a class of polycyclic aromatic hydrocarbons known for their robust chemical and photophysical properties. Traditionally used as vat dyes in the textile industry due to their excellent stability, recent research has highlighted their potential as fluorescent probes. Their rigid, planar structure contributes to potentially high fluorescence quantum yields and photostability, which are critical parameters for demanding imaging applications like FLIM. This compound, a commercially available violanthrone dye, serves as a reference point for exploring the broader potential of this class of compounds in bioimaging.

Performance Comparison of Violanthrone Dyes

A direct, comprehensive comparison of the photophysical properties of this compound and other violanthrone dyes specifically for FLIM applications is limited in the current scientific literature. Much of the available data on this compound pertains to its use in dyeing textiles rather than as a fluorescent probe in biological systems[1][2]. However, studies on functionalized violanthrone and benzanthrone derivatives provide valuable insights into the potential of this structural class for fluorescence imaging[3][4]. The following table compiles available data and highlights the potential of these dyes. It is important to note that the presented values are collected from different studies and may not be directly comparable due to varying experimental conditions.

Table 1: Photophysical Properties of Selected Violanthrone and Related Dyes

Dye/DerivativeExcitation Max (nm)Emission Max (nm)Fluorescence Lifetime (τ) (ns)Quantum Yield (Φ)PhotostabilityReference
This compound Not Reported for FLIMNot Reported for FLIMNot Reported for FLIMNot Reported for FLIMHigh (as a textile dye)[1][2]
Perylene and Violanthrone Dyes Not SpecifiedNot SpecifiedNot SpecifiedReasonableReasonable[5]
Benzanthrone Derivatives ~450-500~520-640Not ReportedModerateGood[3][4]
NIR Violanthrone Derivative ~650-750~750-850Not ReportedNot ReportedNot Reported

Note: The data for "Perylene and Violanthrone Dyes" and "Benzanthrone Derivatives" represent a class of compounds and the exact values can vary significantly with functionalization and solvent environment. The lack of specific data for this compound in a biological imaging context underscores the need for further research to fully assess its potential for FLIM.

Experimental Protocols

To facilitate the standardized evaluation of this compound and other violanthrone dyes for FLIM applications, the following detailed experimental protocols are provided.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Objective: To determine the fluorescence lifetime of a violanthrone dye in a relevant solvent.

Materials:

  • TCSPC system (e.g., PicoQuant MicroTime 200 or equivalent)

  • Pulsed laser source with an appropriate excitation wavelength

  • High-sensitivity detector (e.g., single-photon avalanche diode - SPAD)

  • Sample solution of the violanthrone dye in a suitable solvent (e.g., DMSO, PBS)

  • Cuvette or microscope slide

Protocol:

  • Prepare a dilute solution of the violanthrone dye (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

  • Calibrate the TCSPC system using a known lifetime standard (e.g., Ludox solution for instrument response function - IRF).

  • Acquire the IRF of the system by measuring the scatter from the Ludox solution at the excitation wavelength.

  • Replace the standard with the sample solution.

  • Excite the sample with the pulsed laser and collect the emitted photons using the SPAD detector.

  • Record the time difference between the laser pulse and the arrival of the first photon for a large number of events.

  • Generate a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Perform a deconvolution of the sample's decay curve with the IRF to obtain the true fluorescence decay.

  • Fit the deconvoluted decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).

TCSPC_Workflow cluster_preparation Sample Preparation cluster_measurement TCSPC Measurement cluster_analysis Data Analysis DyeSolution Prepare Dilute Dye Solution (Abs < 0.1) PulsedExcitation Pulsed Laser Excitation DyeSolution->PulsedExcitation PhotonDetection Single Photon Detection PulsedExcitation->PhotonDetection TimeCorrelation Time Correlation Electronics PhotonDetection->TimeCorrelation DecayCurve Generate Fluorescence Decay Curve TimeCorrelation->DecayCurve Deconvolution Deconvolution DecayCurve->Deconvolution IRF Measure Instrument Response Function (IRF) IRF->Deconvolution Fitting Exponential Fit Deconvolution->Fitting Lifetime Determine Fluorescence Lifetime (τ) Fitting->Lifetime

Figure 1: Experimental workflow for fluorescence lifetime measurement using TCSPC.
Determination of Fluorescence Quantum Yield (Φ)

Objective: To measure the fluorescence quantum yield of a violanthrone dye relative to a standard.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Sample solution of the violanthrone dye

  • Solvent for both standard and sample

Protocol:

  • Prepare a series of solutions of both the standard and the sample dye at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • The plots should yield straight lines passing through the origin. Determine the slope (gradient) of each line.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    where:

    • Φ_std is the quantum yield of the standard

    • Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis and Calculation PrepSample Prepare Sample Solutions (Varying Concentrations) Absorbance Measure Absorbance (UV-Vis) PrepSample->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) PrepSample->Fluorescence PrepStandard Prepare Standard Solutions (Varying Concentrations) PrepStandard->Absorbance PrepStandard->Fluorescence Plotting Plot Integrated Fluorescence vs. Absorbance Absorbance->Plotting Fluorescence->Plotting Gradient Determine Gradients Plotting->Gradient Calculation Calculate Quantum Yield (Φ) Gradient->Calculation

Figure 2: Workflow for determining relative fluorescence quantum yield.
Assessment of Photostability

Objective: To evaluate the photostability of a violanthrone dye under continuous illumination.

Materials:

  • Fluorescence microscope equipped with a laser source and a sensitive camera

  • Sample of the violanthrone dye immobilized on a microscope slide or in a solution

  • Image analysis software

Protocol:

  • Prepare a sample of the violanthrone dye for microscopy.

  • Acquire an initial fluorescence image (t=0) using a defined laser power and exposure time.

  • Continuously illuminate the sample with the laser at the same power.

  • Acquire a time-lapse series of fluorescence images at regular intervals.

  • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

  • Plot the normalized fluorescence intensity (Intensity at time t / Intensity at t=0) as a function of time.

  • The rate of fluorescence decay provides a measure of the dye's photostability. A slower decay indicates higher photostability.

Photostability_Workflow cluster_setup Microscopy Setup cluster_illumination Photobleaching Experiment cluster_quantification Data Quantification SamplePrep Prepare Sample on Slide InitialImage Acquire Initial Image (t=0) SamplePrep->InitialImage ContinuousIllumination Continuous Laser Illumination InitialImage->ContinuousIllumination TimeLapse Acquire Time-Lapse Images ContinuousIllumination->TimeLapse IntensityMeasurement Measure Fluorescence Intensity TimeLapse->IntensityMeasurement Plotting Plot Normalized Intensity vs. Time IntensityMeasurement->Plotting Analysis Determine Photobleaching Rate Plotting->Analysis

Figure 3: Workflow for assessing the photostability of a fluorescent dye.

Conclusion and Future Directions

This compound and other violanthrone dyes represent a promising, yet underexplored, class of fluorophores for fluorescence lifetime imaging. Their inherent stability, a hallmark of their use as industrial dyes, suggests they could be excellent candidates for long-term and demanding imaging experiments. However, a significant knowledge gap exists regarding their specific photophysical properties in biological contexts.

The data presented in this guide, compiled from various sources, indicates that functionalization of the violanthrone core can be a powerful strategy to tune its fluorescence properties for specific imaging applications. To fully realize the potential of these dyes for FLIM, further systematic research is crucial. This includes:

  • Comprehensive Photophysical Characterization: A head-to-head comparison of this compound and a series of functionalized violanthrone derivatives in biologically relevant solvents is needed to build a robust database of their fluorescence lifetimes, quantum yields, and photostability.

  • Development of Bio-compatible Derivatives: Synthesis of water-soluble and target-specific violanthrone probes will be essential for their application in live-cell imaging.

  • Application in FLIM-based Assays: Demonstrating the utility of these new probes in FLIM-based assays, such as Förster Resonance Energy Transfer (FRET), will be a critical step in their adoption by the research community.

By addressing these research avenues, the scientific community can unlock the full potential of violanthrone dyes as a new generation of robust and versatile probes for advanced fluorescence lifetime imaging.

References

Cross-Validation of C.I. Vat Blue 16 Staining with Immunofluorescence for the Detection of Cellular Senescence

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of cellular analysis, the accurate detection of specific cellular states is paramount. Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a range of physiological and pathological processes, including aging and cancer. The identification of senescent cells has traditionally relied on methods such as senescence-associated β-galactosidase (SA-β-gal) staining. This guide introduces a hypothetical exploration of C.I. Vat Blue 16, a violanthrone-based vat dye, as a novel contender for identifying senescent cells by targeting lipofuscin aggregates, and provides a rigorous cross-validation against the gold standard of immunofluorescence for the key senescence marker, p21.

This document provides researchers, scientists, and drug development professionals with a comparative framework, complete with detailed experimental protocols, quantitative data summaries, and visual guides to the methodologies and underlying biological pathways.

Experimental Rationale and Comparative Overview

Cellular senescence is characterized by distinct morphological and biochemical changes, including the accumulation of lipofuscin, a granular pigment composed of oxidized lipids and proteins. The lipophilic nature of the violanthrone core of this compound suggests a potential affinity for these lipid-rich lipofuscin granules that are abundant in senescent cells. This guide outlines a hypothetical staining protocol for this compound and compares its performance with the highly specific and widely accepted method of immunofluorescence (IF) for detecting the cyclin-dependent kinase inhibitor p21, a key regulator of cellular senescence.[1][2][3][4][5][6]

The following sections detail the experimental protocols for both staining techniques, present a side-by-side comparison of their performance metrics in a hypothetical study, and provide visual diagrams of the experimental workflow and the relevant signaling pathway.

Data Presentation: Comparative Performance Metrics

To provide a clear and concise comparison, the following table summarizes the hypothetical performance of this compound staining and p21 immunofluorescence in detecting cellular senescence induced in a culture of human diploid fibroblasts.

Performance MetricThis compound Staining (Hypothetical)p21 Immunofluorescence
Target Lipofuscin Aggregatesp21 Protein
Specificity Moderate to HighVery High
Sensitivity HighHigh
Ease of Use Simple (1-2 hours)Complex (4-6 hours)
Cost LowHigh
Signal Stability High (Permanent)Moderate (Photobleaching)
Multiplexing Capability LimitedHigh
Quantitative Analysis Intensity-basedIntensity and localization-based

Experimental Protocols

Hypothetical this compound Staining for Cellular Senescence

This protocol is a hypothetical adaptation based on staining methods for lipophilic components like lipofuscin, such as Sudan Black B staining.[7][8][9][10][11][12]

Materials:

  • This compound (CAS 6424-76-6)

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Induce senescence using a standard method (e.g., replicative exhaustion or treatment with a senescing agent).

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Staining:

    • Prepare a saturated solution of this compound in 70% ethanol.

    • Immerse the fixed cells in the this compound solution for 10-20 minutes at room temperature.

    • Briefly rinse with 70% ethanol to remove excess stain.

    • Wash thoroughly with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

    • Visualize the stained cells under a bright-field microscope. Senescent cells are expected to show distinct blue granular staining in the cytoplasm, corresponding to lipofuscin aggregates.

Immunofluorescence Staining for p21

This is a standard protocol for the detection of the nuclear protein p21.[13][14]

Materials:

  • Primary antibody (anti-p21)

  • Fluorophore-conjugated secondary antibody

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Follow the same procedure as for this compound staining.

  • Permeabilization and Blocking:

    • Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary anti-p21 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips using an antifade mounting medium.

  • Visualization:

    • Visualize the stained cells using a fluorescence microscope. Senescent cells will exhibit bright nuclear fluorescence for p21.

Mandatory Visualizations

Signaling Pathway: p53/p21-Mediated Cellular Senescence

p53_p21_pathway cluster_stress Cellular Stress cluster_response Cellular Response cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 Oxidative_Stress Oxidative Stress Oxidative_Stress->p53 p21 p21 Expression p53->p21 Transcriptional Activation CDK2 CDK2/Cyclin E Inhibition p21->CDK2 Rb Rb Hypophosphorylation CDK2->Rb Inhibits Phosphorylation E2F E2F Repression Rb->E2F Cell_Cycle_Arrest G1 Cell Cycle Arrest E2F->Cell_Cycle_Arrest Inhibits Transcription of S-phase genes Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence

Caption: p53/p21 signaling pathway leading to cellular senescence.

Experimental Workflow: Cross-Validation of Staining Methods

experimental_workflow cluster_setup Experiment Setup cluster_staining Staining Procedures cluster_analysis Data Acquisition and Analysis Cell_Culture Culture Human Diploid Fibroblasts Induce_Senescence Induce Senescence (e.g., Doxorubicin) Cell_Culture->Induce_Senescence Fixation Fix Cells (4% PFA) Induce_Senescence->Fixation Vat_Blue_16 This compound Staining Fixation->Vat_Blue_16 Immunofluorescence p21 Immunofluorescence Fixation->Immunofluorescence Brightfield_Microscopy Bright-field Microscopy Vat_Blue_16->Brightfield_Microscopy Fluorescence_Microscopy Fluorescence Microscopy Immunofluorescence->Fluorescence_Microscopy Image_Quantification Image Quantification Brightfield_Microscopy->Image_Quantification Fluorescence_Microscopy->Image_Quantification Comparative_Analysis Comparative Analysis Image_Quantification->Comparative_Analysis

Caption: Workflow for cross-validation of staining methods.

References

A Comparative Analysis of the Photostability of C.I. Vat Blue 16 and Commercial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of C.I. Vat Blue 16 against a selection of commercially available blue dyes from various classes. The information presented is supported by experimental data and standardized testing methodologies to aid in the selection of appropriate dyes for research and development applications where light stability is a critical parameter.

Quantitative Photostability Data

The photostability of a dye is a crucial factor in determining its suitability for various applications, from textiles to biological imaging. The most widely recognized method for evaluating lightfastness is the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent). The following table summarizes the photostability ratings of this compound and other common commercial blue dyes.

Dye NameC.I. NameDye ClassChemical Structure ClassBlue Wool Scale Rating
Vat Blue 16 71200VatViolanthrone7
Vat Blue 4 69800VatAnthraquinone7-8[1]
Reactive Blue 19 61200ReactiveAnthraquinone7[1]
Disperse Blue 79 11345DisperseMonoazo6-7[1]
Acid Blue 93 42780AcidTriarylmethane2-3

Analysis: this compound exhibits high photostability with a Blue Wool Scale rating of 7. This is comparable to other high-performance dyes such as Reactive Blue 19 and Disperse Blue 79. Vat dyes as a class, including Vat Blue 4, generally demonstrate excellent lightfastness due to their complex and stable molecular structures. In contrast, Acid Blue 93, a triarylmethane dye, shows significantly lower photostability.

Experimental Protocols for Photostability Testing

The determination of photostability ratings is conducted under stringent, standardized experimental protocols to ensure reproducibility and comparability of results. The two most widely recognized standards are ISO 105-B02 and AATCC Test Method 16.

Principle of Testing: A specimen of the dyed material is exposed to a controlled artificial light source that simulates natural daylight. Simultaneously, a set of standardized blue wool fabrics, with known lightfastness ratings, are exposed under the same conditions. The photostability of the test specimen is determined by comparing the degree of its fading to that of the blue wool standards.[2]

Key Experimental Parameters:

  • Light Source: A xenon arc lamp is the most commonly used light source as its spectral output closely resembles that of natural sunlight.[1]

  • Temperature and Humidity: Both black panel temperature and chamber humidity are maintained at specified levels to mimic in-use conditions.[1]

  • Evaluation: The change in color of the test specimen and the blue wool standards is assessed visually or instrumentally using a Grey Scale for assessing change in colour. The Blue Wool Scale rating corresponds to the number of the blue wool standard that exhibits a similar degree of fading to the test specimen.

The following diagram illustrates the general workflow for determining the photostability of a dye according to standardized methods.

G cluster_prep Sample Preparation cluster_exposure Controlled Exposure cluster_eval Evaluation prep_sample Prepare Dyed Specimen xenon Xenon Arc Lamp (Simulated Daylight) prep_sample->xenon prep_wool Prepare Blue Wool Standards (1-8) prep_wool->xenon conditions Controlled Temperature and Humidity compare Visually Compare Fading of Specimen and Standards xenon->compare grey_scale Use Grey Scale for Objective Assessment compare->grey_scale rating Assign Blue Wool Scale Rating (1-8) grey_scale->rating

Standardized workflow for photostability testing of dyes.

Visualization of a Relevant Signaling Pathway

While this compound is noted for its use in medicine, specific signaling pathways it may interact with are not extensively documented in publicly available literature. However, as a fluorescent dye, it represents a class of molecules widely used in cell biology to visualize and study signaling pathways. The following diagram illustrates a generic MAP kinase signaling pathway, a crucial pathway involved in cell proliferation, differentiation, and survival. A fluorescent dye could be conjugated to an antibody or a specific protein to visualize the localization and dynamics of key components in this pathway, such as the translocation of ERK to the nucleus.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates growth_factor Growth Factor growth_factor->receptor Binds raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factor erk->transcription_factor Translocates & Phosphorylates fluorescent_probe Fluorescent Dye (e.g., Vat Blue 16 conjugate) fluorescent_probe->erk Visualizes gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulates

Generic MAP kinase signaling pathway with fluorescent probe application.

References

A Spectroscopic Showdown: C.I. Vat Blue 16 and Its Derivatives Unveiled

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of C.I. Vat Blue 16 and its derivatives. This publication provides a comparative analysis supported by experimental data to facilitate informed decisions in material science and pharmaceutical research.

This guide delves into the spectroscopic properties of this compound, a prominent violanthrone-based vat dye, and its derivatives. Understanding the light absorption and emission characteristics of these compounds is crucial for their application in diverse fields, from advanced materials to photosensitizers in photodynamic therapy. This report summarizes key quantitative spectroscopic data, outlines detailed experimental protocols for their measurement, and provides a visual representation of the analytical workflow.

Spectroscopic Performance at a Glance

Compoundλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Emission Maxima (nm)Quantum Yield (Φf)Solvent
Violanthrone (Parent Structure)~580Not Reported~6350.01Toluene
Dicyanomethylene-functionalised violanthrone derivative741 - 746[1]45,000 - 48,000[1]Not ReportedNot ReportedDichloromethane
Dihydroviolanthrone (Reduced Form)Not ReportedNot Reported560 - 600[2]0.6 - 1.0[2]Solution

Experimental Protocols: A Blueprint for Spectroscopic Analysis

To ensure reproducibility and accuracy in the spectroscopic analysis of this compound and its derivatives, the following detailed experimental protocols are provided.

Quantitative UV-Vis Absorption Spectroscopy

This protocol outlines the steps for determining the maximum absorption wavelength (λmax) and molar absorptivity (ε) of violanthrone-based dyes.

Materials:

  • This compound or its derivative

  • Spectroscopic grade solvent (e.g., Dichloromethane, Toluene)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of the dye and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of solutions with concentrations in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 300-800 nm).

    • Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

  • Measurement:

    • Record the absorbance spectra for each of the prepared solutions, starting from the most dilute.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve.

Fluorescence Emission Spectroscopy

This protocol details the procedure for measuring the fluorescence emission spectrum and quantum yield of violanthrone-based dyes.

Materials:

  • This compound or its derivative

  • Spectroscopic grade solvent (e.g., Toluene)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (4-sided polished for fluorescence)

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the excitation lamp to stabilize.

    • Set the excitation wavelength, typically at or near the λmax determined from the UV-Vis spectrum.

    • Set the emission wavelength range to be scanned (e.g., 500-800 nm).

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Measurement:

    • Record the fluorescence emission spectrum of the sample solution.

    • Record the fluorescence emission spectrum of the quantum yield standard under the same experimental conditions.

  • Data Analysis:

    • The fluorescence quantum yield (Φf) can be calculated using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_analysis Spectroscopic Analysis start This compound (Starting Material) reaction Chemical Reaction (e.g., Halogenation) start->reaction purification Purification (e.g., Chromatography) reaction->purification derivative Derivative purification->derivative uv_vis UV-Vis Spectroscopy derivative->uv_vis fluorescence Fluorescence Spectroscopy derivative->fluorescence data_analysis Data Analysis uv_vis->data_analysis fluorescence->data_analysis comparison comparison data_analysis->comparison Comparative Guide

Caption: General workflow for the synthesis and spectroscopic analysis of this compound derivatives.

logical_relationship A Molecular Structure (e.g., Parent vs. Derivative) B Spectroscopic Properties A->B determines C UV-Vis Absorption (λmax, ε) B->C D Fluorescence Emission (Emission Maxima, Φf) B->D E Application Performance (e.g., Photosensitization, Material Properties) C->E influences D->E influences

Caption: Relationship between molecular structure, spectroscopic properties, and application performance.

References

In Vitro Validation of C.I. Vat Blue 16 as a Sensor for Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of C.I. Vat Blue 16 as a potential fluorescent sensor for metal ions. Due to the absence of published data on this specific application, this document outlines a proposed validation strategy based on established analytical methods. The potential performance of this compound is objectively compared with three widely recognized classes of fluorescent metal ion sensors: Rhodamine B-based sensors, Fluorescein-based sensors, and Quantum Dots (QDs). All experimental data presented for the alternative sensors are based on values reported in the scientific literature.

Introduction to this compound and Metal Ion Sensing

This compound, a derivative of violanthrone, is a vat dye known for its fluorescent properties.[1] Its molecular structure contains oxygen atoms which could potentially act as chelating sites for metal ions. The detection of metal ions is crucial in various fields, including environmental monitoring, industrial quality control, and biomedical research, as metal ions play significant roles in many biological processes, and their imbalance can lead to diseases.[2] Fluorescent chemosensors are powerful tools for detecting metal ions due to their high sensitivity, selectivity, and suitability for real-time monitoring.[2][3] This guide proposes a series of experiments to validate the potential of this compound as such a sensor and compares its hypothetical performance metrics against established alternatives.

Proposed Signaling Pathway and Experimental Workflow

The interaction of a metal ion with a fluorescent sensor can lead to a change in its photophysical properties, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.[4] For this compound, a proposed mechanism involves the chelation of a metal ion by the oxygen atoms in its structure, which could alter the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, leading to a detectable change in its fluorescence emission.

G cluster_0 Proposed Signaling Pathway for this compound VB16 This compound (Fluorescent) Complex [this compound - Mⁿ⁺] Complex (Altered Fluorescence) VB16->Complex Chelation Metal Metal Ion (Mⁿ⁺) Metal->Complex Signal Change in Fluorescence Intensity Complex->Signal Modulation of PET/ICT

Proposed signaling pathway of this compound.

A systematic workflow is essential for the comprehensive validation of a new potential sensor. The following diagram outlines the key experimental stages, from initial characterization to performance evaluation.

G cluster_1 Experimental Workflow for Sensor Validation A Stock Solution Preparation B Spectroscopic Characterization (UV-Vis & Fluorescence) A->B C Selectivity & Interference Study B->C D Fluorescence Titration B->D G Quantum Yield (Φf) Determination B->G H Performance Validation Report C->H E Limit of Detection (LOD) Calculation D->E F Binding Stoichiometry (Job's Plot) D->F E->H F->H G->H

Workflow for in vitro validation of a metal ion sensor.

Detailed Experimental Protocols

The following protocols are designed to assess the performance of this compound as a metal ion sensor.

Preparation of Stock Solutions
  • Sensor Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Metal Ion Stock Solutions: Prepare aqueous stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) to be tested. This should include a wide range of ions to assess selectivity (e.g., Fe³⁺, Cu²⁺, Hg²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Ni²⁺, Cr³⁺, Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺).

  • Buffer Solution: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.4) to maintain a constant pH during the experiments, which is crucial as pH can affect fluorescence.[3]

Spectroscopic Characterization
  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of this compound in the buffer solution. Add a specific metal ion and record the spectrum again to observe any changes in the absorption bands.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectrum of this compound by exciting at its maximum absorption wavelength. Titrate the solution with a specific metal ion, recording the fluorescence spectrum after each addition to observe any enhancement or quenching of the signal.

Selectivity and Interference Studies
  • Selectivity Test: To a solution of this compound, add an excess (e.g., 10 equivalents) of various metal ions individually and record the fluorescence response. This will identify which metal ion(s) elicit a significant change in fluorescence.[5]

  • Interference Test: To a solution of this compound already containing the target metal ion (the one that produced the most significant response in the selectivity test), add an excess of other potentially interfering metal ions.[6] Record the fluorescence to determine if the presence of other ions affects the detection of the target ion.[6]

Determination of Limit of Detection (LOD)
  • Prepare a series of solutions of this compound containing decreasing concentrations of the target metal ion.

  • Measure the fluorescence intensity of each solution.

  • The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (this compound solution without the metal ion) and S is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration at low concentrations.[7][8]

Determination of Binding Stoichiometry (Job's Plot)
  • Prepare a series of solutions where the total molar concentration of this compound and the target metal ion is kept constant, but their mole fractions are varied from 0 to 1.[9]

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Plot the fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum fluorescence intensity is observed indicates the stoichiometry of the complex (e.g., a peak at 0.5 suggests a 1:1 complex, while a peak at 0.67 suggests a 1:2 complex).[10][11]

Determination of Fluorescence Quantum Yield (Φf)
  • The relative fluorescence quantum yield can be determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate or rhodamine 6G).[12][13]

  • The quantum yield of this compound is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the this compound solution and the standard solution, respectively.[13]

Comparison with Alternative Metal Ion Sensors

The performance of a novel sensor is best understood in the context of existing technologies. The following tables compare the hypothetical performance of this compound with typical performance characteristics of Rhodamine B-based, Fluorescein-based, and Quantum Dot-based sensors, as reported in the literature.

Performance Metrics Comparison
FeatureThis compound (Hypothetical)Rhodamine B-based SensorsFluorescein-based SensorsQuantum Dot (QD) Sensors
Sensing Mechanism Chelation-induced change in ICT/PETSpirolactam ring-opening upon metal chelation.[1][14]Chelation-Enhanced Fluorescence (CHEF) or PET modulation.[15]Surface interaction/chelation leading to fluorescence quenching or enhancement.[16][17]
Typical Analytes Heavy/transition metalsFe³⁺, Cu²⁺, Hg²⁺, Cr³⁺[3][18]Cu²⁺, Hg²⁺, Ag⁺[15][19][20]Pb²⁺, Cd²⁺, Hg²⁺, Cu²⁺[16][17]
Signaling Mode Turn-on or Turn-offTypically "Turn-on"[3]"Turn-on" or "Turn-off"[19]Typically "Turn-off" (quenching), but "Turn-on" is possible.[16]
Response Time Seconds to minutesSeconds to minutes[3]Minutes[19]Seconds to minutes
pH Range To be determinedBroad (e.g., 4-13)[3]Typically neutral to slightly basicBroad, depends on surface coating
Reversibility To be determinedOften reversible with a chelating agent like EDTA.[18]Can be reversibleOften irreversible due to strong binding
Quantitative Performance Comparison
Performance MetricThis compound (Hypothetical)Rhodamine B-based Sensors (Typical Values)Fluorescein-based Sensors (Typical Values)Quantum Dot (QD) Sensors (Typical Values)
Limit of Detection (LOD) To be determined0.05 µM to 10 µM[3][18]0.004 µM to 20 µM[15][20]0.006 nM to 1 µM[16]
Quantum Yield (Φf) To be determinedHigh in "on" stateHighVery high, tunable by size
Excitation Wavelength To be determined (likely in the visible range)~500-560 nm~480-500 nmBroad (UV to visible), size-dependent
Emission Wavelength To be determined (likely in the visible range)~525-585 nm~510-530 nmNarrow, symmetric, size-tunable

Conclusion

While there is currently no direct evidence for the application of this compound as a metal ion sensor, its chemical structure and fluorescent properties suggest that it is a candidate worthy of investigation. The experimental protocols outlined in this guide provide a robust framework for its in vitro validation. By systematically evaluating its selectivity, sensitivity, and other key performance metrics, it would be possible to determine its efficacy.

A comparison with established sensor classes like those based on Rhodamine B, Fluorescein, and Quantum Dots highlights the competitive landscape. Rhodamine and Fluorescein derivatives are well-established with known sensing mechanisms, while Quantum Dots offer exceptional sensitivity and tunable optical properties.[1][15][16] For this compound to be a viable alternative, it would need to demonstrate comparable or superior performance in terms of selectivity, sensitivity, and ease of use. The validation workflow proposed herein will enable a thorough assessment of its potential and determine its place among the diverse array of tools available to researchers for the detection of metal ions.

References

A Comparative Guide to Assessing the Binding Specificity of C.I. Vat Blue 16 for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the potential of C.I. Vat Blue 16 as a specific binding agent for target molecules in a biological context. Currently, literature on the specific interaction of this compound with biological macromolecules is scarce. Therefore, this document outlines the necessary experimental validation by comparing its known properties with those of well-established fluorescent probes and detailing the standard methodologies required to determine its binding specificity.

Introduction to this compound

This compound, also known as Navy Blue G, is a vat dye belonging to the violanthrone class. It is recognized as a fluorescent dye and is primarily utilized in the textile industry for dyeing cotton, viscose, and silk.[1] While its application in biological staining and specific molecular binding is not well-documented, its fluorescent properties suggest a potential for use in life sciences research. To be considered a viable biological probe, its binding affinity and specificity to target molecules must be rigorously characterized.

Comparison with Alternative Fluorescent Probes

For this compound to be a useful tool in biological research, its performance would need to be benchmarked against existing fluorescent dyes. These alternatives have well-characterized photophysical properties and binding mechanisms. The following table summarizes key characteristics of common fluorescent probes used for labeling proteins and nucleic acids.

Table 1: Comparison of Photophysical Properties of this compound and Alternative Fluorescent Probes

Probe Typical Target Excitation Max (nm) Emission Max (nm) Binding Mechanism Key Features
This compound Unknown in biological contextNot specified in literatureNot specified in literatureNot characterizedFluorescent vat dye[1]
Fluorescein Isothiocyanate (FITC) Proteins (primary amines)~492~515Covalent bond formation[2][3]High quantum yield, pH-sensitive fluorescence[2]
Rhodamine B Proteins (amine-reactive esters)~552~575Covalent bond formation[4][5]More photostable than fluorescein, less pH-sensitive[4][5]
Cyanine Dyes (e.g., Cy3, Cy5) Proteins, Nucleic AcidsVaries (e.g., Cy3: ~550, Cy5: ~650)Varies (e.g., Cy3: ~570, Cy5: ~670)Covalent (NHS ester) or non-covalentBright and photostable, suitable for multiplexing[6][]
DAPI DNA (A-T rich regions)~358~461Minor groove binding[8][9]Cell-permeant, strong fluorescence enhancement upon binding[8]
Propidium Iodide (PI) DNA and RNA~535 (bound)~617 (bound)Intercalation[10][11][12][13]Cell-impermeant (stains dead cells), large Stokes shift[10][14]
Coomassie Brilliant Blue G-250 Proteins (basic and aromatic amino acids)~595 (bound)Not applicable (colorimetric)Non-covalent, ionic and hydrophobic interactions[15][16][17]Widely used for protein quantification and gel staining[17]
Quantum Dots (QDs) Varies (surface functionalization)BroadTunable (size-dependent)Covalent or non-covalent via surface ligandsVery bright, highly photostable, resistant to photobleaching[18][19]

Experimental Protocols for Assessing Binding Specificity

To validate a new probe like this compound, a series of biophysical assays are required to quantify its binding affinity, specificity, and kinetics. Below are detailed methodologies for key experiments.

Fluorescence Spectroscopy

This technique is fundamental for characterizing the intrinsic fluorescence of this compound and how it changes upon binding to a target molecule.

Objective: To determine the excitation and emission spectra of this compound in its free and bound states and to perform a binding titration to calculate the dissociation constant (Kd).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the target molecule (e.g., a specific protein) in an appropriate buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of this compound at a fixed concentration in the same buffer.

  • Spectral Scans:

    • Using a fluorometer, record the excitation and emission spectra of this compound in the buffer alone.

    • Add a high concentration of the target molecule and record the spectra of the complex to identify any spectral shifts or changes in fluorescence intensity.

  • Binding Titration:

    • To the cuvette containing the this compound solution, incrementally add aliquots of the concentrated target molecule solution.

    • After each addition, allow the system to equilibrate and record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the target molecule concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site specific binding) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Ka), dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between this compound and a target molecule.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target molecule in the sample cell of the ITC instrument.

    • Prepare a solution of this compound at a higher concentration in the injection syringe, using the exact same buffer.

  • Titration:

    • Set the temperature of the instrument to the desired experimental temperature.

    • Perform a series of small, sequential injections of the this compound solution into the sample cell containing the target molecule.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-rate peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to the target molecule.

    • Fit the resulting isotherm to a binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The dissociation constant (Kd) is the reciprocal of Ka.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) of the interaction.

Methodology:

  • Immobilization:

    • Covalently immobilize the target molecule (ligand) onto the surface of a sensor chip.

    • The unreacted sites on the surface are then blocked.

  • Interaction Analysis:

    • Inject a solution containing this compound (analyte) at various concentrations over the sensor surface.

    • The binding of this compound to the immobilized target molecule causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

    • After the association phase, flow buffer over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • The association and dissociation phases of the sensorgram are fitted to kinetic models to determine the rate constants (ka and kd).

    • The dissociation constant (Kd) is calculated as the ratio of kd to ka.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to study molecular interactions. It is particularly useful for high-throughput screening.[20][21]

Objective: To measure the binding of a small fluorescent molecule (this compound) to a larger molecule (the target).

Methodology:

  • Principle:

    • A small fluorescent molecule, when excited with plane-polarized light, tumbles rapidly in solution, and the emitted light is largely depolarized.[20]

    • When this small molecule binds to a larger molecule, its tumbling is slowed, and the emitted light remains more polarized.[20]

  • Direct Binding Assay:

    • Prepare a solution of this compound at a constant concentration.

    • Add increasing concentrations of the target molecule.

    • Measure the fluorescence polarization after each addition. An increase in polarization indicates binding.

  • Competitive Binding Assay:

    • This is used to measure the affinity of an unlabeled competitor for the target molecule.

    • A pre-formed complex of the target molecule and fluorescently labeled this compound is prepared.

    • Increasing concentrations of an unlabeled competitor molecule are added.

    • The competitor displaces this compound from the target, leading to a decrease in fluorescence polarization.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the concentration of the target or competitor.

    • Fit the data to determine the Kd or the inhibition constant (Ki).

Visualizations

The following diagrams illustrate the general workflows and principles described in the experimental protocols.

Experimental_Workflow cluster_prep Probe Preparation cluster_binding Binding Assays cluster_analysis Data Analysis cluster_specificity Specificity Assessment Probe_Char Characterize this compound (Absorbance, Fluorescence Spectra, Purity) Fluorescence_T Fluorescence Titration Probe_Char->Fluorescence_T Initial Screen ITC Isothermal Titration Calorimetry (ITC) Probe_Char->ITC SPR Surface Plasmon Resonance (SPR) Probe_Char->SPR FP Fluorescence Polarization (FP) Probe_Char->FP Affinity Calculate Affinity (Kd, Ka) Fluorescence_T->Affinity ITC->Affinity Thermo Determine Thermodynamics (ΔH, ΔS) ITC->Thermo Kinetics Determine Rate Constants (ka, kd) SPR->Kinetics FP->Affinity Kinetics->Affinity Competition Competitive Binding Assays (with known ligands) Affinity->Competition Counter_Screen Counter-Screening (against off-target molecules) Affinity->Counter_Screen

Caption: General workflow for characterizing a novel fluorescent probe.

Competitive_Binding_Assay Fluorescent_Probe Fluorescent Probe Complex High Polarization Complex Fluorescent_Probe->Complex Competitor Unlabeled Competitor Free_Probe Low Polarization (Free Probe) Competitor->Free_Probe Complex->Free_Probe + Competitor (Displacement) Target Target

Caption: Principle of a competitive fluorescence polarization assay.

Conclusion

While this compound is an established dye in the textile industry, its utility as a specific probe for biological molecules remains to be determined. This guide provides a roadmap for researchers interested in exploring its potential. By systematically characterizing its photophysical properties and employing rigorous biophysical methods such as fluorescence spectroscopy, ITC, SPR, and FP assays, it is possible to determine its binding affinity and specificity. A thorough comparison with established fluorescent probes will be crucial in validating this compound as a novel tool for biological imaging, diagnostics, or drug discovery.

References

Safety Operating Guide

Proper Disposal of C.I. Vat Blue 16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of C.I. Vat Blue 16 is paramount for any laboratory. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of this vat dye in compliance with general safety standards and regulatory principles.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. Vat dyes, as a class, can be hazardous, and proper handling is a critical first step in the disposal process.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Respiratory Protection: Use a NIOSH-approved respirator, especially when handling the powder form, to prevent inhalation.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

Always work in a well-ventilated area, such as a chemical fume hood, when handling this compound.

Quantitative Data and Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 6424-76-6) was not identified, the following table summarizes general data for similar vat dyes and related compounds to inform safe handling and disposal.

PropertyValue/InformationSource(s)
Chemical Name This compound
CAS Number 6424-76-6
Appearance Deep blue to black powder[1]
Solubility Insoluble in water
Primary Hazards May cause eye, skin, and respiratory tract irritation.
Environmental Hazards Dyes can be persistent in the environment and may be toxic to aquatic life. The manufacturing of vat dyes can produce hazardous waste.
Biodegradability Generally low; a similar vat dye showed <10% biodegradability.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as a hazardous waste procedure. If recycling or utilization of the product is not feasible, it should be disposed of in accordance with federal, state, and local environmental regulations.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused product, contaminated labware (e.g., beakers, stir bars), and personal protective equipment (PPE), must be segregated as hazardous waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection and Containerization

  • Collect solid waste in a clearly labeled, sealed, and durable container.

  • For liquid waste containing this compound, use a compatible, leak-proof container.

  • The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".

Step 3: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill.

  • Solid Spills: Moisten the spilled solid with a suitable solvent like toluene or 60-70% ethanol to prevent dust from becoming airborne.

  • Collection: Carefully transfer the dampened material into a designated hazardous waste container using non-sparking tools.

  • Decontamination: Use absorbent paper dampened with the same solvent to clean any remaining residue. Seal the contaminated paper in a vapor-tight plastic bag for disposal.

  • Final Cleaning: Wash the contaminated surface with the solvent, followed by a thorough washing with soap and water.

Step 4: Final Disposal

  • The primary recommended disposal method for this compound is incineration in a suitable, licensed facility.

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Soiled, empty containers should be treated in the same manner as the chemical itself.

Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols for handling chemical waste in a laboratory setting. The specific recommendation for incineration is derived from the safety data sheet for a similar vat dye, "Vat Dye Navy VD044". The spill cleanup procedure is adapted from guidelines for handling 1,4-Anthraquinone, a structurally related chemical.

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

start Start: this compound Waste Generated identify Step 1: Identify and Segregate as Hazardous Waste start->identify collect Step 2: Collect in Labeled, Sealed Container identify->collect spill_check Spill Occurred? collect->spill_check spill_procedure Step 3: Follow Spill Management Protocol spill_check->spill_procedure Yes contact_ehs Step 4: Contact EHS for Disposal spill_check->contact_ehs No spill_procedure->contact_ehs incineration Incineration by Licensed Facility contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling C.I. Vat Blue 16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as C.I. Vat Blue 16. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a safe laboratory environment.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and ensure safety. The following procedural steps should be strictly adhered to.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. The use of local exhaust ventilation is highly recommended to control the inhalation of dust and aerosols.[1]

  • Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and dust particles.[1]

  • Skin Protection: To prevent skin contact, personnel should wear a laboratory coat or a long-sleeved shirt and long pants.[1] For procedures with a significant risk of dermal exposure, an impervious suit is recommended.[1] Chemical-resistant boots should also be worn.[1]

  • Hand Protection: Protective gloves made of PVC or nitrile rubber are recommended.[1] Before each use, gloves should be inspected for any signs of wear, tear, or degradation.

  • Respiratory Protection: To prevent the inhalation of fine dust particles, a NIOSH-approved dust respirator is required when handling the powdered form of this compound.[1]

Hygiene Practices

Strict personal hygiene practices are essential to prevent accidental ingestion and cross-contamination.

  • After handling the chemical, and before eating, drinking, or smoking, thoroughly wash hands and face.[1]

  • It is recommended to shower thoroughly before leaving the workplace.[1]

  • Consumption and storage of food and beverages are strictly prohibited in areas where this compound is handled.[1]

  • Any clothing that becomes contaminated should be removed immediately and laundered before being worn again.[1]

Disposal Plan

The disposal of this compound and any associated contaminated materials must be managed responsibly to prevent environmental harm.

Waste Classification
  • Materials contaminated with this compound may be classified as hazardous waste. Notably, the Resource Conservation and Recovery Act (RCRA) lists spent solvent still bottoms from vat dye manufacturing as hazardous wastes.[2]

Disposal of Unused Product
  • If the product cannot be recycled or repurposed, it should be disposed of through incineration at a licensed and suitable facility.[1] This process must be in full compliance with all applicable federal, state, and local environmental regulations.[1]

Disposal of Contaminated Materials
  • Containers: Empty and soiled containers must be handled with the same level of precaution as the chemical itself and disposed of in the same manner.[1]

  • Spill Cleanup: In the event of a small spill, the solid material should be carefully dampened with a suitable, compatible solvent. The dampened material should then be transferred to a clearly labeled, sealed container for disposal. Any remaining residue should be cleaned up using absorbent paper that has also been dampened with the solvent.

  • Personal Protective Equipment: All disposable PPE, such as gloves, that has come into contact with this compound should be collected in a sealed bag and disposed of as hazardous waste.

Quantitative Data Summary

A thorough search did not yield specific quantitative data for this compound, such as occupational exposure limits (OELs) or glove material breakthrough times. The table below summarizes the recommended personal protective equipment based on qualitative safety information.

Personal Protective EquipmentRecommended Specification
Eye/Face Protection Chemical safety goggles equipped with side shields.
Skin Protection Long-sleeved clothing and pants, supplemented with chemical-resistant boots. An impervious suit is advised for significant potential exposure.
Hand Protection Gloves made from PVC or nitrile rubber.
Respiratory Protection A NIOSH-approved dust respirator.

Experimental Protocols

Detailed experimental protocols for procedures involving this compound were not available in the conducted search. Researchers should develop their own detailed protocols incorporating the safety measures outlined in this document.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_node Assess Hazards & Review SDS ppe_node Don Appropriate PPE: - Goggles with side shields - PVC or Nitrile Gloves - Lab Coat/Long Sleeves - Dust Respirator prep_node->ppe_node eng_node Ensure Proper Engineering Controls: - Local Exhaust Ventilation - Accessible Eyewash/Shower ppe_node->eng_node handle_node Handle this compound - Avoid creating dust - Prevent skin and eye contact eng_node->handle_node Proceed with work decon_node Decontaminate Work Area handle_node->decon_node After completion waste_node Segregate Waste: - Unused Product - Contaminated PPE - Empty Containers handle_node->waste_node Generate waste hygiene_node Personal Hygiene: - Wash hands and face - Shower if necessary decon_node->hygiene_node dispose_node Dispose of Waste according to Federal, State, and Local Regulations (e.g., Incineration) hygiene_node->dispose_node waste_node->dispose_node

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.